Dolutegravir

Catalog No.
S548938
CAS No.
1051375-16-6
M.F
C20H19F2N3O5
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dolutegravir

CAS Number

1051375-16-6

Product Name

Dolutegravir

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

Molecular Formula

C20H19F2N3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N

SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

solubility

Slightly soluble

Synonyms

GSK1349572;GSK 1349572

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

dolutegravir mechanism of action integrase strand transfer inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Dolutegravir specifically inhibits the HIV-1 integrase enzyme, which is essential for viral replication.

  • Integration Process: After HIV reverse transcription, integrase performs 3'-processing to prepare viral DNA ends, then catalyzes strand transfer to insert viral DNA into host chromosomes [1].
  • Inhibition Mechanism: this compound binds directly to the integrase active site, competing with host DNA and blocking the strand transfer step. This halts the formation of the integrated provirus, preventing viral replication [2] [3] [1].
  • Structural Basis for Efficacy: this compound's oxazepine ring and halobenzyl group enable more intimate contact with viral DNA and the integrase active site. Its flexible design allows it to adapt its position, maintaining activity against many INSTI-resistant mutants [4].

The following diagram illustrates the integration process and this compound's mechanism of action.

Start Viral DNA in Host Cell IN HIV Integrase Start->IN P1 1. 3'-Processing IN->P1 P2 2. Strand Transfer P1->P2 Provirus Integrated Provirus P2->Provirus DTG This compound (DTG) Inhibition Inhibition DTG->Inhibition Inhibition->P2

Experimental Protocols for Key Assays

Researchers use specific biochemical and cellular assays to evaluate this compound's potency and resistance profile.

  • In Vitro Strand Transfer Assay

    • Purpose: Quantify direct inhibition of integrase enzymatic activity [5].
    • Procedure: Use recombinant HIV-1 integrase protein with pre-processed double-stranded oligonucleotides mimicking viral DNA ends and a supercoiled plasmid DNA target. Initiate the strand transfer reaction by adding Mg²⁺ or Mn²⁺. Measure this compound inhibition by detecting the amount of radiolabeled viral DNA incorporated into the target plasmid [5] [1].
  • Cell-Based Antiviral Assay

    • Purpose: Determine the compound's efficacy in inhibiting viral replication in cultured cells [2].
    • Procedure: Infect human peripheral blood mononuclear cells (PBMCs) or MT-4 cells with laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) in the presence of serial dilutions of this compound. After a multi-day incubation, quantify antiviral activity by measuring the reduction in HIV-1 RNA copies/mL in the culture supernatant or by using a tetrazolium-based colorimetric assay to assess cell viability. The EC₅₀ is calculated from the dose-response curve [2] [3].
  • Resistance Selection and Profiling Assays

    • Purpose: Identify resistance mutations and assess their impact on this compound susceptibility [2].
    • Procedure: Passage HIV-1 in cell culture under increasing selective pressure from this compound. Sequence the integrase gene of breakthrough viruses to identify emerging mutations. Introduce these mutations into a reference HIV-1 strain via site-directed mutagenesis to confirm their role in reducing this compound susceptibility, reported as fold-change in EC₅₀ [2].

Clinical Pharmacokinetics and Dosing

This compound's favorable pharmacokinetic profile supports its clinical use.

Parameter Value or Characteristic
Bioavailability & Food Effect Absorption increased with food (not clinically critical); can be taken with or without food [2]
Time to Peak Concentration (Tₘₐₓ) 2-3 hours post-dose [2] [3]
Protein Binding Very high (>98.9%) [2] [3]
Metabolism Primarily via UGT1A1 glucuronidation; minor role for CYP3A4 [2] [3] [6]
Elimination Half-Life ~14 hours [2] [3]
Route of Elimination ~53% feces (unchanged), ~31% urine (mainly as metabolites) [2] [3]
Standard Adult Dose 50 mg once daily [2]

Resistance Profile

This compound exhibits a high genetic barrier to resistance, though certain mutation patterns can confer reduced susceptibility.

  • Primary Resistance Mutations: Single major mutations like Q148H/K/R significantly reduce this compound susceptibility. These are more common with first-generation INSTIs and rarely emerge de novo with this compound in treatment-naïve patients [2] [6].
  • Complex Mutational Pathways: High-level resistance typically requires complex combinations of mutations, such as G140S/Q148H. These combinations are often needed to overcome this compound's tight binding and flexibility [2] [1].
  • Low-Frequency Variants: Recent evidence suggests that combinations of polymorphic mutations detectable by next-generation sequencing may increase the risk of virological rebound in patients on this compound or bictegravir regimens [7].

Considerations for Drug Development

  • Drug-Drug Interactions: this compound is a substrate of UGT1A1 and CYP3A. Coadministration with strong inducers of these enzymes (e.g., rifampin) requires a dosage increase. It also inhibits the renal organic cation transporter 2, which can affect the pharmacokinetics of other drugs [2] [6].
  • Formulation and Manufacturing: The commercial synthesis of this compound has been adapted for continuous flow manufacturing, improving efficiency and overall yield compared to the original batch process [8].
  • Repurposing and Derivative Research: The this compound core structure has been used to create derivatives with 1,2,3-triazole moieties, showing promising anti-tumor and anti-inflammatory activities in preclinical models, indicating potential for applications beyond HIV [5] [9] [10].

This compound's robust efficacy, high barrier to resistance, and well-characterized profile make it a benchmark in antiretroviral therapy. Research into its derivatives also highlights its potential as a scaffold for developing novel therapeutics in oncology and immunology.

References

dolutegravir population pharmacokinetics in HIV-infected patients

Author: Smolecule Technical Support Team. Date: February 2026

Dolutegravir Population Pharmacokinetic Models

The table below compares the foundational PopPK models for this compound in different HIV-infected patient populations. Both models use a one-compartment structure with first-order absorption and elimination [1] [2].

Parameter (Symbol) Treatment-Naive Patients (n=563) [1] Treatment-Experienced Patients (n=607) [2]
Apparent Clearance (CL/F, L/h) 0.901 1.00
Apparent Volume of Distribution (V/F, L) 17.4 18.9
Absorption Rate Constant (Ka, h⁻¹) 2.24 1.99
Absorption Lag Time (Tlag, h) 0.263 0.333

Covariate Effects on this compound Pharmacokinetics

The table below summarizes patient factors (covariates) identified as statistically significant predictors of this compound's pharmacokinetic parameters in the PopPK models. Despite their statistical significance, the magnitude of these effects is generally considered not clinically relevant, and no dose adjustment is recommended for these factors alone [1] [2].

Covariate Effect on PK Parameters Clinical Relevance & Dosing Recommendation
Patient Demographics
Body Weight Increased weight predicts increased CL/F and V/F [1] [2]. Not clinically significant. No dose adjustment.
Age Predictor of CL/F in treatment-naive patients [1]. Not clinically significant. No dose adjustment.
Sex (Gender) Female sex was a predictor of increased bioavailability (F) in treatment-experienced patients [2]. Not clinically significant. No dose adjustment.
Smoking Status Predictor of CL/F [1] [2]. Not clinically significant. No dose adjustment.
Laboratory Values
Albumin Level Predictor of both CL/F and V/F in treatment-experienced patients [2]. Not clinically significant. No dose adjustment.
Total Bilirubin Predictor of CL/F in treatment-naive patients [1]. Not clinically significant. No dose adjustment.
Concomitant Medications
Metabolic Inducers (e.g., EFV, TBP) Increase CL/F, reducing exposure [2]. Dose adjustment to 50 mg twice daily is required when co-administered with strong inducers.
Atazanavir (with/without Ritonavir) Decreases CL/F, increasing exposure [2]. Not clinically significant. No dose adjustment.
Metal Cation Supplements (e.g., Ca, Fe) Decrease relative bioavailability (F) [2]. Not clinically significant with modern formulations. Administer supplements 2-6 hours apart from DTG.

This compound Metabolic Pathway and Interactions

This compound is primarily metabolized via UGT1A1 glucuronidation, with a minor role for CYP3A4. It is also a substrate for drug transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [1]. The following diagram illustrates its primary metabolic pathway and points of potential drug-drug interactions (DDIs).

G DTG This compound (DTG) Oral Dose Gut Gut Lumen DTG->Gut Ingestion Portal Portal Vein Gut->Portal Absorption Liver Liver Portal->Liver UGT1A1 UGT1A1 (Major Pathway) Liver->UGT1A1 CYP3A4 CYP3A4 (Minor Pathway) Liver->CYP3A4 Metabolites Glucuronidated Metabolites UGT1A1->Metabolites CYP3A4->Metabolites Bile Biliary Excretion Metabolites->Bile Feces Feces Bile->Feces

A key example of an interaction at the metabolic level is with darunavir/ritonavir (DRV/r). When co-administered twice-daily with DRV/r, this compound's glucuronidation metabolic ratio increases by approximately 29%, indicating induced metabolism. This leads to a higher trough concentration (Ctrough) but does not double the total exposure (AUC), and the interaction is not considered clinically relevant [3].

Core Population PK Methodology

The PopPK models for this compound were developed using a nonlinear mixed-effects modeling (NONMEM) approach, which is standard for analyzing sparse, real-world pharmacokinetic data from clinical trials [1] [4] [2].

  • Structural Model: A linear one-compartment model with first-order absorption and elimination consistently best described the data [1] [2].
  • Stochastic Model: The models estimated:
    • Inter-individual variability (IIV) on parameters like CL/F.
    • Inter-occasion variability (IOV) on CL/F to account for fluctuations within an individual over time [2].
    • Residual unexplained variability, typically using a proportional error model.
  • Covariate Model: Continuous (e.g., weight) and categorical (e.g., sex) covariates were tested on PK parameters using a stepwise forward addition and backward elimination process [1].
  • Model Validation: The final models were validated using techniques like bootstrap analysis and visual predictive checks (VPC) to ensure robustness and predictive performance [4] [5].

Key Takeaways for Researchers

  • Robust, Consistent Models: this compound's PK is consistently described by a one-compartment model across diverse patient groups, showing low inter-individual variability and high predictability [1] [2] [5].
  • Covariate Effects are Manageable: While several patient factors statistically influence exposure, their impact is not clinically relevant for the standard 50 mg once-daily dose in most situations [1] [2].
  • Critical DDI with Strong Inducers: The most crucial dosing adjustment is to 50 mg twice-daily when co-administered with strong enzyme inducers like rifampin or efavirenz, which is supported by the PopPK model for experienced patients [2].

References

dolutegravir metabolism UGT1A1 CYP3A4 pathways

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Studies

The quantitative data in the summary tables are derived from rigorous clinical studies. Below are the key methodologies used to generate this data.

  • Mass Balance and Metabolite Profiling [1]: This open-label, single-dose study administered [14C]dolutegravir as a 20 mg (80 μCi) oral suspension to healthy male subjects. Blood, plasma, urine, and feces were collected for analysis.

    • Sample Analysis: Metabolites in plasma, urine, and feces were profiled and identified using techniques like high-performance liquid chromatography (HPLC) with radiodetection and mass spectrometry.
    • Pharmacokinetic Measurements: Plasma concentrations of this compound and total radioactivity were determined to calculate parameters like half-life and exposure.
  • Impact of UGT1A1 Gene Polymorphisms [2]: This study investigated the relationship between genetics, drug concentrations, and side effects in 107 Japanese HIV-1 infected patients.

    • Genotyping: Saliva samples were collected, and UGT1A1*6 and *28 polymorphisms were detected via polymerase chain reaction (PCR).
    • Drug Concentration Monitoring: Blood samples were collected 22-26 hours after a dose to measure the plasma trough concentration of this compound using mass spectrometry.
    • Adverse Event Correlation: Patients were interviewed about neuropsychiatric symptoms, and these events were correlated with genotype and drug concentration data.

Pharmacokinetic and Clinical Correlate Data

The established metabolic profile of this compound directly informs its clinical pharmacokinetics and safety.

Parameter Clinical Data
Elimination Half-life (t½) 11-15 hours [1] [3]
Time to Max Concentration (tmax) 0.5 - 2 hours [3]
Protein Binding >99% [3]
Effect of UGT1A16/28 Significantly higher plasma trough concentrations vs. normal alleles [2]
Clinical Correlate Higher plasma trough concentrations associated with increased neuropsychiatric adverse events [2]

Metabolic and Pharmacogenetic Pathways

The following diagrams illustrate the primary metabolic fate of this compound and the clinical impact of genetic variations in its main metabolizing enzyme.

G DTG This compound (DTG) UGT1A1 UGT1A1 Enzyme DTG->UGT1A1 Primary Pathway (18.9% of dose in urine) CYP3A4 CYP3A4 Enzyme DTG->CYP3A4 Secondary Pathway (7.9% of dose) Feces Excreted in Feces (64% of dose) DTG->Feces Mostly unchanged M2 Inactive Glucuronide (Metabolite M2) UGT1A1->M2 Oxid Oxidized Metabolites CYP3A4->Oxid Urine Excreted in Urine (31.6% of dose) M2->Urine Oxid->Urine

This compound is mainly metabolized by UGT1A1 and minimally by CYP3A4 before excretion [1] [3].

G UGT1A1 UGT1A1 Gene Polymorph Polymorphisms (*6, *28) UGT1A1->Polymorph ReducedEnz Reduced UGT1A1 Enzyme Activity Polymorph->ReducedEnz Causes HighConc Elevated Plasma DTG Trough Concentration ReducedEnz->HighConc Leads to NPI Increased Risk of Neuropsychiatric Events HighConc->NPI Associated with

UGT1A1 gene polymorphisms reduce enzyme activity, increasing this compound exposure and adverse event risk [2].

References

dolutegravir resistance profile and genetic barrier

Author: Smolecule Technical Support Team. Date: February 2026

Dolutegravir Resistance Profile and Key Mutations

The following table summarizes the most clinically relevant integrase strand transfer inhibitor (INSTI) resistance-associated mutations (INRAMs) selected by this compound and their impact on in vitro susceptibility.

Mutation/s Prevalence Context Impact on DTG Susceptibility (Fold-Change) Notes and Mechanisms
R263K Most common in INSTI-naive VF [1] ~2-fold reduction [1] Primary pathway in INSTI-naive; reduces replication capacity, limiting accumulation of secondary mutations [1] [2]
G118R Common in INSTI-naive VF [1] >5-fold reduction [1]
Q148+ pathways (e.g., Q148H/R with G140 and/or E138) Seen in VF, especially with prior INSTI resistance [1] Highest levels of reduced susceptibility [1] Pathway is well-characterized for older INSTIs; confers high-level DTG resistance in combinations [1]
N155H Found in VF on DTG-containing regimens [1] Information missing A classic INSTI resistance mutation [1]
Complex patterns (e.g., H51Y + T97A + E157Q + G118R) Reported in HIV-2 case study [3] Information missing Highlights potential for novel, multi-mutation pathways in diverse clinical scenarios [3]

Understanding the Genetic Barrier to Resistance

This compound's high genetic barrier is attributed to its robust pharmacodynamic properties and the specific evolutionary constraints it imposes on the virus.

  • Pharmacodynamic Properties: DTG has a long plasma half-life, high plasma inhibition quotient, and a slow dissociation rate from the integrase-DNA complex. This makes it difficult for the virus to replicate effectively under drug pressure, thereby requiring multiple, coordinated mutations to overcome inhibition [2].
  • Constrained Viral Evolution: Unlike other INSTIs, the initial mutation most commonly selected by DTG in treatment-naive settings, R263K, introduces a fitness cost to the virus. This deficit in viral replication capacity makes it less likely for the virus to accumulate the additional secondary mutations needed for higher-level resistance [1] [2]. This creates an "evolutionary roadblock," helping to preserve future treatment options.

Experimental Models and Methodologies

Key experiments to study DTG resistance employ both in vitro models and clinical cohort surveillance.

  • In Vitro Passage Experiments: This methodology involves culturing HIV in the presence of progressively increasing concentrations of this compound. The viral genome is sequenced at regular intervals to identify emerging resistance mutations. These experiments are crucial for mapping primary resistance pathways and understanding the stepwise evolution of resistance in vitro [1].
  • Clinical Cohort Studies and Genotypic Resistance Testing (GRT): For people with HIV experiencing virologic failure (VF) on a DTG-containing regimen, plasma samples are collected for sequencing. The standard method involves sequencing the pol gene (covering protease, reverse transcriptase, and integrase) via Sanger sequencing [4]. Next-generation sequencing (NGS) is increasingly used for its ability to detect low-frequency variants (e.g., at a 5% threshold), which can reveal emerging resistance before it dominates the viral population [5]. Data is then interpreted using systems like the Stanford HIVDB algorithm.

The diagram below illustrates the core workflow for generating and interpreting HIV drug resistance data in a research or surveillance setting.

Sample Plasma Sample from VF RNA Viral RNA Extraction Sample->RNA PCR RT-PCR & Amplification (Pol Gene) RNA->PCR Seq Sequencing (Sanger or NGS) PCR->Seq Analysis Bioinformatic Analysis & Mutation Calling Seq->Analysis DB Resistance Interpretation (e.g., Stanford HIVDB) Analysis->DB Output Resistance Genotype Report DB->Output

Research workflow for HIV genotypic resistance testing.

Emerging Trends and Public Health Context

Recent reports from the WHO and other surveillance studies indicate that real-world levels of DTG resistance are exceeding what was initially observed in clinical trials [6]. Among people with virologic failure on DTG-based regimens, surveys report DTG resistance in 3.9% to 22% of successfully genotyped individuals [7] [6]. The risk is significantly higher in individuals who transition to a DTG-containing regimen while having a high viral load and in those with prior virologic failure on other drug classes [6] [8].

Key Takeaways for Researchers

  • Primary Resistance Pathways: The R263K and G118R mutations are the most common pathways for initial resistance in INSTI-naive individuals, with the Q148 pathway combined with other mutations posing the highest threat to DTG efficacy [1].
  • High Genetic Barrier Mechanism: DTG's barrier is rooted in the high fitness cost of its primary resistance mutation, R263K, which hinders the virus's ability to develop complex, high-level resistance [2].
  • Need for Vigilance: Despite its high barrier, DTG resistance is a growing clinical and public health reality. Sustained investment in surveillance, affordable resistance testing, and person-centered care models is critical to managing this challenge [6] [8].

References

Quantitative Pharmacokinetic and Pharmacodynamic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The efficacy of dolutegravir is underpinned by its favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are summarized in the table below.

Parameter Value or Description Context & Significance
EC₅₀ (in vitro, PBMCs) 0.51 nM (0.21 ng/mL) [1] Measure of potency; lower value indicates higher potency.
Protein-Adjusted IC₉₀ 0.064 μg/mL [1] Target trough concentration for efficacy.
AUC (50 mg once daily) 53.6 mcg•h/mL [2] Total drug exposure over time.
Half-life (t½) ~14 hours [2] [1] Supports once-daily dosing.
Mechanism of Resistance Key mutations: Q148H/R, G140A/S, Y143H/R, N155H [2] [3] Specific pathways that can confer reduced susceptibility.

Experimental Protocols for Investigating Binding

The following methodologies are central to elucidating the binding interactions of integrase strand transfer inhibitors like this compound.

  • Molecular Docking Studies [4]

    • Objective: To predict the binding orientation and affinity of a small molecule (e.g., this compound) within the three-dimensional structure of the target protein (HIV-1 integrase).
    • Protocol:
      • Protein Preparation: Obtain the crystallographic structure of the prototype foamy virus (PFV) integrase, a well-established model for HIV-1 integrase, from the Protein Data Bank (PDB). Remove water molecules and add polar hydrogens.
      • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using energy minimization techniques.
      • Docking Simulation: Define the active site around the DDE catalytic motif (Asp64, Asp116, and Glu152) and the Mg²⁺ ions. Perform the docking calculation to generate multiple binding poses.
      • Analysis: Analyze the resulting poses for chelation interactions between the drug's pharmacophore and the Mg²⁺ ions, as well as hydrophobic contacts and hydrogen bonds with surrounding residues.
  • In Vitro Inhibition and Cytotoxicity Assays [4]

    • Objective: To experimentally determine the antiviral activity and selective toxicity of a compound.
    • Protocol:
      • Cell Culture: Maintain appropriate cell lines (e.g., peripheral blood mononuclear cells, PBMCs) infected with HIV-1.
      • Compound Treatment: Treat cells with a range of concentrations of this compound or a test compound.
      • Viability & Activity Assessment: Use assays like MTT to measure cell viability (CC₅₀) and quantify viral replication (e.g., p24 antigen levels or HIV-1 RNA copies) to determine the effective concentration (EC₅₀).
      • Data Calculation: The selectivity index (SI) is calculated as SI = CC₅₀ / EC₅₀. A high SI indicates a wide margin between cytotoxic and antiviral concentrations.

Key Considerations for Research and Development

  • Drug-Drug Interactions (DDIs):

    • Chelation: Cations like Ca²⁺ (in supplements), Fe²⁺, Al³⁺, and Mg²⁺ (in antacids) can chelate with this compound in the gut, significantly reducing its absorption. Administer this compound 2 hours before or 6 hours after these agents [5] [6].
    • Metabolism: this compound is primarily metabolized by UGT1A1 and is a minor substrate of CYP3A4 [2] [7]. Strong inducers of these enzymes (e.g., rifampin) require a dosage adjustment (50 mg twice daily) [5].
  • Relevant In Vitro Models:

    • Transport Assays: Use Madin-Darby Canine Kidney (MDCKII) cell lines transfected with human transporters (P-gp, BCRP) to assess if this compound is a substrate for efflux pumps, which can influence its distribution [7].
    • Drug Interaction Potential: this compound does not inhibit or induce major CYP450 enzymes but is a potent inhibitor of the renal transporter OCT2, which is responsible for the benign, non-progressive increase in serum creatinine observed in patients [1] [7].

The diagrams below summarize the mechanism of action and key experimental workflows.

G This compound Mechanism of Action cluster_DTG_Action This compound (DTG) Action HIV_Entry HIV Entry into Host Cell Reverse_Transcription Reverse Transcription HIV_Entry->Reverse_Transcription Integration Viral DNA Integration Reverse_Transcription->Integration Viral_Replication Viral Replication Integration->Viral_Replication Integration_Blocked Integration Blocked Integration_Blocked->Viral_Replication DTG DTG Binds Integrase Active Site Mg_Chelation Chelates Mg²⁺ Ions DTG->Mg_Chelation Strand_Transfer Inhibits Strand Transfer Step Mg_Chelation->Strand_Transfer Strand_Transfer->Integration_Blocked

This compound inhibits HIV replication by blocking viral DNA integration.

G Key Experimental Workflows cluster_InSilico In Silico Analysis cluster_InVitro In Vitro Assays Start Research Objective Docking Molecular Docking Start->Docking Assays Antiviral & Cytotoxicity Start->Assays Prep1 Protein & Ligand Preparation Docking->Prep1 Prep2 Cell Culture & Infection Assays->Prep2 Sim1 Docking Simulation Prep1->Sim1 Analysis1 Pose Analysis Sim1->Analysis1 Integrate Integrate Findings Analysis1->Integrate Sim2 Compound Treatment Prep2->Sim2 Analysis2 EC₅₀/CC₅₀ Calculation Sim2->Analysis2 Analysis2->Integrate Validate Model

Core methodologies for studying this compound binding and activity.

References

Quantitative Pharmacodynamic Parameters of Dolutegravir

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key in vitro parameters that contribute to DTG's high antiviral efficacy and genetic barrier to resistance [1].

Parameter Description Value / Finding Clinical Implication
Dose-Response Curve Slope (m) Steepness of the curve, indicating cooperativity. 1.3 ± 0.1 [1] Superior efficacy compared to drugs with a slope of 1 (like Raltegravir) at clinical concentrations [1].
Instantaneous Inhibitory Potential (IIP) Log reduction in a single round of infection at clinical drug concentration (C~max~). 2.88 (at C~max~) [1] Nearly 5-fold more inhibition than a hypothetical drug with the same IC~50~ but a slope of 1 [1].
IC~50~ for Wild-type HIV Concentration required for 50% inhibition in vitro. 0.2 ng/mL [2] Used as a benchmark to assess achieved drug levels in physiological compartments.
Degree of Independence (DI) with NRTIs Favorability of drug interactions in combination regimens. High (Bliss-independent or synergistic) [1] Leads to higher combined regimen efficacy than predicted by simple additive models [1].
Impact of R263K Mutation Fold-change in IC~50~ for a common InSTI resistance mutation. < 3-fold increase [1] Minimal impact on DTG's efficacy, contributing to its high genetic barrier to resistance [1].

Mechanisms of Action & Experimental Insights

The exceptional in vitro profile of DTG is explained by several key mechanistic findings.

  • Steep Dose-Response Curve: The slope of 1.3 is a major determinant of DTG's potency. A steeper slope means that small increases in drug concentration result in disproportionately large gains in antiviral effect. Analysis shows that at the maximum clinical concentration (C~max~), DTG achieves almost 5 times more inhibition than a first-generation InSTI with the same IC~50~ but a shallower slope [1].
  • Exclusion of Late-Stage Activity: The steep slope does not result from inhibition of late stages in the viral life cycle (e.g., assembly or maturation), a mechanism seen with other drug classes. A specialized assay comparing virus produced in the presence or absence of DTG showed no difference in infectivity, confirming that its activity is specific to the integration step [1].
  • Favorable Drug Interactions: DTG exhibits highly favorable (Bliss-independent or synergistic) interactions with common NRTI backbone drugs like Abacavir/Lamivudine (ABC/3TC) and Tenofovir/Emtricitabine (TDF/FTC). This means the combined effect of the regimen is greater than what would be expected from simply adding their individual effects, leading to high regimen-level efficacy [1].

The following diagram illustrates the core experimental workflow used to determine that DTG's activity is specific to the integration step and does not involve late-stage inhibition [1].

G Start Start: Infect Activated CD4+ T-Cells A Inoculum A: Virus produced IN PRESENCE of INSTI (DTG/RAL) or ALLINI (BI-D) Start->A B Inoculum B: Virus produced IN ABSENCE of drug Start->B Compare Measure & Compare Infectivity of Inoculum A vs. B A->Compare B->Compare Result1 Result for BI-D (ALLINI): >2.5 log difference in efficacy (Late-stage activity confirmed) Compare->Result1 For BI-D Result2 Result for DTG/RAL: <0.2 log difference in efficacy (No late-stage activity) Compare->Result2 For DTG/RAL

Experimental design to test for late-stage antiviral activity.

Efficacy in Combination Regimens

The high IIP of DTG translates into powerful combination regimens. Model-based analysis shows that DTG-based regimens achieve viral suppression more rapidly than older standards like Efavirenz (EFV) [3].

  • IIP of Common DTG Regimens: The average IIP for the entire dosing interval is a key metric predicting clinical success. Regimens with an average IIP >5 are typically successful at suppressing viremia in vivo [1].
    • DTG + ABC/3TC: Average IIP between 6 and 8 [1].
    • DTG + TDF/FTC: Average IIP between 6 and 8 [1].
    • DTG + 3TC (2-drug regimen): Average IIP also greater than 5, supporting its clinical feasibility [1].

Distribution to Sanctuary Sites

A critical aspect of antiviral efficacy is a drug's ability to reach and maintain therapeutic concentrations in sanctuary sites like the central nervous system (CNS). A clinical study demonstrated that DTG achieves this [2].

  • CNS Penetration: In antiretroviral-naive patients, the median DTG concentration in the cerebrospinal fluid (CSF) was 18 ng/mL at week 2 and 13 ng/mL at week 16. These concentrations were similar to the unbound, pharmacologically active fraction of DTG in plasma [2].
  • Antiviral Effect in CSF: The CSF concentrations far exceeded the in vitro IC~50~ for wild-type HIV (0.2 ng/mL) by ≥66-fold. This correlated with a powerful antiviral effect, with a median -3.42 log~10~ copies/mL change in CSF HIV-1 RNA from baseline, which was similar to the reduction seen in plasma [2].

Experimental Protocols Overview

While the search results do not provide step-by-step lab manuals, they detail the core methodologies used in the cited in vitro studies.

  • Single-Round Infectivity Assay: This method uses engineered reporter viruses that can complete only a single cycle of infection. It is preferred for accurate pharmacodynamic modeling because it eliminates confounding effects of multiple infection rounds and cell death [1].
  • Measurement of Combination Effects (DI and IIP): Dose-response curves for individual drugs and their combinations are generated. The expected effects for Loewe additivity (same target) and Bliss independence (different targets) are modeled and compared to the empirically observed combined effect to calculate the Degree of Independence (DI) and the Instantaneous Inhibitory Potential (IIP) [1].
  • Resistance Mutation Studies: The impact of specific integrase mutations (e.g., R263K) is quantified by introducing them into viral constructs and measuring the fold-change in IC~50~ compared to the wild-type virus in cell-based assays [1].

References

Comprehensive Technical Guide: Preclinical Development and Characterization of Dolutegravir

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Dolutegravir (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (InSTI) that has revolutionized antiretroviral therapy since its FDA approval in 2013. Co-developed by ViiV Healthcare and Shionogi, DTG emerged as a superior therapeutic option characterized by its potent antiviral activity, high genetic barrier to resistance, and favorable pharmacokinetic profile. Unlike first-generation integrase inhibitors, DTG demonstrates prolonged binding to the integrase-DNA complex, resulting in more sustained antiviral effects and reduced susceptibility to viral resistance mutations. The drug's development addressed critical limitations of earlier InSTIs, including raltegravir and elvitegravir, which required higher dosing regimens and showed vulnerability to specific HIV mutations. DTG's unique pharmacological properties have established it as a cornerstone in HIV treatment regimens worldwide, with its inclusion on the WHO List of Essential Medicines underscoring its global therapeutic importance [1] [2] [3].

Mechanism of Action and Core Pharmacology

Molecular Mechanism of Integrase Inhibition

This compound exerts its antiviral effect through specific inhibition of HIV-1 integrase, a viral enzyme essential for replicative cycle completion. The molecular mechanism involves competitive binding to the integrase active site, where DTG chelates divalent metal cations (Mg²⁺ or Mn²⁺) within the catalytic core through its three coplanar oxygen atoms. This binding effectively blocks the strand transfer step of retroviral DNA integration, preventing incorporation of viral DNA into the host genome. Unlike allosteric integrase inhibitors that act at multiple viral life cycle stages, DTG specifically targets the integration process without significant activity during late stages (virus assembly, release, and maturation) [1] [3] [4].

The drug's tight binding and longer dissociative half-life from the integrase-DNA complex contribute to its sustained pharmacological activity. Mechanistic studies demonstrate that DTG forms stable ternary complexes with integrase and viral DNA, resulting in prolonged inhibition even after drug clearance. This characteristic distinguishes DTG from first-generation InSTIs and underlies its superior resistance profile [3].

Quantitative Pharmacodynamic Parameters

Rigorous quantitative analyses have elucidated DTG's exceptional pharmacodynamic properties:

Table 1: Key Pharmacodynamic Parameters of this compound

Parameter Value Significance Experimental Method
EC₅₀ 0.5-2.1 nM (0.21-0.85 ng/mL) Potent antiviral activity Peripheral blood mononuclear cells (PBMCs) and MT-4 cell assays [3]
Protein-adjusted IC₉₀ 64 ng/mL Target therapeutic concentration In vitro infectivity assays with human serum [5]
Dose-response curve slope 1.3 ± 0.1 Steeper than 1st generation InSTIs (P=0.0003) Single-round infectivity assays [4]
Instantaneous Inhibitory Potential (IIP) 2.88 at Cmax 5-fold higher efficacy vs slope=1 drug Calculated using IIP = log[1+(D/IC₅₀)ᵐ] [4]

The steep dose-response curve slope (1.3 ± 0.1) significantly enhances DTG's antiviral efficacy at clinical concentrations. This steeper slope, compared to the slope of 1 characteristic of first-generation InSTIs like raltegravir, exponentially increases inhibition according to the Hill equation. Experimental evidence confirms this slope does not reflect multi-cycle inhibition or activity at multiple viral life cycle steps, distinguishing it from protease inhibitors and allosteric integrase inhibitors [4].

G DTG DTG Integrase Enzyme Integrase Enzyme DTG->Integrase Enzyme Binds Active Site Integration Integration ViralReplication ViralReplication Strand Transfer Block Strand Transfer Block Integrase Enzyme->Strand Transfer Block Inhibits Strand Transfer Block->ViralReplication Suppresses Viral DNA Integration Viral DNA Integration Strand Transfer Block->Viral DNA Integration Prevents Productive Infection Productive Infection Viral DNA Integration->Productive Infection Required for

Diagram 1: this compound mechanism of action showing specific inhibition of HIV integrase-mediated DNA integration.

Preclinical Pharmacological Characterization

In Vitro Antiviral Efficacy Assessment

Preclinical characterization employed sophisticated single-round infectivity assays to accurately determine pharmacodynamic parameters, avoiding confounding factors inherent in multiple-round assays. These experiments demonstrated DTG's favorable interactions with nucleoside reverse transcriptase inhibitors (NRTIs), with degree of independence (DI) values indicating Bliss-independent or synergistic interactions. The two-drug combination DTG/3TC achieved an average instantaneous inhibitory potential (IIP) >5, explaining its clinical efficacy despite reduced drug numbers [4].

Resistance profiling in preclinical models revealed DTG's high genetic barrier to resistance. Viral passage experiments with DTG selective pressure identified the R263K mutation, which confers only modest (3-fold) increases in IC₅₀ compared to the >10-fold increases observed with first-generation InSTIs. The selective advantage of DTG resistance mutations remains low due to their significant fitness costs to viral replication capacity [4].

Experimental Protocol: Single-Round Infectivity Assay

Purpose: To accurately determine DTG pharmacodynamic parameters without multi-cycle replication confounding effects.

Methodology:

  • Vector preparation: HIV-1 based reporter vectors pseudotyped with VSV-G envelope
  • Cell culture: Activated CD4+ T-lymphoblasts or susceptible cell lines (MT-4)
  • Infection: Cells infected at specific MOI in presence of DTG serial dilutions
  • Analysis: Infectivity quantified after 48-72 hours via reporter gene expression (luciferase or GFP)
  • Data processing: Dose-response curves fitted using nonlinear regression
  • Parameter calculation: IC₅₀, slope (m), and IIP derived from median-effect plots [4]

Critical considerations:

  • Use standardized viral inocula to ensure consistency
  • Include appropriate controls (no drug, vehicle, cytotoxicity)
  • Perform replicates across multiple donor cells
  • Calculate IIP using formula: IIP = log[1+(D/IC₅₀)ᵐ] where D=clinical Cmax [4]
Pharmacokinetic and Metabolic Profiling

Comprehensive ADME characterization revealed DTG's favorable pharmacokinetic profile:

Table 2: Preclinical Pharmacokinetic and Metabolic Properties of this compound

Parameter Value Experimental System Clinical Relevance
Primary Metabolic Pathways UGT1A1 glucuronidation (∼53%), CYP3A4 oxidation (minor) Human liver microsomes, recombinant enzymes Drug interactions with UGT1A1 inhibitors/inducers
Novel CYP1A1/1B1 Pathway Aldehyde metabolite (M4) formation Recombinant CYP enzymes, TCDD-induced mouse lung S9 Increased clearance in smokers
Protein Binding 98.9% Equilibrium dialysis with human plasma High protein binding limits dialysis removal
Apparent Volume of Distribution 17.4 L Radiolabeled DTG in distribution studies Extensive tissue penetration
Elimination Half-life 14 hours Plasma concentration-time profiles Supports once-daily dosing
Excretion Feces (53%), Urine (31%) Mass balance studies with [¹⁴C]-DTG Renal impairment requires minimal adjustment

Metabolite identification studies using UPLC-QTOFMS revealed a novel CYP1A1/1B1-mediated metabolic pathway that generates aldehyde metabolites (M4). This pathway becomes significant in cigarette smokers due to CYP1A1/1B1 induction, explaining the approximately 30% higher DTG clearance observed in smokers versus non-smokers. Incubation experiments with specific chemical inhibitors (TMS for CYP1A1/1B1) confirmed enzyme contributions to metabolite formation [6].

Preclinical Development Timeline and Key Studies

The preclinical development program for DTG systematically evolved from initial discovery through comprehensive characterization:

G cluster_0 Key Preclinical Discoveries Lead Identification Lead Identification In Vitro Profiling In Vitro Profiling Lead Identification->In Vitro Profiling Medicinal Chemistry Optimization Animal PK/PD Animal PK/PD In Vitro Profiling->Animal PK/PD Mechanistic Studies A High Barrier to Resistance In Vitro Profiling->A B Favorable Drug Interaction Profile In Vitro Profiling->B C Steep Dose-Response Slope In Vitro Profiling->C Resistance Characterization Resistance Characterization Animal PK/PD->Resistance Characterization Viral Passage Experiments D Long Integrase-DNA Half-life Animal PK/PD->D Formulation Development Formulation Development Resistance Characterization->Formulation Development Clinical Formulation

Diagram 2: this compound preclinical development timeline highlighting key stages and critical discoveries.

Early medicinal chemistry approaches utilized commercially available heterocycles like nicotinic acid and maltol, constructing the functionalized N-H pyridone core over 10+ steps. The evolution to more efficient synthesis leveraged rapid pyridone formation through condensation of methyl 4-methoxyacetoacetate with DMF-DMA, followed by sequential cyclization. This efficient process chemistry route eventually enabled the development of continuous flow synthesis methods that telescoped multiple steps to avoid intermediate isolation and enhance throughput [2].

Resistance Profile and Genetic Barrier

Preclinical resistance characterization demonstrated DTG's superior resistance profile compared to first-generation InSTIs. Viral passage experiments identified that single mutations (including R263K) only modestly increase IC₅₀ (less than 3-fold), while multiple mutations are required for significant resistance development. The fitness cost of DTG resistance mutations impairs viral replication capacity, reducing their selective advantage in treatment-experienced patients [4].

Recent WHO reports indicate that real-world DTG resistance patterns are evolving, with surveys showing resistance rates of 3.9-8.6% in some populations, reaching 19.6% among treatment-experienced individuals transitioning to DTG with unsuppressed viral loads. These findings underscore the importance of maintaining virological suppression when initiating DTG-based regimens and monitoring emerging resistance patterns [7].

Novel Formulations and Future Directions

Long-Acting Nanoformulated Prodrug Development

Recent innovations have focused on extending DTG's apparent half-life through nanosuspension technology. A prodrug approach created myristoylated DTG (MDTG) through esterification of the 7-hydroxyl group with myristic acid, enhancing hydrophobicity by 8.7-fold while maintaining equivalent antiretroviral activity (IC₅₀ 62.5 nM vs 56.7 nM for native DTG). This prodrug was encapsulated into poloxamer 407 nanoformulations (NMDTG) with high efficiency (82.2 ± 4.4%) and favorable particle characteristics (234 ± 2 nm, PDI 0.23 ± 0.02) [5].

Pharmacokinetic studies in Balb/cJ mice demonstrated that a single NMDTG administration maintained DTG concentrations above the PA-IC₉₀ of 64 ng/mL for 56 days in blood and 28 days in tissues, representing a 5.3-fold extension in apparent half-life compared to native DTG formulations. In vitro release kinetics showed dramatically reduced burst release (3.5% vs 80% for native DTG nanoformulations) and sustained release profiles [5].

Alternative long-acting approaches include XVIR-120, a nanoformulated DTG prodrug demonstrating ultra-long-acting pharmacokinetics across multiple species. Preliminary toxicology analyses showed favorable safety profiles with no adverse findings at injection sites, supporting continued development of these extended-release formulations [8].

Experimental Protocol: Nanoformulation Preparation and Characterization

Purpose: To create and characterize long-acting nanoformulated DTG prodrugs.

Synthesis Method:

  • Prodrug synthesis: Esterification of DTG 7-hydroxyl group with myristic acid
  • Nanoprecipitation: High-pressure homogenization with poloxamer 407 stabilizer
  • Purification: Centrifugation/washing to remove unencapsulated drug
  • Lyophilization: Cryoprotectant addition and freeze-drying for stability

Characterization Parameters:

  • Particle size and PDI: Dynamic light scattering (DLS)
  • Surface charge: Zeta potential measurements
  • Encapsulation efficiency: HPLC quantification of supernatant drug
  • Morphology: Transmission electron microscopy (TEM)
  • Crystallinity: Powder X-ray diffraction (XRD)
  • Stability: Size and PDI monitoring at 4°C and 25°C over 134 days [5]

Release Kinetics Assessment:

  • Incubation in PBS with 0.02% Tween 80 at 37°C
  • Time-point sampling over 70 days
  • HPLC quantification of released drug
  • Burst release calculation and sustained release profile modeling [5]

Conclusion

References

Comprehensive Application Notes and Protocols: HPLC Method Development and Validation for Dolutegravir Quantification in Pharmaceutical Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dolutegravir sodium (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor that has revolutionized antiretroviral therapy with its potent efficacy, high resistance barrier, and favorable pharmacokinetic profile. As a preferred first-line treatment for both treatment-naive and experienced HIV patients in international guidelines, ensuring its quality through robust analytical methods is paramount for global public health. The development and validation of precise, accurate, and stability-indicating HPLC methods for DTG quantification represents a critical component of pharmaceutical quality control, ensuring consistent drug product performance and patient safety.

The International Conference on Harmonization (ICH) guidelines mandate that analytical methods used in pharmaceutical quality control must undergo comprehensive validation to provide regulatory compliance and ensure reliable results. This document presents detailed application notes and protocols for a validated stability-indicating reversed-phase HPLC method for the quantification of this compound sodium in bulk drug substances and pharmaceutical dosage forms. The method has been optimized to provide excellent sensitivity, precision, and accuracy while demonstrating specificity against potential degradants and excipients, making it suitable for routine quality control analysis in pharmaceutical laboratories.

HPLC Method Development

Optimized Chromatographic Parameters

The development of an effective HPLC method for this compound quantification required systematic optimization of various chromatographic parameters to achieve optimal separation, peak symmetry, and analysis time. After extensive method scouting and optimization studies, the following conditions were established as optimal for the precise quantification of this compound sodium:

Table 1: Optimized Chromatographic Conditions for this compound Quantification

Parameter Specification Rationale
Column Thermo Fischer Scientific C8 Synchronis (150×4.6mm, 5µm) Provides optimal retention and peak shape for DTG
Mobile Phase Buffer:ACN (60:40 v/v) Isocratic elution for simplicity and reproducibility
Flow Rate 1.0 mL/min Balances analysis time and resolution
Detection Wavelength 258 nm Near λmax for optimal sensitivity
Column Temperature Ambient (±25°C) Operational convenience
Injection Volume 10-20 µL Suitable for majority of HPLC systems
Retention Time 6.60 minutes Allows for rapid analysis
Run Time 10-12 minutes Ensures elution of all potential impurities

The method employs a reversed-phase chromatography mechanism with a C8 stationary phase, which provides an excellent balance of hydrophobicity for proper retention of this compound. The selection of a C8 column over the more common C18 was based on superior peak symmetry and reduced analysis time while maintaining adequate capacity factor. The isocratic elution mode with a binary mixture of buffer and acetonitrile (60:40 v/v) was established after evaluating various organic modifiers and ratios, demonstrating robust performance with consistent retention times [1].

The detection wavelength of 258 nm corresponds to a local absorbance maximum of this compound in the UV spectrum, providing optimal sensitivity for quantification while minimizing baseline noise. The retention time of approximately 6.60 minutes allows for rapid analysis, making the method suitable for high-throughput quality control laboratories. The total run time of 10-12 minutes ensures that any potential degradation products or related substances are eluted from the column, confirming the stability-indicating nature of the method [1].

Method Development Workflow

The development of a robust HPLC method follows a systematic approach that progresses through well-defined stages from initial parameter selection to final optimization. The workflow ensures that all critical factors are considered, ultimately resulting in a method that is precise, accurate, and stability-indicating.

G Start Start Method Development Literature Literature Review and Method Selection Start->Literature SamplePrep Sample Preparation Strategy Literature->SamplePrep InitialConditions Select Initial Conditions (Column, Mobile Phase, Detection) SamplePrep->InitialConditions Optimization Method Optimization (Selectivity, Efficiency) InitialConditions->Optimization Validation Method Validation Optimization->Validation Selectivity Selectivity Optimization (Mobile Phase Composition, pH) Optimization->Selectivity Step 3 RoutineUse Routine Application Validation->RoutineUse Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Efficiency Efficiency Optimization (Flow Rate, Temperature) Selectivity->Efficiency Step 4 Robustness Robustness Testing Efficiency->Robustness Optional

Figure 1: HPLC method development workflow illustrating the systematic approach from initial literature review through method optimization and validation to routine application.

The method development begins with a comprehensive literature review to identify existing methods and avoid unnecessary experimental work. For this compound, this involved examining published methodologies and identifying potential gaps that could be addressed through improved chromatographic conditions. The selection of initial conditions involves choosing the appropriate chromatographic mode (reversed-phase in this case), column chemistry, mobile phase composition, and detection parameters based on the physicochemical properties of the analyte [2].

Selectivity optimization represents the most critical phase where parameters are adjusted to achieve adequate separation between this compound and potential impurities or degradation products. This involves fine-tuning mobile phase composition, pH adjustment (if needed), and temperature to resolve closely eluting peaks. For ionizable compounds like this compound, mobile phase pH can significantly impact retention and selectivity by altering the ionization state of the molecule. The final optimization stage focuses on efficiency improvements through adjustments in flow rate, temperature, and gradient parameters to reduce analysis time while maintaining resolution [2].

Method Validation Protocol

Validation Parameters and Acceptance Criteria

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The HPLC method for this compound quantification has been validated according to ICH Q2(R1) guidelines, addressing the following key parameters with corresponding acceptance criteria:

Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Method

Validation Parameter Experimental Design Acceptance Criteria Results Obtained
Linearity 5 concentrations (80-120% of target) R² > 0.999 Conforms
Accuracy 9 determinations (3 levels, 3 replicates) Recovery 98-102% 98-102%
Precision
Repeatability 6 sample preparations at 100% RSD ≤ 1% RSD < 1%
Intermediate Precision Different days, analysts, instruments RSD ≤ 2% RSD < 2%
Specificity Forced degradation studies No interference from blank, placebo, degradants Demonstrated
Robustness Deliberate variations in flow, temperature, mobile phase RSD ≤ 2% for system suitability Conforms
Range Established from linearity studies 80-120% of test concentration 80-120%
LOD Signal-to-noise approach S/N ≥ 3 Confirmed
LOQ Signal-to-noise approach S/N ≥ 10 Confirmed

The linearity of the method was demonstrated by preparing this compound standard solutions at five different concentration levels ranging from 80% to 120% of the target concentration. The peak area responses were plotted against concentrations, and the correlation coefficient, y-intercept, and slope of the regression line were calculated. The method exhibited excellent linearity with a correlation coefficient (R²) greater than 0.999, confirming a direct proportional relationship between concentration and detector response across the specified range [1].

The accuracy of the method was evaluated using a minimum of nine determinations over three concentration levels (80%, 100%, and 120%) covering the specified range. Accuracy was calculated as the percentage recovery of the known amount of this compound spiked into the placebo or blank formulation. The results demonstrated acceptable accuracy with recoveries between 98% and 102%, well within the specified limits. The precision of the method, encompassing both repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability), was evaluated with relative standard deviation (RSD) values less than 1% and 2%, respectively, confirming the method's reliability [1] [3].

Forced Degradation Studies (Specificity)

The specificity of the method was demonstrated through forced degradation studies, where this compound samples were subjected to various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic degradation. The method effectively separated this compound from all degradation products, confirming its stability-indicating capability. The peak purity of this compound was established using photodiode array detection, demonstrating that the analyte peak was homogeneous and pure without any co-eluting impurities [1].

The robustness of the method was evaluated by deliberately introducing small but deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±5°C), and detection wavelength (±2 nm). In all conditions, the method maintained system suitability parameters within specified limits, confirming its reliability during normal usage. The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on signal-to-noise ratio approaches, with values of 3:1 and 10:1, respectively, demonstrating adequate sensitivity for the detection and quantification of trace levels of this compound [1] [2].

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound sodium working standard of certified purity (typically >98%)
  • Pharmaceutical Formulation: this compound tablets (50 mg strength) or bulk drug substance
  • HPLC-Grade Water: Purified water obtained from a Milli-Q water purification system or equivalent
  • HPLC-Grade Acetonitrile: ≥99.9% purity, filtered through 0.45 µm membrane filter
  • Buffer Salts: High-purity ammonium acetate or ammonium formate
  • Other Reagents: Analytical grade acids, bases, and hydrogen peroxide for forced degradation studies
Preparation of Solutions
4.2.1 Mobile Phase Preparation
  • Weigh approximately 1.0 g of ammonium acetate and transfer to a 1000 mL volumetric flask
  • Dissolve in approximately 500 mL of HPLC-grade water and mix thoroughly
  • Add 400 mL of HPLC-grade acetonitrile to the buffer solution
  • Dilute to volume with HPLC-grade water and mix well
  • Degas the mobile phase by sonication for 10 minutes or by sparging with helium gas
4.2.2 Standard Solution Preparation
  • Accurately weigh approximately 25 mg of this compound sodium working standard into a 50 mL volumetric flask
  • Add approximately 30 mL of diluent (mobile phase or appropriate solvent) and sonicate to dissolve completely
  • Dilute to volume with the same diluent and mix well (Stock Standard Solution, 500 µg/mL)
  • Pipette 5.0 mL of the stock standard solution into a 50 mL volumetric flask
  • Dilute to volume with diluent and mix well (Working Standard Solution, 50 µg/mL)
  • Filter through a 0.45 µm PVDF or nylon membrane filter before injection
4.2.3 Sample Solution Preparation
  • For tablets: Weigh and finely powder not less than 10 tablets
  • Accurately weigh a portion of the powder equivalent to about 50 mg of this compound into a 100 mL volumetric flask
  • Add approximately 70 mL of diluent, sonicate for 20 minutes with intermittent shaking
  • Dilute to volume with diluent and mix well (Stock Sample Solution)
  • Filter a portion of the solution through a 0.45 µm membrane filter
  • Pipette 5.0 mL of the filtrate into a 50 mL volumetric flask
  • Dilute to volume with diluent and mix well (Working Sample Solution, 50 µg/mL)
Chromatographic System and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and DAD detector
  • Column: Thermo Fischer Scientific C8 Synchronis (150 × 4.6 mm, 5 µm) or equivalent
  • Column Temperature: Ambient (25 ± 5°C)
  • Mobile Phase: Buffer:ACN (60:40 v/v) - isocratic elution
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 258 nm
  • Run Time: 10 minutes
System Suitability Testing

Before initiating the analysis, system suitability parameters must be evaluated to ensure the chromatographic system is adequate for the analysis. Inject six replicates of the standard solution and evaluate the following parameters:

Table 3: System Suitability Requirements

Parameter Requirement Typical Value
Retention Time Consistent with RSD ≤ 1% 6.60 minutes
Theoretical Plates (N) >2000 >4000
Tailing Factor (T) ≤2.0 ≤1.5
Resolution (R) >2.0 from closest eluting peak >2.0
Repeatability RSD ≤ 1% for peak areas RSD ≤ 1%

The theoretical plate count is calculated as N = 16(tR/W)², where tR is the retention time of this compound peak and W is the peak width at baseline. The tailing factor is calculated as T = W0.05/2f, where W0.05 is the peak width at 5% height and f is the distance from peak front to the retention time. The resolution between this compound and the closest eluting peak should be greater than 2.0, indicating complete separation [3].

Method Validation Procedures

Validation Experimental Workflow

The validation of an analytical method follows a structured sequence of experiments designed to comprehensively evaluate all relevant performance characteristics. This systematic approach ensures that the method is fit for its intended purpose and complies with regulatory requirements.

G Start Start Method Validation Specificity Specificity/ Forced Degradation Start->Specificity Linearity Linearity and Range Specificity->Linearity Acid Acid Hydrolysis (0.1N HCl, RT, 24h) Specificity->Acid Base Base Hydrolysis (0.1N NaOH, RT, 24h) Specificity->Base Oxidation Oxidative Stress (3% H₂O₂, RT, 24h) Specificity->Oxidation Thermal Thermal Stress (60°C, 24h) Specificity->Thermal Photo Photolytic Stress (1.2 million lux hours) Specificity->Photo Accuracy Accuracy/Recovery Linearity->Accuracy Precision Precision Studies Accuracy->Precision LODLOQ LOD and LOQ Precision->LODLOQ Repeatability Repeatability (6 preparations at 100%) Precision->Repeatability Intermediate Intermediate Precision (Different day/analyst) Precision->Intermediate Robustness Robustness LODLOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability ValidationReport Validation Report SolutionStability->ValidationReport

Figure 2: Method validation workflow illustrating the comprehensive evaluation of analytical method performance characteristics according to ICH guidelines.

The validation process begins with specificity testing through forced degradation studies to demonstrate that the method can unequivocally quantify the analyte in the presence of potential impurities and degradation products. This is followed by linearity assessment across the specified range to establish the relationship between analyte concentration and detector response. Accuracy evaluation demonstrates the closeness of agreement between the value found and the value accepted as a true or reference value, typically performed through recovery studies by spiking known amounts of the analyte into placebo or sample matrix [4] [3].

Precision studies encompass both repeatability (intra-assay precision) and intermediate precision, evaluating the method's performance under variations such as different analysts, instruments, and days. The determination of LOD and LOQ establishes the method's sensitivity, followed by robustness testing to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Finally, solution stability studies demonstrate the stability of both standard and sample solutions during the analysis period, completing the comprehensive validation package [4] [3].

Detailed Validation Procedures
5.2.1 Linearity and Range
  • Prepare standard solutions at a minimum of five concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration)
  • Inject each solution in triplicate and record the peak areas
  • Plot the mean peak area versus concentration and perform linear regression analysis
  • Calculate the correlation coefficient (R²), which should be not less than 0.999
  • The y-intercept should not be statistically different from zero (p > 0.05)
  • The residual sum of squares should be within acceptable limits
5.2.2 Accuracy/Recovery
  • Prepare a placebo mixture representing the formulation composition without the active ingredient
  • Spike the placebo with this compound standard at three concentration levels (80%, 100%, 120% of target)
  • Prepare a minimum of three samples at each level (total of nine determinations)
  • Analyze the samples and calculate the recovery percentage using the formula: Recovery (%) = (Found Concentration / Spiked Concentration) × 100
  • The mean recovery at each level should be between 98% and 102% with RSD ≤ 2%
5.2.3 Precision
  • Repeatability: Prepare six independent sample preparations from a homogeneous sample at 100% of test concentration
  • Analyze all six preparations and calculate the mean, standard deviation, and RSD of the this compound content
  • The RSD should not be more than 1.0%
  • Intermediate Precision: Perform the same analysis on a different day, with a different analyst, and/or using a different HPLC system
  • The combined RSD from both sets of results should not be more than 2.0%
5.2.4 Robustness
  • Perform deliberate, small variations in the following method parameters:
    • Flow rate: 0.9 mL/min and 1.1 mL/min (normal: 1.0 mL/min)
    • Mobile phase composition: Buffer:ACN (58:42 and 62:38 v/v)
    • Column temperature: 20°C and 30°C (normal: 25°C)
    • Detection wavelength: 256 nm and 260 nm (normal: 258 nm)
  • Inject system suitability standard in each condition and evaluate parameters
  • All system suitability parameters should remain within specified limits

Applications and Regulatory Considerations

The validated HPLC method for this compound quantification has extensive applications throughout the pharmaceutical product lifecycle, from early development through post-marketing surveillance. In quality control laboratories, the method enables routine analysis of bulk drug substances and finished pharmaceutical products, ensuring compliance with established specifications. For stability studies, the method provides reliable quantification of this compound in stability samples under various environmental conditions (long-term, accelerated, and stress conditions), supporting shelf-life determinations and storage recommendations.

The method also finds application in comparative assessments of different formulations, including bioequivalence studies of generic products, where accurate quantification of the active ingredient is essential. Furthermore, the method can be adapted for the analysis of this compound in fixed-dose combination products, such as this compound/lamivudine formulations, which are increasingly important in HIV treatment paradigms. Recent clinical trials have demonstrated the efficacy and safety of this compound/lamivudine fixed-dose combinations in both adults and pediatric populations, highlighting the continued importance of robust analytical methods for these formulations [5] [6].

From a regulatory perspective, the method complies with ICH guidelines Q2(R1) for analytical method validation, ensuring acceptability by major regulatory authorities worldwide. The method validation package should include complete documentation of all validation experiments, including raw data, statistical analysis, and representative chromatograms, providing a comprehensive audit trail for regulatory inspections. As regulatory requirements evolve, the method may require periodic revalidation to ensure continued suitability, particularly when there are changes in the synthesis of the drug substance, formulation composition, or manufacturing process [4] [3].

Troubleshooting and Maintenance

Common Issues and Solutions
  • Peak Tailing: If tailing factor exceeds limits (>2.0), consider column aging, inappropriate mobile phase pH, or silanol interactions. Solution: Replace column, adjust mobile phase pH, or use a different column chemistry with enhanced endcapping.
  • Retention Time Shift: Significant changes in retention time may indicate mobile phase composition errors, column temperature fluctuations, or column degradation. Solution: Prepare fresh mobile phase, ensure stable column temperature, and replace column if necessary.
  • Increased Backpressure: May result from column blockage, particulate matter in mobile phase, or system obstruction. Solution: Filter mobile phase and samples through 0.45 µm membrane, flush column with appropriate solvents, and check system filters for blockage.
  • Baseline Noise: Can be caused by air bubbles in the system, contaminated mobile phase, or detector lamp issues. Solution: Degas mobile phase thoroughly, use high-purity reagents, and replace UV lamp if approaching end of life.
  • Poor Resolution: Inadequate separation between this compound and impurities may require mobile phase optimization. Solution: Fine-tune mobile phase composition, adjust gradient profile if applicable, or consider using a column with different selectivity.
System Maintenance Schedule
  • Daily: Check system pressure, baseline noise, and retention time stability; purge system if needed; perform system suitability test
  • Weekly: Clean pump seals and check for leaks; replace inlet solvent filters; backflush column if recommended by manufacturer
  • Monthly: Replace pre-column filter; perform pump calibration verification; clean autosampler needle and injection port
  • Quarterly: Replace column frits; perform comprehensive preventive maintenance; validate detector wavelength accuracy
  • As Needed: Replace HPLC column when efficiency decreases (>15% reduction in theoretical plates); replace UV lamp when sensitivity decreases or noise increases

Conclusion

The HPLC method described in this application note provides a robust, precise, and accurate approach for the quantification of this compound sodium in bulk drug substances and pharmaceutical dosage forms. The method has been comprehensively validated in accordance with ICH guidelines, demonstrating excellent performance across all validation parameters including specificity, linearity, accuracy, precision, and robustness. The stability-indicating capability of the method, confirmed through forced degradation studies, makes it particularly valuable for stability testing and quality control applications.

The detailed protocols and application notes presented herein provide pharmaceutical scientists with a complete framework for implementing this method in quality control laboratories, ensuring reliable and reproducible quantification of this compound throughout the product lifecycle. The method's simplicity and reliability make it suitable for routine use, while its analytical performance characteristics ensure compliance with regulatory requirements. As this compound continues to play a crucial role in global HIV treatment programs, with ongoing research expanding its applications in special populations including pediatric patients, the availability of robust analytical methods remains essential for ensuring product quality and patient safety [5] [6].

References

Comprehensive Application Notes and Protocols: Stability-Indicating HPLC Method Development and Validation for Dolutegravir

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dolutegravir and Analytical Method Importance

This compound (DTG) is a potent second-generation HIV-1 integrase strand transfer inhibitor that has revolutionized antiretroviral therapy by preventing the integration of viral DNA into the host genome. Chemically known as (4R,12aS)-N-([2,4-difluorophenyl] methyl)-3, 4, 6, 8, 12, 12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pyrido[1′,2′:4,5]pyrazino [2,1-b] [1,3]oxazine-9-carboxamide, this API is predominantly administered in fixed-dose combinations with other antiretrovirals such as lamivudine (LAM) and rilpivirine [1] [2] [3]. The development of robust, stability-indicating analytical methods for this compound is paramount in pharmaceutical analysis to ensure product quality, safety, and efficacy throughout the drug's shelf life.

Stability-indicating methods are specifically designed to quantify the active pharmaceutical ingredient (API) accurately and precisely while simultaneously detecting and quantifying degradation products that may form under various stress conditions. These methods must successfully separate the API from all potential impurities and degradation products, providing selective quantification of the intact drug substance even in the presence of its degradation compounds [4]. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) mandate that pharmaceutical manufacturers demonstrate the stability characteristics of all drug substances and products through validated stability-indicating methods [1] [3]. For this compound, which is often prescribed as part of lifelong antiretroviral regimens, maintaining consistent quality and stability is particularly crucial to prevent treatment failure and development of drug-resistant HIV strains.

Method Development Strategy

Chromatographic Condition Optimization

The development of a stability-indicating HPLC method for this compound requires systematic optimization of various chromatographic parameters to achieve optimal separation, peak symmetry, and detection sensitivity. Based on comprehensive research and multiple published methodologies, reversed-phase chromatography using C18 or C8 columns has proven most effective for this compound analysis [1] [5] [3]. The stationary phase selection significantly impacts the retention and separation efficiency of this compound, with C18 columns providing excellent hydrophobic interaction with the drug's aromatic structure.

The mobile phase composition represents another critical parameter in method development. Research indicates that a combination of phosphate buffer and organic modifiers (typically acetonitrile and methanol) in isocratic or gradient elution mode yields optimal results. The pH of the aqueous component plays a crucial role in controlling the ionization state of this compound, thereby affecting its retention and peak shape. A pH range of 3.0-4.9 has been successfully employed in various validated methods, with adjustment using orthophosphoric acid [1] [3]. The organic modifier ratio must be optimized to balance adequate retention for separation and reasonable analysis time. Detection wavelength selection is based on the UV spectrum of this compound, which shows sufficient absorption at 258 nm and 292 nm, with the latter being an isosbestic point when analyzed in combination with lamivudine [1] [3].

Method Optimization Strategies

Method optimization follows a systematic approach to resolve this compound from its potential degradation products and co-administered drugs. The traditional five-step strategy proposed by Snyder and associates provides a logical framework for HPLC method development, emphasizing selectivity tuning to increase the resolution of critical pairs for accurate quantitation [4]. This approach begins with defining the method type and gathering sample/analyte information, followed by initial scouting runs, method fine-tuning, and final validation.

For this compound, method optimization should employ a systematic selectivity-tuning approach by manipulating critical chromatographic parameters:

  • Mobile phase pH: Testing different pH values (2.5-6.0) to impact ionization and retention of ionizable functional groups
  • Organic modifier ratio: Adjusting acetonitrile:methanol ratios to fine-tune selectivity
  • Buffer concentration: Optimizing ionic strength (10-50 mM) to control peak shape
  • Column temperature: Investigating effects between 25-40°C on retention and efficiency
  • Flow rate: Evaluating 0.8-1.2 mL/min for optimal separation and analysis time

The successful application of this approach is demonstrated in the development of a this compound and lamivudine combination method, which achieved excellent resolution between both APIs and their degradation products using an Inertsil ODS 3V (250 × 4.6 mm, 5 μm) column with a mobile phase composed of phosphate buffer (pH 3.0):acetonitrile:methanol (50:20:30% v/v/v) at a flow rate of 1.0 mL/min [1]. The method displayed retention times of 2.16 min for lamivudine and 6.36 min for this compound, indicating appropriate separation for accurate quantification.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Column Inertsil ODS 3V (250 × 4.6 mm, 5 μm) BEH Shield RP18 (2.1 × 100 mm, 1.7 μm) Thermo Fischer C8 (150×4.6mm, 5µm) Phenyl-Hexyl (250 × 4.6 mm, 5µm)
Mobile Phase Phosphate buffer pH 3.0:ACN:MeOH (50:20:30) Phosphate buffer pH 4.9:MeOH (60:40) Buffer:ACN (60:40) 45% buffer:49% MeOH:6% ACN
Flow Rate (mL/min) 1.0 1.0 1.0 1.2
Detection Wavelength (nm) 257 292 258 258
Column Temperature (°C) 30 30 Ambient 35
Retention Time (min) 6.36 (DTG), 2.16 (LAM) 3.83 (DTG), 2.88 (LAM) 6.60 (DTG) Method for related substances
Runtime (min) 10 8 Not specified Not specified

Experimental Protocols

Solution Preparation Protocols

Standard Solution Preparation: Accurately weigh and transfer approximately 10 mg of this compound working standard and 10 mg of lamivudine working standard (for combination products) into separate 10 mL clean, dry volumetric flasks. Add about 7 mL of diluent (typically mobile phase) to each flask and sonicate to dissolve completely. Make up to volume with diluent and mix well to obtain stock solutions of concentration 1 mg/mL. Pipette 0.1 mL of this compound stock solution and 0.6 mL of lamivudine stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain working standard solutions containing 10 μg/mL of this compound and 60 μg/mL of lamivudine [1].

Sample Solution Preparation (Tablet Dosage Form): Weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to one tablet (containing approximately 50 mg this compound and 300 mg lamivudine for Dovato) and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and allow to cool to room temperature. Dilute to volume with the same solvent and mix well. Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate. Pipette 0.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a sample solution containing approximately 10 μg/mL of this compound and 60 μg/mL of lamivudine [1] [3].

Mobile Phase Preparation: Prepare a 50 mM potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. For the organic phase, mix acetonitrile and methanol in the ratio 40:60 (v/v). For the final mobile phase, mix the aqueous buffer and organic mixture in the ratio 50:50 (v/v) [1]. Alternatively, for methods requiring different pH, adjust the buffer to pH 4.9 using appropriate reagents [3].

System Suitability Testing Protocol

System suitability tests are conducted to verify that the chromatographic system is adequate for the intended analysis. Inject six replicate injections of the standard solution and calculate the following parameters [1] [3]:

  • Theoretical plates (N) for this compound peak should be not less than 3000, indicating column efficiency
  • Tailing factor (T) should be not more than 2.0 for both this compound and lamivudine peaks
  • Resolution (Rs) between this compound and lamivudine should be not less than 2.0
  • Percentage relative standard deviation (%RSD) for peak areas of six replicate injections should be not more than 2.0%

The following workflow diagram illustrates the complete method development and validation process:

G HPLC Method Development Workflow cluster_1 Development Phase cluster_2 Validation Phase cluster_3 Application Phase Start Define Method Objectives Info Gather Analyte Information (pKa, logP, λmax, structure) Start->Info Scout Initial Scouting Runs (Column and MP screening) Info->Scout Info->Scout Optimize Method Optimization (pH, MP ratio, temperature) Scout->Optimize Scout->Optimize Validate Method Validation (ICH Q2(R1) parameters) Optimize->Validate Apply Routine Application (Quality control testing) Validate->Apply

Method Validation

Validation Parameters and Acceptance Criteria

The developed HPLC method must be thoroughly validated according to ICH guideline Q2(R1) to demonstrate its reliability and suitability for intended applications. The validation encompasses the following parameters with their respective acceptance criteria [1] [3]:

Specificity: The method should demonstrate specificity by resolving this compound from all potential impurities and degradation products. Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) should show no interference of the analyte peak with degradation products, and the peak purity should be confirmed using PDA detection [1] [6].

Linearity and Range: Prepare standard solutions at minimum five concentration levels across the specified range (typically 50-150% of target concentration). For this compound, the linear range is typically 2.54-15.35 μg/mL when analyzed alone, and 17.50-52.50 μg/mL when combined with lamivudine [1] [3]. The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero.

Precision:

  • Repeatability: Inject six replicate preparations of 100% test concentration and calculate %RSD, which should be not more than 2.0%
  • Intermediate precision: Perform the analysis on different days, with different analysts, or using different instruments; %RSD should be not more than 2.0%

Accuracy: Conduct recovery studies by spiking placebo with known amounts of this compound at three concentration levels (50%, 100%, and 150% of target concentration) in triplicate. The mean recovery should be between 98.0-102.0% with %RSD not more than 2.0% [1] [3].

Table 2: Method Validation Parameters for this compound HPLC Methods

Validation Parameter This compound (Alone) This compound + Lamivudine Acceptance Criteria
Linearity Range 2.54-15.35 μg/mL [1] 17.50-52.50 μg/mL [3] Correlation coefficient ≥0.999
LOD Not specified 5.82 μg/mL [3] Signal-to-noise ratio ≥3:1
LOQ Not specified 19.41 μg/mL [3] Signal-to-noise ratio ≥10:1, %RSD ≤2.0%
Accuracy (% Recovery) 98.35-102.14% [1] 98.0-102.0% [3] 98.0-102.0%
Precision (%RSD) <2.0% [1] <2.0% [3] ≤2.0%
Robustness Deliberate variations in flow rate, mobile phase pH, and column temperature with %RSD <2.0% [1] Similar variations with system suitability within limits [3] System suitability within specified limits
Robustness and Solution Stability

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For the this compound HPLC method, robustness should be demonstrated by varying the following parameters within a reasonable range [1]:

  • Flow rate: ±0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
  • Mobile phase pH: ±0.1 units (e.g., pH 2.9 and 3.1)
  • Column temperature: ±2°C (e.g., 28°C and 32°C)
  • Organic composition: ±2% absolute change in organic modifier

In all robustness experiments, system suitability parameters must remain within specified limits, and the %RSD for peak areas and retention times of this compound should not exceed 2.0%.

Solution stability should be assessed by analyzing standard and sample solutions stored under refrigerated conditions (2-8°C) and at room temperature over specified time periods (24, 48, and 72 hours). The solutions are considered stable if the %assay difference from initial time point is within ±2.0% and no significant increase in degradation products is observed [1] [3].

Forced Degradation Studies

Stress Testing Protocols

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions. These studies help identify the likely degradation products, establish degradation pathways, and validate the method's ability to separate the API from its degradation products. The following stress conditions should be applied [1] [6] [2]:

Acidic Degradation: Weigh accurately about 50 mg of this compound into a 50 mL volumetric flask and add 2.0 mL of 1N hydrochloric acid. Heat the solution at 60°C for 6 hours in a water bath. Cool to room temperature, neutralize with 2.0 mL of 1N sodium hydroxide, and dilute to volume with diluent. Further dilute an appropriate aliquot to obtain a solution of approximately 100 μg/mL of this compound and analyze.

Alkaline Degradation: Weigh accurately about 50 mg of this compound into a 50 mL volumetric flask and add 2.0 mL of 1N sodium hydroxide. Allow to stand at room temperature for 24 hours. Neutralize with 2.0 mL of 1N hydrochloric acid and dilute to volume with diluent. Further dilute an appropriate aliquot to obtain a solution of approximately 100 μg/mL of this compound and analyze.

Oxidative Degradation: Weigh accurately about 50 mg of this compound into a 50 mL volumetric flask and add 2.0 mL of 30% hydrogen peroxide. Allow to stand at room temperature for 3 days. Dilute to volume with diluent and further dilute an appropriate aliquot to obtain a solution of approximately 100 μg/mL of this compound and analyze.

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours in a hot air oven. Prepare a solution of approximately 100 μg/mL of the heat-treated sample using diluent and analyze.

Photolytic Degradation: Expose the solid drug substance to direct sunlight for 6 hours during summer months or to a photostability chamber providing both UV and visible light as per ICH option 2. Prepare a solution of approximately 100 μg/mL of the light-exposed sample using diluent and analyze [1] [6].

Degradation Behavior and Interpretation

This compound demonstrates distinct degradation profiles under different stress conditions. The method should be able to resolve the main peak from all degradation products, demonstrating specificity. Typical degradation behavior includes [1] [6]:

  • Acidic conditions: Significant degradation (up to 54% in reflux conditions) with formation of multiple degradation products
  • Alkaline conditions: Moderate to significant degradation with formation of specific degradants
  • Oxidative conditions: Moderate degradation with distinct degradation products
  • Thermal and photolytic conditions: Varying degrees of degradation depending on exposure intensity and duration

The following diagram illustrates the forced degradation study workflow and typical outcomes:

G Forced Degradation Study Protocol cluster_stress Stress Conditions Sample This compound Sample Preparation Acid Acidic Stress 1N HCl, 60°C, 6h Sample->Acid Base Alkaline Stress 1N NaOH, RT, 24h Sample->Base Oxid Oxidative Stress 30% H₂O₂, RT, 3d Sample->Oxid Thermal Thermal Stress 105°C, 24h Sample->Thermal Photo Photolytic Stress Sunlight, 6h Sample->Photo Analyze HPLC Analysis Peak Purity and Resolution Acid->Analyze Base->Analyze Oxid->Analyze Thermal->Analyze Photo->Analyze Results Interpret Results Identify Degradants Analyze->Results

For a method to be considered stability-indicating, it must demonstrate that this compound peak is pure and homogenous in all stress samples using PDA detection (peak purity index >0.999), and that all degradation products are adequately resolved (resolution >2.0 between this compound and nearest degradant) [1] [4]. The mass balance should be calculated for each stress condition and should typically be between 98.0-102.0% to account for all degradation products.

Application Notes

Routine Analysis and Troubleshooting

For routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms, the validated HPLC method provides reliable and reproducible results. When implementing the method, consider the following practical aspects:

System Preparation and Equilibration: Before analysis, precondition the HPLC system by passing the mobile phase through the column for at least 30-60 minutes until a stable baseline is achieved. Verify system performance by injecting system suitability solution and confirming that all parameters meet acceptance criteria [1] [3].

Column Care and Maintenance: To ensure consistent performance and prolonged column life, implement a regular column washing procedure. After each analysis sequence or at least once daily, flush the column with water:acetonitrile (50:50, v/v) for 30 minutes, followed by storage in acetonitrile:water (80:20, v/v) if the column will not be used for extended periods. Always use a guard column to protect the analytical column from particulate matter and irreversible contamination.

Troubleshooting Common Issues:

  • Peak tailing: Check mobile phase pH, column efficiency, and sample solvent compatibility
  • Retention time drift: Ensure mobile phase is prepared consistently and column temperature is stable
  • Baseline noise: Degas mobile phase thoroughly and check for air bubbles in the system
  • Poor resolution: Optimize mobile phase composition or adjust gradient profile

Transfer to UHPLC Systems: The method can be transferred to UHPLC systems for faster analysis by scaling down column dimensions while maintaining linear velocity. For example, transfer from a 250 × 4.6 mm, 5 μm column to a 100 × 2.1 mm, 1.7 μm column while adjusting flow rate proportionally to maintain similar retention times [3].

Regulatory Considerations and Lifecycle Management

The developed stability-indicating method for this compound should comply with current regulatory requirements throughout its lifecycle. Key considerations include:

Method Documentation: Maintain comprehensive documentation including method development report, validation protocol, validation report, and standard operating procedure (SOP). The method should be described in sufficient detail to allow trained analysts to reproduce it accurately [4].

Change Control: Implement a formal change control process for any modifications to the validated method. Even minor changes in mobile phase composition, column type, or gradient profile may require partial revalidation to demonstrate comparable performance [4].

Method Verification: For laboratories implementing compendial methods or methods developed by other laboratories, perform method verification to demonstrate that the laboratory is capable of performing the method successfully. Typically, this includes precision and accuracy assessment at 100% target concentration [4].

Continued Method Performance Monitoring: Throughout the method's lifecycle, continuously monitor system suitability results, especially retention time, tailing factor, and theoretical plates. Establish trending programs to detect gradual deterioration in column performance or system performance, allowing proactive maintenance before method failure occurs.

Conclusion

The comprehensive application notes and protocols presented herein provide a scientifically sound framework for the development, validation, and implementation of stability-indicating HPLC methods for this compound. The systematic approach to method optimization, thorough validation as per ICH guidelines, and detailed forced degradation protocols ensure that the method is suitable for its intended purpose of quantifying this compound while effectively separating it from degradation products. The provided experimental protocols, solution preparations, and troubleshooting guidance facilitate successful implementation in quality control laboratories, supporting the ongoing manufacture of safe and effective this compound-containing medications for HIV treatment.

References

Comprehensive Application Notes and Protocols: Enhancing Dolutegravir Delivery through Lipid-Based Nanoparticle Encapsulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI), represents a cornerstone in modern antiretroviral therapy for HIV treatment due to its high genetic barrier to resistance and favorable safety profile. However, as a Biopharmaceutics Classification System (BCS) Class II drug, DTG exhibits poor aqueous solubility and consequently suffers from limited oral bioavailability (approximately 16%), with up to 84% of the administered dose being excreted unchanged following oral administration [1]. Furthermore, DTG demonstrates instability in acidic environments and potential hepatotoxicity at conventional dosing levels, presenting significant challenges for effective therapeutic application [1]. These limitations have prompted extensive research into advanced drug delivery systems, particularly lipid-based nanoparticles (LNPs), which offer promising solutions to enhance DTG's solubility, stability, and targeted delivery.

Lipid-based nanoparticles have emerged as versatile carriers for hydrophobic pharmaceuticals like DTG, providing protection from degradation, improving bioavailability, and enabling targeted delivery to specific tissues and cellular reservoirs. The successful implementation of LNP technology in SARS-CoV-2 mRNA vaccines has further validated their clinical potential and manufacturing scalability [2] [3]. For DTG specifically, LNPs facilitate improved encapsulation efficiency, sustained release profiles, and enhanced permeability across biological barriers, including the blood-brain barrier for potential management of neuroAIDS [4]. The table below summarizes key parameters and their significance in DTG-loaded LNP development:

Table 1: Critical Quality Attributes for DTG-Loaded Lipid Nanoparticles

Parameter Target Range Significance Impact on Performance
Particle Size 50-200 nm Affects cellular uptake, biodistribution, and stability Smaller particles (<200 nm) show enhanced penetration and absorption [3]
Polydispersity Index (PDI) <0.3 (ideal: 0.05-0.2) Indicates size distribution homogeneity Lower PDI ensures batch-to-batch reproducibility and consistent drug release [3]
Zeta Potential ±30 mV for moderate stability Predicts colloidal stability High absolute values prevent aggregation; positive charges may increase toxicity [3]
Encapsulation Efficiency >85% (traditional), 8-49% (input-based) Measures drug loading success Higher EE reduces drug waste and improves therapeutic index [5]
Drug Loading Capacity Varies by formulation Determines therapeutic dosage Balanced with stability requirements; affects final dosage form [2]

Formulation Compositions and Design Strategies

The composition of lipid-based nanoparticles significantly influences their physicochemical properties, encapsulation efficiency, and ultimately, their therapeutic performance. Research on DTG-loaded LNPs has explored various lipid components, surfactants, and preparation methods to optimize drug delivery. The foundational components typically include ionizable lipids that facilitate nucleic acid encapsulation in mRNA applications but also serve to encapsulate hydrophobic drugs like DTG through hydrophobic interactions, phospholipids that provide structural integrity to the lipid bilayer, sterols (primarily cholesterol) that enhance membrane stability and fluidity, and PEG-lipids that control nanoparticle size and improve stability by reducing immune recognition [3] [5].

Several innovative formulation approaches have been investigated specifically for DTG delivery. Sreethu et al. developed DTG-loaded nanoparticles using CAPMUL MCM EP and Glyceryl monostearate as lipid components, with TWEEN 80 and SPAN 80 as surfactants, employing a melt emulsification sonication procedure [1]. In another approach, Deodhar et al. created an ultra-long-acting prodrug by modifying DTG with an 18-carbon fatty acid chain through an ester linkage, forming stable nanocrystals (coined NM2DTG) that demonstrated sustained plasma drug levels for up to one year following a single injection in animal studies [6]. Alternatively, Sagiri et al. explored levan-derived nanoparticles using the microbial polysaccharide levan as a biodegradable carrier, prepared via spray drying technique to produce spherical nanoparticles ranging from 195-329 nm in size [7]. Each composition strategy offers distinct advantages for specific applications, from daily oral administration to ultra-long-acting injectable formulations.

Table 2: Formulation Compositions for DTG-Loaded Lipid-Based Nanoparticles

Formulation Type Lipid Components Surfactants/Stabilizers Preparation Method Key Outcomes
Traditional LNP [1] CAPMUL MCM EP, Glyceryl monostearate TWEEN 80, SPAN 80 Melt emulsification sonication Particle size: 155-205 nm; Zeta potential: -11.78 to -26.6 mV; Drug release: 62-80.32%
Prodrug Nanocrystal [6] 18-carbon fatty acid chain promoiety Surfactant-coated nanocrystal High-pressure homogenization Extended apparent half-life to 167.9 days; Year-long sustained release potential
Levan Polymer NP [7] Levan biopolymer Not specified Spray drying Particle size: 195-329 nm; Spherical morphology; Enhanced stability in milk admixture
Nanoemulsion-based In Situ Gel [4] Dill oil TWEEN 80, Transcutol P Spontaneous emulsification + thermosensitive gelling Ideal for intranasal delivery; Enhanced brain targeting; 6× higher Cmax in brain

Encapsulation Efficiency Analysis and Optimization

Encapsulation efficiency (EE) represents a critical quality attribute in LNP development, directly impacting therapeutic efficacy, dosing requirements, and manufacturing costs. Traditional calculation methods often report EE values exceeding 85-90%; however, recent research highlights a significant discrepancy when accounting for input RNA concentration (EEinput%), with values dropping to between 8-49% for various RNA cargo types [5]. This distinction is particularly relevant for DTG encapsulation, as accurate EE assessment ensures proper dosing and economic viability, especially when scaling up manufacturing processes.

The optimization of encapsulation efficiency involves careful consideration of multiple formulation and process parameters. The concentration of surfactants and stabilizers significantly influences EE, with studies demonstrating that SPAN 80 concentration (X1) and sonication duration (X2) can be systematically optimized using factorial design approaches [1]. Similarly, in vortex tube reactor systems, the aqueous-to-organic volumetric ratio (X2) emerges as a critical factor, with optimal ratios around 5.278:1 maximizing EE while maintaining desirable particle characteristics [2]. The ionizable lipid component plays a crucial role in EE due to its electrostatic interactions with charged drug molecules and its influence on lipid bilayer properties. Additionally, the manufacturing method itself significantly impacts EE, with advanced techniques like microfluidics and vortex tube reactors demonstrating superior performance compared to traditional bulk methods due to their enhanced mixing efficiency and reproducible self-assembly conditions [2] [3].

Table 3: Encapsulation Efficiency and Performance Characteristics of Lipid-Based Nanoparticles

Formulation System Encapsulation Efficiency (%) Drug Loading Capacity Particle Size (nm) PDI In Vitro Drug Release
Optimized DTG LNP (F2) [1] Not specified Not specified 155-205 Not specified 62-80.32% over study duration
Vortex Tube Reactor LNP [2] 67.75 ± 1.55% 36.39 ± 0.83% 166.23 ± 0.98 0.17 ± 0.01 Not specified
Levan-based DTG NP [7] Not specified Not specified 195-329 Not specified Sustained release in both milk and non-milk media
Prodrug Nanocrystal (NM2DTG) [6] Not specified Not specified Stable over 265 days Stable over 265 days Sustained release >367 days in vivo
MF59-based NLC (Paclitaxel) [8] 82-85% 4.1-4.25% 112-120.6 Not specified Controlled release profile

Experimental Protocols and Methodologies

Lipid Nanoparticle Preparation Using Melt Emulsification Sonication

The melt emulsification sonication method represents a robust approach for producing DTG-loaded lipid nanoparticles with controlled size and encapsulation properties [1].

  • Materials: this compound API, CAPMUL MCM EP, Glyceryl monostearate, TWEEN 80, SPAN 80, distilled water.
  • Lipid Phase Preparation: Melt CAPMUL MCM EP and Glyceryl monostearate (in appropriate ratio) at 60-70°C until forming a clear, homogeneous mixture. Incorporate DTG into the molten lipid phase with continuous stirring until complete dissolution.
  • Aqueous Phase Preparation: Heat aqueous surfactant solution (containing TWEEN 80 and SPAN 80 in optimized concentrations) to the same temperature as the lipid phase (60-70°C).
  • Primary Emulsion Formation: Slowly add the aqueous phase to the lipid phase while maintaining high-shear mixing (10,000-15,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
  • Sonication: Subject the coarse emulsion to probe sonication (e.g., 100-200 W output) for optimized time duration (typically 5-15 minutes) using pulsed mode (30s on/30s off) to prevent overheating. Maintain temperature control using an ice bath during sonication.
  • Cooling and Solidification: Allow the formed nanoemulsion to cool gradually to room temperature with mild stirring, facilitating lipid solidification and nanoparticle formation.
  • Purification: Remove excess surfactants and unencapsulated drug by dialysis (12-14 kDa MWCO) or centrifugal filtration.
DTG-Loaded Levan Nanoparticles via Spray Drying

The spray drying technique offers an alternative method for producing DTG-loaded nanoparticles using biopolymer carriers like levan [7].

  • Materials: DTG, Levan polymer (synthesized from Bacillus subtilis MTCC441), suitable organic solvents, milk for admixture studies.
  • Drug-Polymer Solution Preparation: Dissolve Levan polymer in distilled water at appropriate concentration (typically 0.5-2% w/v). Separately, dissolve DTG in a suitable organic solvent (e.g., ethanol, acetone) that is miscible with the polymer solution.
  • Feed Solution Preparation: Slowly add the drug solution to the polymer solution under moderate stirring to form a homogeneous feed solution for spray drying.
  • Spray Drying Parameters: Utilize a laboratory-scale spray dryer with the following optimized parameters: inlet temperature 110-130°C, outlet temperature 60-80°C, atomization pressure 1-3 bar, feed flow rate 3-5 mL/min, and aspirator setting 80-100%.
  • Collection and Storage: Collect dried nanoparticles from the collection chamber and store in airtight containers with desiccant at 2-8°C.
  • Characterization: Assess particle size, morphology (SEM), encapsulation efficiency, and in vitro drug release in both conventional media and milk admixtures.
Analytical Methods for Characterization

Comprehensive characterization of DTG-loaded LNPs is essential for quality control and performance prediction.

  • Particle Size and PDI Analysis: Utilize dynamic light scattering (DLS) with appropriate dilution of nanoparticles in filtered buffer (e.g., 1:10 to 1:100 dilution) to obtain optimum scattering intensity. Measure particle size (Z-average), polydispersity index (PDI), and size distribution at 25°C after equilibration [3].
  • Zeta Potential Measurement: Employ laser Doppler micro-electrophoresis with appropriate dilution in low ionic strength buffer (e.g., 1 mM NaCl) to determine surface charge. Conduct measurements in triplicate with sufficient runs per measurement (typically 10-15) [3].
  • Encapsulation Efficiency Determination: Use modified RiboGreen assay for RNA-containing systems or HPLC/UV-Vis spectroscopy for direct drug quantification [5]. Separate unencapsulated drug using centrifugal filtration (e.g., 30 kDa MWCO) or dialysis. Calculate both traditional EE% and EEinput% using the following equations:
    • EE% = (Total drug - Free drug) / Total drug × 100
    • EEinput% = (Total drug - Free drug) / Input drug × 100
  • In Vitro Drug Release Studies: Employ dialysis method using appropriate membrane (e.g., 12-14 kDa MWCO) against release medium (e.g., PBS pH 7.4, simulated gastric fluid) at 37°C with continuous stirring. Withdraw samples at predetermined time points and replace with fresh medium to maintain sink conditions. Analyze drug content using validated HPLC or UV-Vis methods [1] [7].

Visual Experimental Workflows

The development and optimization of DTG-loaded lipid nanoparticles involves systematic processes that can be visualized through the following workflows:

G cluster_factors Key Optimization Factors start Start DTG-LNP Preparation lipid_phase Prepare Lipid Phase (Melt lipids at 60-70°C Add DTG) start->lipid_phase aqueous_phase Prepare Aqueous Phase (Surfactants in water Heat to 60-70°C) start->aqueous_phase emulsion Form Primary Emulsion (Combine phases with high-shear mixing) lipid_phase->emulsion aqueous_phase->emulsion sonication Probe Sonication (5-15 min, pulsed mode with cooling) emulsion->sonication solidification Cooling & Solidification (Gradual cooling with mild stirring) sonication->solidification purification Purification (Dialysis or centrifugal filtration) solidification->purification characterization Characterization (Size, PDI, Zeta, EE) purification->characterization optimization Optimization (Factorial design analysis) characterization->optimization If parameters not optimal final Final DTG-LNP Product characterization->final If parameters optimal optimization->lipid_phase Adjust formulation optimization->sonication Adjust process factor1 Surfactant Concentration (SPAN 80) factor1->optimization factor2 Sonication Duration factor2->optimization factor3 Lipid Ratio factor3->optimization factor4 Aqueous-to-Organic Phase Ratio factor4->optimization

Figure 1: Experimental workflow for the preparation and optimization of DTG-loaded lipid nanoparticles using the melt emulsification sonication method, highlighting key optimization factors that influence critical quality attributes.

The relationship between critical process parameters and their effects on nanoparticle characteristics can be visualized through the following diagram:

G surfactant Surfactant Concentration (SPAN 80, X1) interfacial_tension Interfacial Tension surfactant->interfacial_tension self_assembly Self-Assembly Kinetics surfactant->self_assembly ee Encapsulation Efficiency (Y4) surfactant->ee Direct effect sonication_time Sonication Duration (X2) mixing_efficiency Mixing Efficiency sonication_time->mixing_efficiency flow_ratio Aqueous-to-Organic Ratio (X2) flow_ratio->mixing_efficiency flow_ratio->self_assembly lipid_comp Lipid Composition lipid_comp->interfacial_tension lipid_comp->self_assembly drug_release Drug Release Profile (Y5) lipid_comp->drug_release Direct effect particle_size Particle Size (Y1) mixing_efficiency->particle_size pdi Polydispersity Index (Y2) mixing_efficiency->pdi interfacial_tension->particle_size interfacial_tension->ee self_assembly->particle_size self_assembly->ee self_assembly->drug_release particle_size->ee particle_size->drug_release pdi->drug_release zeta_potential Zeta Potential (Y3) ee->drug_release

Figure 2: Relationship map between critical process parameters and quality attributes in DTG-loaded lipid nanoparticle production, showing both direct effects and interactions through intermediate properties.

Conclusion and Future Outlook

The development of lipid-based nanoparticle formulations for this compound delivery represents a promising strategy to overcome the drug's inherent limitations, particularly its poor solubility and suboptimal bioavailability. Through systematic optimization of formulation components and process parameters, researchers have achieved significant advancements in encapsulation efficiency, drug loading capacity, and release kinetics. The application of quality by design principles and statistical optimization methodologies has further enhanced the reproducibility and scalability of these formulations.

Future directions in DTG-loaded LNP development should focus on several key areas. First, the translation of promising laboratory-scale formulations to industrial-scale manufacturing requires further optimization of scalable production technologies like microfluidics and vortex tube reactors [2]. Second, the development of targeted delivery systems for specific viral reservoirs, particularly the CNS through intranasal administration, holds significant potential for managing neuroAIDS [4]. Third, the exploration of ultra-long-acting formulations based on prodrug approaches could revolutionize HIV treatment paradigms by enabling weekly, monthly, or even yearly dosing regimens [6]. Finally, comprehensive preclinical and clinical evaluations will be essential to validate the safety, efficacy, and superior performance of these advanced DTG delivery systems compared to conventional formulations.

As research continues to advance, lipid-based nanoparticles are poised to significantly impact HIV treatment strategies by improving therapeutic outcomes, enhancing patient compliance through reduced dosing frequency, and potentially enabling complete viral eradication from sanctuary sites through targeted delivery approaches.

References

Comprehensive Bioanalytical Method Validation and Protocols for Quantifying Dolutegravir in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (InSTI), has become the preferred component of first-line antiretroviral therapy (ART) for HIV-infected patients based on World Health Organization guidelines. This preference stems from its higher potency, excellent safety profile, and higher genetic barrier to resistance compared to other antiretroviral drugs [1]. Ensuring the long-term efficacy of this compound-based regimens requires precise drug monitoring, particularly in special populations and resource-limited settings where challenges in adherence and drug-drug interactions are prevalent.

The establishment of robust, accurate, and precise bioanalytical methods for quantifying this compound concentrations in biological matrices like human plasma is essential for therapeutic drug monitoring (TDM), clinical pharmacology studies, and investigating the influence of key covariates on drug disposition [1]. These methods are particularly valuable in managing HIV-TB co-infected patients who experience complex drug-drug interactions and polypharmacy challenges that affect attainment of target drug concentrations [2]. This document presents comprehensive application notes and protocols for the bioanalysis of this compound in human plasma, focusing on both high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-mass spectrometry (LC-MS/MS) methods to support various research and clinical needs.

Analytical Methods for this compound Quantification

HPLC-UV Method for Dried Blood Spots

The HPLC-UV method represents a cost-effective alternative for quantifying this compound, particularly suitable for resource-limited settings where access to advanced mass spectrometry instrumentation may be constrained. This method has been validated for the analysis of this compound in dried blood spots (DBS), which offers significant advantages in terms of sample collection simplicity, minimal blood volume requirements, and easier transportation and storage compared to conventional plasma sampling [1]. The DBS approach is especially beneficial for conducting clinical pharmacokinetic studies in remote areas or for pediatric populations where venous blood collection presents practical challenges.

The validated HPLC-UV method exhibits a linear calibration range of 0.4-10 μg/mL for this compound, with accuracy values ranging between 102.4-114.8% and precision values of 3.4-14.7% [1]. The method employs pioglitazone as an internal standard and utilizes a reverse-phase C18 column with gradient elution consisting of acetonitrile and potassium phosphate monobasic buffer (pH 5) at a flow rate of 1 mL/min. Detection is performed at 260 nm, with a total run time of 13 minutes per sample. When applied to clinical samples, this method demonstrated that this compound concentrations in DBS were approximately 37.5% lower than paired plasma concentrations, highlighting the importance of matrix considerations when interpreting results [1].

LC-MS/MS Methods for Plasma Analysis

Liquid chromatography coupled with tandem mass spectrometry offers superior sensitivity and specificity for this compound quantification in plasma, making it the preferred methodology for most clinical research applications. A recently developed LC-MS method enables the simultaneous determination of this compound along with other antiretrovirals (nevirapine, efavirenz) and anti-tuberculosis drugs (rifampicin, rifapentine) in human plasma, addressing a critical need for therapeutic drug monitoring in HIV-TB co-infected patients [2]. This multiplexed approach provides significant efficiency advantages for clinical laboratories managing polypharmacy scenarios.

Another validated UPLC-MS/MS method allows for the simultaneous quantification of five antiretroviral drugs including this compound, elvitegravir, raltegravir, nevirapine, and etravirine in a single run with a runtime of just 10 minutes [3]. This method utilizes only 50 μL of patient plasma, making it particularly advantageous for TDM purposes and clinical research in pediatric populations where sample volume is limited. The method employs stable isotope-labeled internal standards for each analyte, enhancing measurement precision and accuracy [3]. The calibration curves for all analytes are constructed using weighted (1/x²) linear regression, demonstrating excellent linearity across the validated concentration ranges.

Method Validation Summary

Validation Parameters and Performance

Comprehensive validation of bioanalytical methods is essential to ensure the reliability, accuracy, and precision of this compound quantification in clinical samples. The table below summarizes the key validation parameters for the HPLC-UV and LC-MS/MS methods described in recent scientific literature:

Table 1: Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation Parameter HPLC-UV Method (DBS) [1] LC-MS/MS Method (Plasma) [2] UPLC-MS/MS Method (Plasma) [3]
Linear Range (μg/mL) 0.4-10.0 0.25-10.00 0.01-10.0

| Accuracy (%) | 102.4-114.8 | 88.73-109.67 (intra-day) 93.38-104.30 (inter-day) | 93.2-106.4 | | Precision (% RSD) | 3.4-14.7 | 2.47-12.39 (intra-day) 5.34-16.83 (inter-day) | 2.7-11.8 | | Recovery (%) | 42.3 (%CV: 8.3) | 86.12-109.89 | Not specified | | Internal Standard | Pioglitazone | this compound-d4, Rifampicin-d4 | Stable isotope-labeled for each analyte | | Runtime (min) | 13 | 5.5 | 10 |

Additional Validation Parameters

Beyond the fundamental parameters summarized in Table 1, complete method validation includes assessment of selectivity, specificity, and stability. The LC-MS method demonstrated excellent selectivity with no significant ghost peaks identified in blank samples at the expected retention times of this compound and other analytes, confirming the method's specificity [2]. Stability testing is particularly crucial for this compound, as researchers have encountered stability challenges when using citrate plasma, leading to recommendations for EDTA as the anticoagulant of choice for plasma samples [3].

The LC-MS method validation also incorporated ion suppression and enhancement studies to evaluate matrix effects, confirming that the sample preparation procedure effectively eliminates interfering components from plasma [2]. For the HPLC-UV method using dried blood spots, spot homogeneity and hematocrit effects were evaluated to ensure consistent performance across varied patient populations. The carry-over assessment for both methods demonstrated minimal transfer between injections, ensuring the integrity of subsequent samples during analytical runs.

Detailed Experimental Protocols

Sample Preparation Procedures
4.1.1 Plasma Sample Preparation for LC-MS/MS Analysis

For the simultaneous quantification of this compound with other antiretrovirals and anti-tuberculosis drugs, plasma sample preparation follows a protein precipitation protocol. To 100 μL of plasma sample, add 300 μL of 100% acetonitrile for this compound, efavirenz, and nevirapine, or 800 μL for rifampicin and rifapentine, resulting in precipitation ratios of 3:1 and 8:1, respectively [2]. Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation, then centrifuge at 14,500 × g for 10 minutes at 4°C. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 60°C. Reconstitute the residue with 100 μL of reconstitution solution (typically a mixture of water and acetonitrile with 0.1% formic acid), vortex for 30 seconds, and transfer to autosampler vials for analysis.

4.1.2 Dried Blood Spot Sample Preparation for HPLC-UV Analysis

For the HPLC-UV method using dried blood spots, preparation begins with spot collection. Carefully apply 50 μL of whole blood calibration standards, quality control samples, or patient samples to each circle of Whatman 903 protein saver cards [1]. Allow the spots to dry completely at room temperature for a minimum of 4 hours (preferably overnight). Once dried, store the spots in zip-lock bags with desiccant sachets at -70°C until analysis. For processing, punch six 6-mm discs from three spots (two punches per spot) using a precision disc cutter and transfer them to a 7-mL extraction tube. Add 980 μL of methanol and 20 μL of pioglitazone internal standard solution (250 μg/mL), then tumble the mixture gently for 1 hour. Transfer the extract to a 5 mL tube, centrifuge at 14,500 × g for 10 minutes, collect the supernatant, and evaporate to dryness at 60°C. Reconstitute the residue in 500 μL of methanol, centrifuge again, and transfer 300 μL to autosampler vials for analysis.

Chromatographic Conditions

Table 2: Chromatographic Conditions for this compound Analysis

Parameter HPLC-UV Method [1] LC-MS Method [2] UPLC-MS/MS Method [3]
Column Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) Atlantis dC18 (3.0 × 150mm, 3μm) Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)
Mobile Phase A 50 mM potassium phosphate monobasic (pH 5) 0.1% formic acid in water 10 mM ammonium bicarbonate (pH 10)
Mobile Phase B 100% acetonitrile 0.1% formic acid in 100% acetonitrile Acetonitrile
Gradient Program 70% A to 57.5% A in 5 min, return to 70% A at 11 min Linear gradient from 5% B to 95% B over 5.5 min Linear gradient from 10% B to 90% B in 3.5 min
Flow Rate 1.0 mL/min 0.4 mL/min 0.6 mL/min
Injection Volume Not specified 10-30 μL (depending on analyte) 5 μL
Run Time 13 min 5.5 min 10 min
Column Temperature Room temperature 18-26°C 40°C
Mass Spectrometry Conditions

For LC-MS/MS methods, optimal mass spectrometry conditions are critical for achieving high sensitivity and specificity. The LC-MS method for simultaneous determination of this compound with other drugs utilizes a ThermoScientific LCQ Fleet ion trap mass spectrometer operated with Heated Electrospray Ionization (HESI) in positive ion mode [2]. The specific transitions monitored for this compound are m/z 419.13→277.00, while the internal standard this compound-d4 is monitored at m/z 423.13→280.10. Key instrument parameters include: capillary temperature 350°C, source voltage 5.0 kV, sheath gas flow rate 40 arbitrary units, and auxiliary gas flow rate 20 arbitrary units. The collision energy for this compound is optimized at 35 eV, with tube lens offset tuned for maximum response.

The UPLC-MS/MS method employs a triple quadrupole mass spectrometer with electrospray ionization in positive mode for all analytes [3]. The method uses multiple reaction monitoring (MRM) for specific and sensitive detection, with two transitions monitored for each analyte to confirm identity. The source conditions are maintained as follows: desolvation temperature 500°C, desolvation gas flow 1000 L/h, cone gas flow 50 L/h, and collision gas flow 0.15 mL/min. Data acquisition and processing are performed using Waters MassLynx software with QuanLynx module for automated peak integration and calibration curve generation.

Workflow Diagram

The following diagram illustrates the comprehensive bioanalytical workflow for this compound quantification in plasma samples, incorporating both LC-MS/MS and HPLC-UV methodologies:

G cluster_sample_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_detection Detection & Quantification Start Sample Collection (Plasma or Whole Blood) SP1 Protein Precipitation with Acetonitrile Start->SP1 SP2 Centrifugation (14,500 × g, 10 min) SP1->SP2 SP3 Supernatant Collection & Evaporation SP2->SP3 SP4 Reconstitution in Mobile Phase SP3->SP4 LC1 HPLC or UPLC System Reverse-Phase C18 Column SP4->LC1 LC2 Gradient Elution with Acetonitrile/Formic Acid LC1->LC2 D1 Mass Spectrometry (MRM Mode) or UV Detection LC2->D1 D2 Peak Integration & Analysis D1->D2 D3 Calibration Curve & Concentration Calculation D2->D3 End Data Reporting & Interpretation D3->End DBS Dried Blood Spot Alternative Method DBS->SP1 Validation Method Validation Linearity, Accuracy, Precision Validation->D3

Figure 1: Bioanalytical Workflow for this compound Quantification in Plasma Samples

Clinical Applications and Implementation

Therapeutic Drug Monitoring in Special Populations

The validated bioanalytical methods for this compound quantification have significant clinical applications in therapeutic drug monitoring (TDM), particularly for special populations where pharmacokinetic alterations are anticipated. These include pregnant women, pediatric patients, elderly individuals, and patients with renal or hepatic impairment who may experience changes in drug metabolism and elimination [3]. Additionally, TDM is particularly valuable for HIV-TB co-infected patients receiving concurrent antiretroviral and anti-tuberculosis therapy, given the significant drug-drug interactions between this compound and rifampicin-containing regimens that can substantially reduce this compound exposure [2].

Implementation of this compound TDM in clinical practice requires consideration of the target therapeutic range. While established reference ranges continue to be refined, population pharmacokinetic studies have provided preliminary targets. For instance, DBS-derived pharmacokinetic parameters from the HPLC-UV method reported mean values of 37.8 μg·h/mL for AUC (area under the curve), 2.7 μg/mL for Cmax (maximum concentration), and 1.34 μg/mL for C24 (concentration at 24 hours) [1]. These parameters can guide clinicians in optimizing dosages for individual patients, particularly when managing complex drug interactions or unusual pharmacokinetic profiles.

Application in Clinical Pharmacology Studies

Beyond routine TDM, these bioanalytical methods support various clinical pharmacology studies essential for optimizing this compound therapy. These include bioequivalence studies for generic formulations, drug-drug interaction assessments, and pharmacokinetic studies in special populations [1]. The dried blood spot method, in particular, facilitates conduct of pharmacokinetic studies in remote or resource-limited settings by eliminating the need for complex sample processing infrastructure and enabling room temperature storage and transportation of samples [1].

The simultaneous LC-MS/MS method for multiple antiretrovirals and anti-tuberculosis drugs offers particular value in clinical research settings where comprehensive drug exposure assessment is needed [2]. This method enables researchers to characterize complex drug interaction profiles without requiring multiple analytical runs, reducing both analytical time and cost. The ability to quantify multiple drugs simultaneously is especially advantageous for studying treatment outcomes in HIV-TB co-infected patients, where subtherapeutic concentrations of either antiretrovirals or anti-tuberculosis drugs have been associated with negative treatment outcomes including mortality and treatment failure [2].

Conclusion

The bioanalytical methods presented herein provide robust, accurate, and precise approaches for quantifying this compound in human plasma and dried blood spots. The HPLC-UV method with DBS offers a practical solution for resource-limited settings, while the LC-MS/MS methods deliver the sensitivity, specificity, and multiplexing capability needed for comprehensive therapeutic drug monitoring and clinical research. Implementation of these methods supports optimized antiretroviral therapy through precise drug exposure assessment, ultimately contributing to improved treatment outcomes for people living with HIV.

References

Comprehensive Application Notes and Protocols: Solubility Enhancement Techniques for Dolutegravir

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dolutegravir Solubility Challenges

This compound (DTG) is an HIV-1 integrase strand transfer inhibitor approved in 2013 that has become a cornerstone in antiretroviral therapy due to its high genetic barrier to resistance and favorable metabolic profile. Despite its clinical effectiveness, DTG faces significant biopharmaceutical challenges as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor aqueous solubility (approximately 95 mg/L at 25°C) coupled with high permeability. These properties result in limited oral bioavailability (approximately 34%), creating a substantial need for effective solubility enhancement strategies to optimize therapeutic outcomes. The weakly acidic nature of DTG (pKa 8.2 and 10.1) further complicates formulation efforts as it remains primarily unionized throughout the gastrointestinal tract, thereby limiting its dissolution potential.

Recent advances in pharmaceutical technology have enabled the development of various innovative approaches to overcome these solubility limitations. This document provides comprehensive application notes and detailed experimental protocols for the most promising solubility enhancement techniques for this compound, including amorphous solid dispersions, nanoformulations, self-microemulsifying drug delivery systems, and inclusion complexes. Each technique is presented with complete methodological details, characterization parameters, and performance metrics to enable researchers to select and implement the most appropriate strategy for their specific formulation goals. The protocols have been optimized based on recent scientific literature and are presented in a standardized format to facilitate reproducibility and comparison across different laboratory settings.

Formulation Approaches & Comparative Performance

Various formulation strategies have been successfully employed to enhance the solubility and bioavailability of this compound, each with distinct mechanisms of action and performance characteristics. The selection of an appropriate technique depends on multiple factors including the desired release profile, stability requirements, manufacturing feasibility, and the specific physicochemical properties of the drug substance. Below, we summarize the most effective approaches documented in recent scientific literature, providing a comparative overview of their performance characteristics.

Table 1: Comparative Analysis of this compound Solubility Enhancement Techniques

Formulation Approach Key Components Solubility Enhancement Drug Release Bioavailability Outcomes
Amorphous Salt Solid Dispersion This compound sodium, Soluplus (80% w/w) 5.7-fold improvement 2.0-fold higher than pure drug 4.0-fold increase in Cmax [1]
Spray-Dried Chitosan Nanoparticles Chitosan polymer, spray drying technology Significant (exact fold not specified) Not specified 2.5-fold increase in Cmax; 1.67-fold higher AUC [2]
Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) Campul MCM, Tween 80, Transcutol P, Neusilin US2 124-fold increase (0.270 to 33.52 mg/mL) 99.86% in 120 min vs. 32.55% (pure drug) Not reported [3]
Solid Lipid Nanoparticles (SLN) Glyceryl monostearate (GMS), Tween 20 Significant enhancement (exact fold not specified) 87.02% release over 24 hours (sustained) Not reported [4]
β-Cyclodextrin Inclusion Complex β-cyclodextrin (1:2 ratio), kneading method Improved (exact fold not specified) 99.75% release at 45 minutes Not reported [5]
Solid Dispersion with PEG 6000 PEG 6000 (1:3 ratio), solvent evaporation Improved (exact fold not specified) 98.04% release at 25 minutes Not reported [6]

The selection of an appropriate solubility enhancement strategy must consider the physicochemical properties of the drug, the manufacturing feasibility, and the desired pharmacokinetic profile. Amorphous solid dispersions provide significant solubility and bioavailability improvements but may present physical stability challenges that require careful packaging and storage. Nanoformulations offer enhanced permeability and targeting potential but involve more complex manufacturing processes. Self-microemulsifying systems dramatically improve solubility but require thorough characterization of emulsion behavior. The optimal approach should be selected based on a comprehensive evaluation of these factors against the specific therapeutic requirements.

Detailed Experimental Protocols

Protocol 1: Amorphous Salt Solid Dispersion (ASSD) by Quench Cooling

Principle: This technique creates a single homogenous amorphous phase by molecularly dispersing this compound sodium in a polymeric carrier, leveraging the solubility advantage of the amorphous form while stabilizing it against crystallization.

  • Materials: this compound sodium, Soluplus (BASF), methanol (HPLC grade), silica crucible, glass desiccator, vacuum desiccator, -80°C freezing facility

  • Procedure:

    • Accurately weigh this compound sodium and Soluplus in a 20:80% w/w drug-polymer ratio
    • Transfer the physical mixture to a silica crucible and mix thoroughly using a spatula
    • Heat the mixture gradually to 240°C using a hot plate or muffle furnace until a complete molten mass is obtained
    • Immediately transfer the crucible with the molten mass to a glass desiccator pre-cooled to -80°C
    • Store the desiccator at -80°C for 3 hours to allow complete solidification
    • Remove the crucible from the desiccator and carefully powder the solid mass using a mortar and pestle
    • Store the powdered solid dispersion in a vacuum desiccator at room temperature for further use and characterization [1]
  • Critical Parameters:

    • Heating rate: Controlled gradual heating to prevent thermal degradation
    • Cooling rate: Immediate transfer to -80°C to prevent crystallization
    • Storage conditions: Vacuum desiccation to prevent moisture uptake
Protocol 2: Chitosan Nanoparticles by Spray Drying

Principle: This method utilizes ionotropic gelation followed by spray drying to produce nanoscale particles with increased surface area, leading to enhanced wettability and dissolution.

  • Materials: this compound, medium molecular weight chitosan, acetic acid, sodium tripolyphosphate (TPP), spray dryer (Büchi Mini Spray Dryer B-290 or equivalent)

  • Procedure:

    • Prepare 1% (w/v) chitosan solution in 1% acetic acid with continuous stirring until completely dissolved
    • Dissolve this compound in a minimal amount of methanol and add to the chitosan solution under continuous stirring
    • Prepare 0.5% (w/v) TPP solution in distilled water
    • Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at 800 rpm
    • Continue stirring for 60 minutes to allow complete nanoparticle formation
    • Load the resulting nanosuspension into the spray dryer and process with the following parameters:
      • Inlet temperature: 120°C
      • Outlet temperature: 70°C
      • Aspirator rate: 90%
      • Feed rate: 3 mL/min
      • Nozzle diameter: 0.7 mm
    • Collect the dried nanoparticles from the collection chamber and store in a desiccator [2]
  • Critical Parameters:

    • Chitosan-to-TPP ratio: Critical for nanoparticle formation (typically 3:1 to 5:1)
    • Stirring speed: Must be sufficient to ensure uniform mixing without foam formation
    • Spray drying parameters: Optimized to prevent thermal degradation while ensuring adequate drying
Protocol 3: Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)

Principle: SMEDDS form fine oil-in-water microemulsions upon aqueous dilution, presenting the drug in a solubilized state that enhances dissolution and absorption.

  • Materials: this compound, Campul MCM (oil phase), Tween 80 (surfactant), Transcutol P (co-surfactant), Neusilin US2 (solid carrier)

  • Procedure:

    • Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to identify optimal components
    • Construct pseudo-ternary phase diagrams to identify the microemulsion region using the selected components
    • Prepare liquid SMEDDS by mixing Campul MCM, Tween 80, and Transcutol P in the optimal ratio determined from phase diagrams
    • Add this compound to the liquid mixture and stir until completely dissolved
    • Adsorb the liquid SMEDDS onto Neusilin US2 (solid carrier) in a 1:1 ratio by gradual addition with continuous mixing in a mortar
    • Pass the resulting solid mixture through a sieve (#60 mesh) to ensure uniform particle size
    • Store the final S-SMEDDS in airtight containers at room temperature [3]
  • Critical Parameters:

    • Oil:Surfactant:Co-surfactant ratio: Critical for optimal microemulsion formation
    • Drug loading: Should not exceed saturation solubility in the formulation
    • Adsorption ratio: Liquid load factor must be optimized to prevent stickiness
Protocol 4: β-Cyclodextrin Inclusion Complex by Kneading Method

Principle: This technique utilizes molecular encapsulation of this compound within the hydrophobic cavity of β-cyclodextrin, improving aqueous solubility and dissolution rate.

  • Materials: this compound, β-cyclodextrin, mortar and pestle, methanol, vacuum oven

  • Procedure:

    • Accurately weigh this compound and β-cyclodextrin in a 1:2 molar ratio
    • Place β-cyclodextrin in a mortar and add a small amount of methanol:water (1:1) mixture to form a paste
    • Gradually add this compound to the paste while continuously kneading for 60 minutes
    • During kneading, add small amounts of solvent mixture as needed to maintain consistent paste consistency
    • Transfer the resulting paste to a glass tray and dry in a vacuum oven at 45°C for 24 hours
    • Scrape the dried complex from the tray, pulverize, and pass through a #60 mesh sieve
    • Store the inclusion complex in a desiccator until further use [5]
  • Critical Parameters:

    • Kneading time: Sufficient to ensure complete complexation (typically 45-60 minutes)
    • Solvent composition: Critical for facilitating the complexation process
    • Drying temperature: Must be controlled to prevent decomposition or crystal formation

Analytical Methods & Characterization

HPLC Method for this compound Quantification

Principle: A validated reversed-phase HPLC method for accurate quantification of this compound in formulations and biological samples.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 column (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile:25 mM phosphate buffer, pH 3.5 (45:55 %v/v)
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 20 μL
    • Detection: UV at 258 nm
    • Retention Time: Approximately 11.1 minutes [1]
  • Alternative Mobile Phase for Bioanalysis:

    • Water:acetonitrile:methanol (20:40:40) with 0.2% formic acid
    • Internal Standard: Paracetamol (retention time: 3.012 min) [2]
  • Method Validation Parameters:

    • Linearity: 350-7000 ng/mL (R² = 0.9980) [1] or 100 ng/mL-400 μg/mL [2]
    • LOD: 8.25 ng/mL, LOQ: 24.91 ng/mL [2]
    • Accuracy: 98-102% recovery
    • Precision: %RSD <2% for system precision
Solid-State Characterization Techniques

Comprehensive characterization of solubility-enhanced formulations is essential to understand their performance and stability.

Table 2: Solid-State Characterization Methods for this compound Formulations

Technique Instrument Parameters Key Interpretation Parameters Formulation Applications
Differential Scanning Calorimetry (DSC) Heating rate: 10°C/min, Range: 25-300°C, N₂ purge Melting endotherm disappearance indicates amorphization ASSD, Solid dispersions, SLN [1] [4]
X-Ray Powder Diffraction (XRPD) Voltage: 40kV, Current: 40mA, Range: 5-40° 2θ Reduction in crystal peak intensity confirms loss of crystallinity ASSD, Inclusion complexes [1] [7]
Fourier-Transform Infrared Spectroscopy (FTIR) Range: 4000-500 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 25 Peak shifts indicate drug-polymer interactions ASSD, SLN, Inclusion complexes [1] [4] [6]
Particle Size Analysis Dynamic light scattering, 90° angle Size distribution and polydispersity index Nanoparticles, SLN, SMEDDS [2] [3]
Scanning Electron Microscopy (SEM) Acceleration voltage: 10-15 kV Surface morphology and particle shape Nanoparticles, SLN [4] [2]

Visual Workflows & Process Diagrams

Amorphous Salt Solid Dispersion Preparation

ASSD start Start: Weigh Drug and Polymer step1 Physical Mixing (20:80 drug-polymer ratio) start->step1 step2 Heating to 240°C (Silica crucible) step1->step2 step3 Form Molten Mass step2->step3 step4 Quench Cooling (-80°C for 3 hours) step3->step4 step5 Powdering (Mortar and pestle) step4->step5 step6 Vacuum Desiccation (Storage) step5->step6 end Final ASSD Product step6->end

Diagram 1: Amorphous Salt Solid Dispersion Preparation Workflow

Chitosan Nanoparticle Formation

chitosan_np start Chitosan Solution (1% in 1% acetic acid) step1 Add Drug Solution (Methanol) start->step1 step2 Ionotropic Gelation (Add TPP dropwise) step1->step2 step3 Stir 60 min (800 rpm) step2->step3 step4 Spray Drying (Inlet: 120°C, Outlet: 70°C) step3->step4 step5 Collection step4->step5 end Chitosan Nanoparticles step5->end

Diagram 2: Chitosan Nanoparticle Preparation Workflow

SMEDDS Development Process

smedds start Component Screening (Oil, Surfactant, Co-surfactant) step1 Phase Diagram Construction (Identify microemulsion region) start->step1 step2 Liquid SMEDDS Formulation (Drug dissolution in optimized ratio) step1->step2 step3 Adsorption to Solid Carrier (Neusilin US2, 1:1 ratio) step2->step3 step4 Sieving (#60 mesh) step3->step4 end Solid SMEDDS step4->end

Diagram 3: Solid SMEDDS Preparation Workflow

Conclusion

The solubility enhancement of this compound represents a critical formulation challenge with significant implications for its therapeutic efficacy. The techniques presented in this document provide comprehensive strategies to address the biopharmaceutical limitations of this important antiretroviral agent. Implementation of these protocols requires careful attention to critical process parameters and thorough characterization of the resulting formulations to ensure both performance enhancement and physical stability.

Among the various approaches, amorphous salt solid dispersions with Soluplus demonstrate the most significant improvement in bioavailability, making them particularly suitable for once-daily dosing regimens. For pediatric formulations, chitosan nanoparticles offer the advantage of administration with milk or food, potentially improving compliance in this challenging patient population. The S-SMEDDS approach provides remarkable solubility enhancement (124-fold) and may be particularly beneficial for patients with absorption issues. Finally, inclusion complexes with β-cyclodextrin present a relatively simple and scalable alternative with excellent dissolution characteristics.

Future directions in this compound formulation may include combination approaches that leverage multiple enhancement mechanisms, as well as the development of long-acting formulations for improved adherence. The protocols provided in this document serve as a foundation for further optimization and scale-up activities, ultimately contributing to enhanced therapeutic outcomes for people living with HIV.

References

Dolutegravir Pharmacokinetic Modeling and Simulation: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dolutegravir Pharmacokinetics

This compound (DTG) is a potent once-daily HIV-1 integrase strand transfer inhibitor cornerstone of antiretroviral therapy (ART) in adults and children. The development of optimized dosing regimens, particularly for special populations like pediatric patients, relies heavily on advanced pharmacokinetic modeling and simulation. Population PK (PopPK) and Physiologically-Based PK (PBPK) modeling are pivotal approaches that integrate physiological, demographic, and genetic covariates to characterize drug exposure and variability, guiding dose selection without necessitating extensive and invasive clinical trials in vulnerable populations [1] [2]. These model-informed drug development strategies have been instrumental in supporting regulatory approvals for DTG across a wide age and weight range, enabling seamless dosing from infants to adults [3] [1].

Key Quantitative Data from Pharmacokinetic Models

The following tables summarize the critical population pharmacokinetic parameters for this compound and lamivudine in fixed-dose combination, as well as the dosing recommendations derived from modeling and simulation.

Table 1: Population Pharmacokinetic Parameter Estimates for this compound and Lamivudine (Fixed-Dose Combination) in Adults [4]

Parameter Definition This compound (Estimate) Lamivudine (Estimate)
CL/F (L/h) Apparent Oral Clearance 0.858 19.6
V/F (L) Apparent Volume of Distribution 16.7 -
V2/F (L) Apparent Central Volume of Distribution - 105
V3/F (L) Apparent Peripheral Volume of Distribution - 105
Q/F (L/h) Apparent Intercompartmental Clearance - 2.97
Ka (h⁻¹) Absorption Rate Constant 2.15 2.30
Key Covariates Factors influencing PK Body weight, bilirubin, ethnicity eGFR, race, body weight

Table 2: Model-Informed this compound Dosing in Pediatric Populations [1] [2]

Population Weight Band Recommended Dose & Formulation Target Exposure
Neonates 0-28 days 5 mg every 48h from Day 1-20, then 5 mg once daily on Week 3 [3] AUC: 37.2 mg·h/L, Ctrough: 1.3 mg/L
Infants & Children ≥ 3 kg to < 14 kg Weight-based dispersible tablets (DT) or granules Comparable to adult 50 mg daily AUC
Children & Adolescents ≥ 14 kg to < 30 kg Weight-based film-coated tablets (FCT) or DT Comparable to adult 50 mg daily AUC
Adolescents ≥ 30 kg 50 mg FCT once daily Reference (AUC from 50 mg dose)

Experimental Protocols for Key Studies

Protocol for Population PK (PopPK) Modeling in Pediatric Patients

3.1.1 Study Design and Population:

  • Objective: To characterize DTG pharmacokinetics and identify optimal weight-banded doses for children ≥ 4 weeks of age and weighing ≥ 3 kg [1] [2].
  • Study Type: Phase I/II and Phase II/III, multicenter, open-label trials (P1093 and ODYSSEY) [1].
  • Participants: HIV-1-infected infants, children, and adolescents (N=239; age range: 0.1 to 17.5 years; weight range: 3.9 to 91 kg) [1].

3.1.2 Drug Administration and Pharmacokinetic Sampling:

  • Dosing: Once-daily DTG administered as film-coated (10 mg, 25 mg, 50 mg) or dispersible (5 mg) tablets under fasting conditions [1] [2].
  • Intensive PK Sampling: A subset of participants provided serial blood samples (pre-dose, 1, 2, 3, 4, 6, 8, and 24 hours post-dose) during study days 5-10 [1].
  • Sparse PK Sampling: All participants provided pre-dose and limited post-dose samples at weeks 4, 8, 12, 24, 36, and 48 to capture inter-individual variability [4] [1].

3.1.3 Bioanalytical Methods:

  • Technique: this compound plasma concentrations were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) [1].
  • Lower Limit of Quantification (LLOQ): 5 ng/mL for P1093 and 9.7 ng/mL for ODYSSEY [1].

3.1.4 Population PK Modeling:

  • Software: NONMEM (version 7.3) with Pirana for run management and R for post-processing and diagnostics [4].
  • Base Model: A one-compartment model with first-order absorption and elimination was used to characterize DTG PK [4] [1].
  • Covariate Analysis: Body weight, age, and formulation were evaluated as significant predictors of DTG clearance (CL/F) and volume of distribution (V/F) [1].
  • Model Evaluation: Goodness-of-fit plots, visual predictive checks, and bootstrap methods were used to validate the final model [1].
Protocol for Physiologically-Based PK (PBPK) Modeling in Neonates

3.2.1 Objective: To predict DTG pharmacokinetics and simulate an optimal dosing regimen in neonates (0-28 days) where clinical data is scarce [3].

3.2.2 Model Building and Qualification:

  • Model Framework: A PBPK model was built incorporating age-related physiological changes in neonates (e.g., organ size, blood flow, enzyme maturation) [3].
  • Qualification: The model was first validated against observed clinical data for other drugs (raltegravir and midazolam) in neonates. Simulated data had to be within 1.8-fold of observed clinical data to qualify the model for DTG prediction [3].

3.2.3 Dosing Simulation:

  • Simulations: The qualified PBPK model was used to simulate multiple dosing regimens for DTG in virtual neonates [3].
  • Optimal Regimen: A regimen of 5 mg every 48 hours from day 1 to 20, escalating to 5 mg once daily from week 3, was predicted to achieve plasma exposures consistent with effective therapy and prophylaxis in older pediatric patients [3].

Workflow Diagrams of Modeling and Simulation Approaches

The following diagrams illustrate the logical workflows for the PopPK and PBPK modeling approaches described in the protocols.

Workflow for Population PK Modeling

Start Study Population & PK Data A1 Develop Structural PK Model (e.g., One-Compartment) Start->A1 A2 Estimate Inter-Individual Variability (IIV) A1->A2 A3 Covariate Model Building (Weight, Age, Formulation) A2->A3 A4 Final Model Evaluation (GOF, VPC, Bootstrap) A3->A4 A5 Simulate Exposures Across Weight Bands A4->A5 End Dosing Recommendation A5->End

Workflow for PBPK Modeling in Neonates

Start Define Neonatal Physiology (Organ size, blood flow, etc.) B1 Incorporate Drug-Specific Properties (DTG) Start->B1 B2 Model Qualification vs. Raltegravir/Midazolam Data B1->B2 B3 Qualification Successful? B2->B3 B3->B2 No B4 Simulate DTG PK under Various Dosing Regimens B3->B4 Yes B5 Compare Exposures to Pediatric/Adult Targets B4->B5 End Recommend Neonatal Dosing B5->End

Conclusion

Pharmacokinetic modeling and simulation are indispensable tools in the development and optimization of this compound regimens. Population PK analyses have confirmed that weight-banded dosing in children ≥4 weeks old provides exposures comparable to effective adult doses, supporting global WHO guidelines [1] [2]. Furthermore, PBPK modeling offers a powerful predictive approach for special populations like neonates, enabling evidence-based dose optimization before clinical trials are feasible [3]. The robustness of these models is demonstrated by their ability to identify clinically insignificant covariate effects in adults, confirming the suitability of fixed-dose combinations without adjustment for factors like body weight or ethnicity [4]. Together, these advanced simulation techniques help to ensure safe and effective this compound therapy across the entire spectrum of HIV-1 infected patients.

References

dolutegravir therapeutic drug monitoring protocols

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes for Dolutegravir TDM

This compound (DTG) is a cornerstone of modern HIV treatment due to its high potency and robust genetic barrier to resistance [1]. While its generally predictable pharmacokinetics make routine TDM unnecessary, specific situations warrant its use to ensure therapeutic efficacy and minimize toxicity.

The primary goal of DTG TDM is to verify that the trough concentration (C~trough~) remains adequately above the established protein-adjusted 90% inhibitory concentration (PA-IC~90~) of 0.064 μg/mL (or 0.32 mg/L) [1] [2]. Clinical decisions should be based on this trough value, with the following key considerations:

  • Therapeutic Range: The minimum target C~trough~ is 0.32 mg/L [2]. Notably, in clinical trials, mean C~trough~ values in adults receiving the standard 50 mg once-daily dose were substantially higher, around 1.11 mcg/mL [3], providing a comfortable therapeutic margin for most patients.
  • Key Clinical Scenarios for TDM:
    • Clinically Suspected Drug-Drug Interactions (DDIs): As highlighted in a 2025 study, DTG C~trough~ is significantly reduced when co-administered with darunavir/ritonavir twice daily. Doubling the DTG dose in this scenario did not significantly increase trough levels, making TMC crucial for confirming adequate exposure [4].
    • Management of Virologic Failure: TDM can help exclude subtherapeutic drug levels as a cause of treatment failure, especially in highly treatment-experienced patients [4].
    • Special Populations: This includes pediatric patients [2], pregnant women, and individuals with compromised organ function (e.g., liver or kidney disease) where pharmacokinetics may be altered.
    • Investigation of Suspected Toxicity: In cases of unexpected adverse events, TDM can assess if supratherapeutic drug levels are a potential contributor.
    • Adherence Assessment: Unexplained low drug levels can indicate non-adherence to the prescribed regimen.

Detailed TDM Experimental Protocol

This protocol outlines a validated method for quantifying this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for specificity and sensitivity in TDM.

1. Sample Collection and Preparation

  • Timing: Collect a trough sample immediately before the next scheduled dose to measure the lowest concentration in the dosing interval [2].
  • Matrix: Collect blood into lithium heparin tubes [5].
  • Processing: Centrifuge at 1400 × g for 10 minutes at 4°C to separate plasma [5].
  • Storage: Aliquot plasma and store at -80°C until analysis [2].

2. Analytical Procedure: LC-MS/MS The following methodology is compiled from published protocols [2] [5].

  • Chromatography:
    • Column: Reverse-phase C18 column.
    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
    • Gradient: Use a gradient elution from 10% B to 90% B over a run time of 5-7 minutes.
    • Flow Rate: 0.3 - 0.5 mL/min.
    • Injection Volume: 5-10 μL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • DTG Transitions: Quantify using the precursor ion → product ion transition of 419.4 → 277.2 [3].
  • Sample Extraction: Pre-treat plasma samples with protein precipitation using cold methanol or acetonitrile.

3. Quality Control and Validation

  • Calibration Curve: Prepare a fresh curve with each batch using blank human plasma spiked with DTG standard. A linear range of 0.10 to 20.0 mg/L is recommended [2].
  • Quality Controls (QCs): Analyze at least three levels (low, medium, high) in duplicate with each batch.
  • Validation Parameters: The method must meet acceptance criteria for:
    • Accuracy & Precision: Intra- and inter-batch %CV should be <15% [2].
    • Selectivity: No significant interference from plasma matrix.
    • Recovery & Matrix Effects: Consistent and well-characterized.

Data Interpretation and Clinical Decision-Making

The following table summarizes the pharmacokinetic targets and actions based on TDM results.

C~trough~ (mg/L) Interpretation Recommended Action
> 0.32 Therapeutic Maintain current regimen.

| < 0.32 | Subtherapeutic | Investigate for: • Poor adherence • Drug-drug interactions [4] • Unusual pharmacokinetics. Consider dose adjustment (e.g., to twice daily) in complex scenarios [4]. | | >> 3.67 (C~max~ reference [3]) | Supratherapeutic | Evaluate for potential toxicity, though a clear exposure-toxicity relationship is not firmly established. Consider patient symptoms and clinical context. |

Advanced Considerations in DTG TDM

Emerging research points to factors that may influence DTG exposure and could refine TDM protocols in the future.

  • Intracellular Concentrations: One study found a statistically significant change in intracellular DTG levels when patients switched from triple to dual therapy, suggesting that monitoring intracellular drug levels may provide additional insights beyond plasma concentrations [5].
  • Biomarkers and Genetics: Preliminary studies indicate that factors like white blood cell count and BMI may be predictors of DTG plasma concentrations. Furthermore, oxidative stress biomarkers such as cytoplasmic N-acetyl-cysteine have shown correlation with DTG levels, though these are not yet used in clinical practice [5].
  • Two-Drug vs. Three-Drug Regimens: Proteomic and transcriptomic analyses show that DTG plus lamivudine (2DR) is associated with the downregulation of cellular stress and immune response pathways compared to three-drug regimens containing NRTIs like abacavir or tenofovir. This supports the long-term safety profile of 2DR and suggests TDM in these regimens may focus more on efficacy than toxicity [6].

Safety and Pharmacovigilance

Large-scale pharmacovigilance studies based on the FDA Adverse Event Reporting System (FAERS) have identified several safety signals associated with DTG [7] [8]. While not all are directly related to TDM, they inform the clinical context in which monitoring occurs.

  • Pregnancy and Perinatal Conditions: Significant disproportionate reporting for congenital, familial, and genetic disorders. The risk of neural tube defects, while low, necessitates careful benefit-risk assessment and counseling for individuals of childbearing potential [8] [3].
  • Neuropsychiatric Events: Signals for depression and insomnia have been observed, with a higher discontinuation rate due to neuropsychiatric symptoms compared to other INSTIs like bictegravir [8].
  • Other Organ Systems: Signals have also been detected for hepatobiliary disorders, with hepatic necrosis rated as a high clinical priority event in the 46-65 age group [8].

The workflow below summarizes the key steps and decision points in a DTG TDM protocol.

G Start Identify Need for TDM Collect Collect Trough Plasma Sample (Pre-dose) Start->Collect Analyze LC-MS/MS Analysis Collect->Analyze Interpret Interpret Cₜᵣₒᵤ𝓰ₕ Result Analyze->Interpret SubTherapeutic Cₜᵣₒᵤ𝓰ₕ < 0.32 mg/L Interpret->SubTherapeutic Subtherapeutic Therapeutic Cₜᵣₒᵤ𝓰ₕ ≥ 0.32 mg/L Interpret->Therapeutic Therapeutic High Cₜᵣₒᵤ𝓰ₕ >> 3.67 mg/L Interpret->High Supratherapeutic Action1 Investigate: • Adherence • Drug Interactions • Pharmacogenetics SubTherapeutic->Action1 Action2 Maintain Current Regimen Therapeutic->Action2 Action3 Assess for Toxicity/ Consider Dose Reduction High->Action3

Conclusion

Therapeutic drug monitoring for this compound is a powerful, targeted strategy for optimizing HIV treatment in complex clinical situations. The protocols outlined here, based on current evidence, provide a framework for ensuring therapeutic efficacy, managing drug interactions, and supporting personalized care. As research evolves, incorporating intracellular drug levels and pharmacogenetic markers may further enhance the precision of TDM.

References

Comprehensive Application Notes and Protocols for Advanced Dolutegravir Drug Delivery System Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dolutegravir and Current Delivery Challenges

This compound (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has revolutionized antiretroviral therapy since its introduction. As of 2025, the global market for this compound and its combination drugs is valued at $8.02 billion and is projected to advance at a compound annual growth rate of 14.59% through 2033, reaching $18.16 billion [1]. This growth is driven by DTG's potent efficacy, high genetic barrier to resistance, favorable pharmacokinetics, and its recommendation as a first-line treatment in international HIV management guidelines [2]. Despite these advantages, DTG faces significant delivery challenges due to its poor aqueous solubility and limited oral bioavailability, which compromise its therapeutic potential and patient compliance [3]. Additionally, safety concerns identified through post-marketing surveillance, including potential neuropsychiatric effects, hepatobiliary disorders, and teratogenic risks, necessitate advanced delivery systems that can mitigate these adverse events while maintaining therapeutic efficacy [2].

The development of advanced drug delivery systems for DTG represents a critical research focus aimed at overcoming these limitations while potentially enhancing targeted delivery and reducing systemic exposure. Researchers are exploring various formulation strategies, including lipid-based systems, nanotechnology approaches, and controlled-release platforms, to improve DTG's solubility, bioavailability, and safety profile [3]. This document provides comprehensive application notes and experimental protocols to support researchers and pharmaceutical developers in creating innovative DTG delivery systems, with emphasis on robust characterization, appropriate safety considerations, and manufacturing scalability.

Advanced Drug Delivery Systems for this compound

Current Landscape and Technological Advances

The development of advanced drug delivery systems for this compound has focused primarily on addressing its poor solubility and variable bioavailability. Recent research has explored multiple formulation strategies, with lipid-based systems showing particular promise. Among these, self-nanoemulsifying drug delivery systems (SNEDDS) have emerged as a leading approach due to their ability to enhance oral absorption through spontaneous formation of fine oil-in-water nanoemulsions in the gastrointestinal tract [3]. These systems utilize the natural lipid absorption pathways to improve drug solubilization and lymphatic transport, thereby increasing bioavailability while potentially reducing hepatic first-pass metabolism.

Other innovative approaches include nanosuspensions, which increase the surface area available for dissolution through particle size reduction, and solid dispersions, which enhance solubility by creating amorphous drug forms in polymeric matrices [3]. More advanced delivery platforms under investigation include stimuli-responsive systems that enable precise control over drug release kinetics. For instance, research on color-changing microparticles with near-infrared (NIR) controlled release capabilities demonstrates the potential for external modulation of drug delivery, though this technology has not yet been specifically applied to DTG formulations [4]. The following table summarizes the key advanced delivery systems currently under development for this compound:

Table 1: Advanced Drug Delivery Systems for this compound

Delivery System Key Components Mechanism of Action Current Status Advantages
SNEDDS Capmul MCM (oil), Kolliphor RH40 (surfactant), PEG 400 (co-surfactant) Self-emulsification into nanoemulsions (<100 nm) enhances solubility and absorption Optimized in laboratory studies; demonstrated 2.3-fold increase in drug release vs pure DTG Improved bioavailability, protection from degradation, reduced food effects
Nanosuspension Stabilizers and polymers for crystal engineering Size reduction to nanoscale increases dissolution velocity and saturation solubility Laboratory scale with published characterization data Simple formulation, suitability for various administration routes, commercial scalability
Solid Dispersion Various polymeric carriers Creates amorphous drug form with higher energy state and improved dissolution Early research stage with limited in vivo data Significant solubility enhancement, potential for controlled release
Stimuli-Responsive Particles Graphene oxide, pNIPAM, PEGDA (conceptual for DTG) External triggers (e.g., NIR light) control release kinetics through structural changes Proof-of-concept for other drugs; not yet applied to DTG Spatiotemporal control, personalized dosing, visual release monitoring
SNEDDS Formulation Optimization and Protocol

The development of an optimized SNEDDS for this compound requires careful component selection, ratio optimization, and systematic characterization to ensure robust performance. The following application note provides a detailed protocol for the formulation, optimization, and characterization of a DTG-loaded SNEDDS based on published research with demonstrated efficacy [3]:

Application Note 1: Protocol for DTG-SNEDDS Preparation

  • Objective: To develop and characterize a self-nanoemulsifying drug delivery system for enhanced oral delivery of this compound.

  • Materials:

    • Drug substance: this compound (pharmaceutical grade)
    • Oil phase: Capmul MCM (medium-chain monoacylglycerols)
    • Surfactant: Kolliphor RH40 (polyoxyl 40 hydrogenated castor oil)
    • Co-surfactant: PEG 400 (polyethylene glycol 400)
    • Solvent: Deionized water and methanol for analytical purposes
  • Formulation Optimization:

    • A Box-Behnken statistical design is recommended for systematic optimization of the formulation components.
    • Independent variables: Oil concentration (X₁: 10-30%), Surfactant concentration (X₂: 40-60%), Co-surfactant concentration (X₃: 20-40%).
    • Dependent responses: Droplet size (Y₁), PDI (Y₂), Zeta potential (Y₃), Emulsification time (Y₄), Drug release at 60 min (Y₅).
    • Statistical analysis using response surface methodology to identify optimal component ratios.
  • Preparation Method:

    • Accurately weigh this compound (50 mg) and dissolve in a mixture of surfactant and co-surfactant.
    • Add the oil phase to the surfactant/co-surfactant mixture and mix thoroughly using a magnetic stirrer at 500 rpm for 10 minutes.
    • Subject the mixture to sonication in a bath sonicator for 15 minutes to ensure complete dissolution of the drug and formation of a homogeneous preconcentrate.
    • Store the resulting SNEDDS preconcentrate in airtight glass vials at room temperature for further characterization.
  • Optimized Formula:

    • Based on published optimization studies, the following composition has demonstrated excellent characteristics [3]:
      • This compound: 50 mg
      • Capmul MCM (oil): 20% v/v
      • Kolliphor RH40 (surfactant): 50% v/v
      • PEG 400 (co-surfactant): 30% v/v

Table 2: Characterization Parameters of Optimized DTG-SNEDDS

Characterization Parameter Optimal Value Experimental Protocol Significance
Droplet Size 79.2 ± 0.9 nm Dynamic light scattering using Malvern Zetasizer Smaller droplets enhance absorption and bioavailability
Polydispersity Index (PDI) 0.105 ± 0.012 Dynamic light scattering measurement Values <0.3 indicate monodisperse, stable formulation
Zeta Potential -32.1 ± 1.5 mV Electrophoretic mobility using Malvern Zetasizer High negative charge prevents aggregation
Self-Emulsification Time 22 ± 2 seconds Visual assessment in 500 mL 0.1N HCl at 37°C with gentle stirring Rapid emulsification ensures consistent performance
Drug Content 98.5 ± 1.2% HPLC analysis at 260 nm Confirms uniform drug distribution
In Vitro Drug Release 98.9 ± 0.9% in 60 min USP Type II apparatus, 50 rpm, 37°C, 900 mL 0.1N HCl Significantly higher than pure drug (42.5 ± 2.1%)

Characterization Methods and Experimental Protocols

Comprehensive Analytical Techniques

Rigorous characterization of this compound drug delivery systems is essential to ensure their pharmaceutical performance, stability, and safety profile. The following section provides detailed protocols for key characterization methods applicable to DTG formulations, with particular emphasis on SNEDDS and nanoparticulate systems. These protocols are designed to generate comprehensive data for regulatory submissions and quality control purposes.

Protocol 1: Droplet Size and Zeta Potential Analysis

  • Objective: To determine the mean droplet size, size distribution, and surface charge of DTG-loaded nanocarriers.
  • Equipment Required: Zetasizer Nano ZS (Malvern Instruments) or equivalent dynamic light scattering system.
  • Procedure:
    • Dilute the SNEDDS preconcentrate (100 μL) in 10 mL of distilled water in a clean glass vial to facilitate gentle homogenization.
    • Filter the diluted nanoemulsion through a 0.45 μm membrane filter to remove any particulate matter.
    • Transfer 2 mL of the filtered emulsion to a disposable zeta cell, ensuring no air bubbles are introduced.
    • Measure the droplet size and PDI at a scattering angle of 173° and temperature of 25°C.
    • For zeta potential, measure electrophoretic mobility in the same instrument using laser Doppler velocimetry.
    • Perform all measurements in triplicate to ensure statistical significance.
  • Interpretation: Optimal droplet size for SNEDDS is typically <100 nm with PDI <0.3, indicating a narrow size distribution. Zeta potential values more negative than -30 mV suggest excellent physical stability due to electrostatic repulsion.

Protocol 2: In Vitro Drug Release Studies

  • Objective: To evaluate the release profile of DTG from the delivery system under simulated gastrointestinal conditions.
  • Equipment Required: USP Type II (paddle) dissolution apparatus, HPLC system with UV detector.
  • Procedure:
    • Place an equivalent of 50 mg DTG from the formulation into 900 mL of dissolution medium (0.1N HCl for gastric pH or phosphate buffer pH 6.8 for intestinal pH) maintained at 37°C ± 0.5°C.
    • Operate the paddle at 50 rpm to simulate mild agitation conditions.
    • Withdraw 5 mL samples at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with fresh medium to maintain sink conditions.
    • Filter the samples through 0.45 μm membrane filters and analyze for drug content using a validated HPLC method.
    • Mobile phase: Acetonitrile:phosphate buffer pH 3.0 (60:40 v/v), Flow rate: 1.0 mL/min, Detection: 260 nm, Column: C18 (250 mm × 4.6 mm, 5 μm).
    • Compare the release profile with pure DTG suspension to calculate enhancement factor.
  • Data Analysis: Calculate cumulative drug release and plot release kinetics. Successful formulations typically show >90% release within 60 minutes, significantly higher than the pure drug.

Protocol 3: Thermodynamic Stability Studies

  • Objective: To evaluate the physical stability of the DTG delivery system under various stress conditions.
  • Procedure:
    • Heating-cooling Cycle: Subject the formulation to six cycles between refrigeration (4°C) and elevated temperature (45°C) with storage at each temperature for at least 48 hours.
    • Freeze-thaw Cycle: Conduct three cycles between -21°C and +25°C with storage at each temperature for not less than 48 hours.
    • Centrifugation: Centrifuge the formulation at 3500 rpm for 30 minutes and observe for phase separation or creaming.
    • Dispersibility Testing: Add 1 mL of formulation to 500 mL of various dissolution media (0.1N HCl, pH 4.5 buffer, pH 6.8 buffer) with gentle agitation and observe emulsification visually.
  • Acceptance Criteria: Stable formulations should show no phase separation, drug precipitation, or significant changes in droplet size after stress testing.

Table 3: Comprehensive Characterization Protocol for DTG Formulations

| Test Category | Specific Parameters | Recommended Methods | Acceptance Criteria | |-------------------|-------------------------|-------------------------|--------------------------| | Physicochemical Characterization | Droplet size, PDI, Zeta potential | Dynamic light scattering | Size <100 nm, PDI <0.3, Zeta potential >|30 mV| | | | Morphology | Transmission electron microscopy | Spherical, uniform droplets without aggregation | | | Drug content | HPLC with UV detection | 95-105% of labeled claim | | Performance Evaluation | Self-emulsification time | Visual assessment in aqueous media | <1 minute with clear or bluish appearance | | | Drug release profile | USP dissolution apparatus Type II | >90% release within 60 minutes | | | Permeability studies | Using Caco-2 cell lines or intestinal tissue | Significant enhancement vs pure drug | | Stability Assessment | Thermodynamic stability | Heating-cooling, freeze-thaw cycles | No phase separation or drug precipitation | | | Long-term stability | ICH guidelines (25°C/60% RH, 40°C/75% RH) | Maintains characteristics for 6 months | | | Robustness to dilution | Dilution with various media (50-1000 times) | No precipitation or phase separation |

Safety and Biocompatibility Considerations

Pharmacovigilance and Risk Assessment

The development of advanced drug delivery systems for this compound must carefully consider the safety profile identified through post-marketing surveillance and pharmacovigilance studies. Analysis of the FDA Adverse Event Reporting System (FAERS) database from 2013 to 2024 has identified several important safety signals associated with this compound therapy [2]. A total of 13,007 case reports listed DTG as the primary suspected drug, encompassing 32,383 adverse events. Key findings from this large-scale analysis include:

  • Pregnancy and Perinatal Concerns: Significant disproportionate reporting of pregnancy, puerperium, and perinatal conditions (n=688; ROR=5.53, 95% CI 5.13-5.96) and congenital, familial, and genetic disorders (n=550; ROR=6.11, 95% CI 5.62-6.65) [2]. These observations align with earlier reports from the Botswana Tsepamo study that initially identified neural tube defect risks, though subsequent studies have suggested lower risks than originally feared [5].

  • Hepatobiliary Disorders: Evidence of hepatobiliary disorders (n=655; ROR=2.45, 95% CI 2.27-2.65) with cases of hepatic necrosis rated as high clinical priority in the 46-65 age group [2]. This underscores the importance of monitoring liver function in patients receiving DTG, particularly those with pre-existing hepatic conditions.

  • Neuropsychiatric Events: Consistent signals for neuropsychiatric adverse events, including depression and insomnia, with systematic reviews indicating discontinuation rates of 0-11.8% (median 2.8%) among patients on DTG-based regimens [2]. Female patients and those over 50 years of age appear particularly vulnerable to these effects.

  • Time-to-Onset Patterns: The median time to onset for all adverse events was 74 days (IQR 19-310.5), while designated medical events (DMEs) had a shorter median onset of 59 days (IQR 12-186), suggesting that close monitoring is particularly important during the first few months of therapy [2].

Developmental Toxicity Assessment

Research using pluripotent stem cell-based 3D morphogenesis models has provided mechanistic insights into the potential developmental toxicity of this compound. These in vitro models, which recapitulate key aspects of embryonic patterning and axial elongation, have demonstrated that DTG exposure at concentrations of 1-2 μM can impair morphological development and alter the expression of developmental regulator genes [5]. The following experimental findings are particularly relevant for formulation scientists developing DTG delivery systems:

  • Stage-Dependent Effects: Adverse effects on morphogenesis were observed primarily when exposure occurred at early developmental stages, with minimal impact at later stages, suggesting a specific window of vulnerability [5].

  • Distinct Mechanism: The potency and molecular impact of DTG on morphogenesis were distinct from other integrase strand transfer inhibitors, indicating that the observed effects may be unrelated to its primary antiviral mechanism [5].

  • Folate Pathway Interference: Evidence suggests that DTG may interfere with folate receptors, potentially contributing to the pathogenesis of neural tube defects, which has important implications for concomitant folate supplementation during pregnancy [5].

These findings highlight the importance of targeted delivery approaches that could potentially minimize fetal exposure in women of childbearing potential, such as systems designed for enhanced hepatic targeting or reduced placental transfer.

Experimental Workflows and Visualization

The development and characterization of advanced drug delivery systems for this compound involve complex experimental workflows that benefit from visual representation. The following Graphviz diagrams provide schematic overviews of key processes described in these application notes, created according to the specified formatting guidelines.

Diagram 1: SNEDDS Formulation Development Workflow

G Start Start: Preformulation Studies CompSel Component Selection: Oil, Surfactant, Co-surfactant Start->CompSel Screen Solubility Screening and Excipient Compatibility CompSel->Screen Pseudoternary Pseudoternary Phase Diagram Construction Screen->Pseudoternary FormOpt Formulation Optimization using Experimental Design Pseudoternary->FormOpt Prep Preparation of SNEDDS Preconcentrate FormOpt->Prep Char Characterization: Droplet Size, PDI, Zeta Potential Prep->Char Rel In Vitro Release Studies Char->Rel Stable Stability Assessment Rel->Stable End Optimized Formulation Stable->End

Diagram 2: DTG Safety Assessment Strategy

G AE Adverse Event Data Collection Disprop Disproportionality Analysis AE->Disprop Subgroup Subgroup Analysis: Age, Gender, Geography Disprop->Subgroup Prioritize Clinical Priority Assessment Subgroup->Prioritize Mech Mechanistic Studies using In Vitro Models Prioritize->Mech RiskManage Risk Management Strategy Mech->RiskManage

Regulatory and Industry Perspectives

Commercial Landscape and Future Directions

The global market for this compound and its combination drugs continues to evolve rapidly, with significant implications for formulation developers. As of 2025, the market is characterized by several key trends that are shaping research and development priorities [1]:

  • Combination Therapies: There is growing emphasis on fixed-dose combinations that incorporate this compound with other antiretrovirals to improve patient adherence and simplify treatment regimens.

  • Geographic Expansion: While North America and Europe currently dominate the market, the Asia-Pacific region is emerging as the fastest-growing market due to rapid industrialization, expanding production capabilities, and government-driven innovation programs.

  • Access Initiatives: Efforts to improve access in low- and middle-income countries are driving development of cost-effective formulations with enhanced stability profiles for challenging supply chains.

  • Technological Innovation: Pharmaceutical companies are investing heavily in R&D to develop next-generation formulations that offer improved bioavailability, reduced dosing frequency, and better safety profiles through advanced delivery technologies.

The competitive landscape features both established pharmaceutical giants and innovative startups, with strategic collaborations between industry players and healthcare providers becoming increasingly common to enhance drug accessibility and affordability [1]. For formulation scientists, this environment presents opportunities to develop novel delivery systems that address unmet needs in specific patient populations or geographic markets.

Conclusion and Future Outlook

The development of advanced drug delivery systems for this compound represents a promising strategy to overcome the limitations of conventional formulations, particularly the drug's poor solubility and associated bioavailability challenges. The SNEDDS approach detailed in these application notes has demonstrated significant potential, with optimized formulations showing greatly enhanced in vitro release (98.9% vs 42.5% for pure drug) and favorable physicochemical characteristics [3]. These improvements could translate to better therapeutic outcomes, reduced dosing, and improved patient compliance in clinical settings.

Looking forward, the field of DTG delivery systems is likely to evolve in several key directions. Personalized medicine approaches may enable tailoring of formulations based on genetic factors that influence drug metabolism and response. Long-acting injectable formulations could transform HIV management by reducing dosing frequency from daily to monthly or longer intervals. Targeted delivery systems may help mitigate specific adverse effects by reducing exposure to vulnerable tissues while maintaining therapeutic concentrations at sites of action. Additionally, integrated safety monitoring using advanced pharmacovigilance tools will continue to be essential for identifying and managing potential risks associated with both the drug and its delivery system [2].

The protocols and application notes provided in this document offer a solid foundation for researchers developing next-generation this compound formulations. By building on these approaches and incorporating emerging technologies, the scientific community can continue to advance HIV therapy toward improved efficacy, safety, and quality of life for people living with HIV worldwide.

References

Quantitative Summary of Dolutegravir Drug Interactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known scale and types of interactions for dolutegravir, providing a quantitative overview for risk assessment [1].

Interaction Category Number/Type of Interactions Key Examples & Clinical Notes
Total Drug Interactions 195 drugs [1] -
By Severity 78 major, 30 moderate, 87 minor [1] Avoid combinations for major interactions; manage or monitor for moderate/minor.
Disease Interactions 3 conditions [1] Requires caution or contraindication in specific patient populations.
Alcohol/Food Interactions 2 types [1] Administer apart from polyvalent cation-containing products.

Detailed Guide to Common this compound DDIs

For deeper analysis, the following table details specific drug classes and agents with clinically significant interaction potential with this compound [2] [3] [4].

Interacting Drug Class/Agent Interaction Effect & Mechanism Clinical Management Recommendation
Metformin ↑ Metformin exposure; risk of GI upset. Mechanism: DTG may inhibit renal transporters OCT2 and MATE1 [2]. Monitor for metformin side effects; dose adjustment of metformin may be required [2].
Polyvalent Cations (Ca²⁺, Fe²⁺, Mg²⁺, Al³⁺ in antacids) ↓ this compound absorption. Mechanism: Chelation in the GI tract [2]. Administer DTG 2 hours before or 6 hours after cation-containing products. Can be taken together with a meal [2].

| Enzyme Inducers (e.g., Rifampin, Efavirenz, Tipranavir/ritonavir, Etravirine) | ↓ this compound concentrations. Mechanism: Induction of UGT1A1 and/or CYP3A4 metabolism [2]. | With Rifampin: Increase DTG dose to 50 mg twice daily [2]. With Efavirenz/Tipranavir/Etravirine: Coadministration not recommended unless etravirine is given with a pharmacokinetic enhancer (e.g., ritonavir) [2]. | | Rosuvastatin | Potential interaction. Our patient case suggests a possible interaction profile requiring monitoring [5]. | Monitor for statin-associated adverse effects; the precise mechanism and clinical significance with DTG require further investigation. |

This compound Metabolism and Interaction Pathways

The diagram below illustrates the primary metabolic pathways of this compound and key sites for drug-drug interactions [2] [4].

G cluster_absorption 1. Absorption (Gut Lumen) cluster_metabolism 2. Metabolism (Liver) cluster_elimination 3. Elimination & Distribution DTG DTG Pgp_BCRP Efflux Transporters (P-glycoprotein, BCRP) DTG->Pgp_BCRP Substrate UGT1A1 Primary Pathway UGT1A1 (Glucuronidation) DTG->UGT1A1 Primary Route CYP3A4 Secondary Pathway CYP3A4 (Oxidation) DTG->CYP3A4 Minor Route Feces ~53% in Feces (Unchanged) DTG->Feces Urine ~31% in Urine (Mostly metabolized) DTG->Urine OCT2 Renal Transporter OCT2 DTG->OCT2 Inhibitor Cations Polyvalent Cations (Ca²⁺, Fe²⁺, Mg²⁺, Al³⁺) Cations->DTG Chelation (↓ Absorption) Inducers Enzyme Inducers (e.g., Rifampin, Efavirenz) Inducers->UGT1A1 Induction (↑ DTG Metabolism)

Experimental Protocol for DDI Investigation

For researchers characterizing new interactions, the following workflow outlines a systematic approach from in silico prediction to clinical evaluation [6].

G Start 1. In Silico Screening A a. Identify metabolic pathways & transporters Start->A B b. Predict interaction potential via modeling A->B C 2. In Vitro Studies B->C D a. Use human hepatocytes or Caco-2 cells C->D E b. Assess enzyme inhibition or induction potential D->E F 3. Clinical PK Studies E->F G a. Conduct in healthy volunteers or patients F->G H b. Measure AUC, Cmax, Cmin with and without co-medication G->H I 4. Clinical Implementation H->I J a. Update drug labels and guidelines I->J K b. Integrate checks into clinical software systems J->K

Troubleshooting FAQ for Researchers

Q1: A patient developed severe psychiatric symptoms (anxiety, depression) shortly after starting DTG. They have no psychiatric history. What could be the cause? This could be a rare but severe adverse drug reaction. A published case report documented a patient with no psychiatric history who developed symptoms requiring hospitalization within days of switching to a DTG-containing regimen; symptoms resolved upon DTG discontinuation [5]. For such cases:

  • Immediate Action: Consider DTG discontinuation and report to pharmacovigilance.
  • Investigation: Research suggests investigating polymorphisms in the UGT1A1 gene (e.g., UGT1A16 and *28), as these may lead to higher DTG trough concentrations and increased risk of neuropsychiatric adverse events [5]. DTG is also a substrate for transporters like Pgp and BCRP, which can influence its penetration into the central nervous system [5].

Q2: When simplifying a patient's regimen from a boosted protease inhibitor (PI) to DTG, why might a pre-existing medication like a statin or antidepressant suddenly lose efficacy? This occurs due to the removal of pharmacokinetic boosting. Boosted PIs (e.g., darunavir/cobicistat) potently inhibit cytochrome P450 (CYP) enzymes like CYP3A4. This inhibition can artificially increase concentrations of co-administered drugs that are CYP3A4 substrates. When you switch to DTG (which does not inhibit CYP enzymes), this "boosting" effect is lost. The concentration of the concomitant drug may then fall below the therapeutic range, leading to reduced efficacy [3]. Always re-evaluate all concomitant medications when changing ART regimens.

Q3: What is the most critical pharmacokinetic parameter to monitor in a clinical study investigating a DTG drug interaction? Area Under the Curve (AUC) is generally the most critical parameter. It represents the total drug exposure over time and is considered the best indicator for the overall effect of an interacting drug on metabolism and absorption. However, a complete pharmacokinetic assessment should also include Cmax (peak concentration) and Cmin (trough concentration), as changes in these can impact both efficacy and toxicity [6] [7].

References

Proposed Mechanisms of DTG-Associated Weight Gain

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the potential mechanisms is crucial for troubleshooting and designing experiments. Research points to several biological pathways, though a definitive causal mechanism remains unidentified [1].

G DTG DTG MC4R Melanocortin-4 Receptor (MC4R) (Appetite Regulation in CNS) DTG->MC4R Potential Inhibition Adipocyte Adipocyte (Fat Cell) Dysfunction DTG->Adipocyte Direct Impact Insulin Insulin Signaling Interference DTG->Insulin Possible Disruption Increased Appetite Increased Appetite MC4R->Increased Appetite Fibrosis & Altered\nAdipokine Secretion Fibrosis & Altered Adipokine Secretion Adipocyte->Fibrosis & Altered\nAdipokine Secretion Enhanced Lipid\nStorage Enhanced Lipid Storage Adipocyte->Enhanced Lipid\nStorage Insulin Resistance Insulin Resistance Insulin->Insulin Resistance Weight Gain / Obesity Weight Gain / Obesity Increased Appetite->Weight Gain / Obesity Fibrosis & Altered\nAdipokine Secretion->Weight Gain / Obesity Enhanced Lipid\nStorage->Weight Gain / Obesity Insulin Resistance->Weight Gain / Obesity

  • Adipocyte Dysfunction: In vitro and primate studies show DTG and raltegravir can cause proadipogenic effects, leading to fibrosis, larger fat cells, and increased lipid storage in both visceral and subcutaneous fat [2]. This is associated with markers of insulin resistance.
  • Central Nervous System Effects: One hypothesis suggests DTG may interfere with melanocortin-4 receptor (MC4R) signaling in the brain, which plays a key role in appetite regulation [1]. However, the clinical relevance of this mechanism is debated, as the required concentration for inhibition may be higher than what is achievable in vivo [3].
  • Alternative Hypothesis: Return-to-Health vs. Drug Effect: Some researchers propose that what is perceived as DTG-causing weight gain may, in part, be the absence of a weight-suppressing effect from older drugs. Pharmacogenetic studies indicate that individuals who metabolize efavirenz (EFV) slowly gain less weight on it, potentially due to its chronic toxicities, making DTG appear to cause more gain by comparison [3].

Clinical Evidence on Weight Gain and Management Strategies

The table below summarizes key clinical findings on risk factors and the current evidence for various management strategies.

Aspect Key Clinical Findings & Evidence
Risk Factors Female sex, Black race, older age, low baseline CD4 count, higher baseline viral load, first-line ART initiation, and concomitant use of Tenofovir Alafenamide (TAF) or Abacavir (ABC) [1] [4] [5].

| ART Switching | Limited Efficacy: Recent RCT (AVERTAS, 2025) found switching from DTG/ABC/3TC to DTG/3TC did not lead to significant weight loss over 48 weeks [6]. Stabilization vs. Loss: Switching off an INSTI/TAF regimen may stabilize weight but is not proven to cause loss. Switching from TAF to TDF may be more beneficial for weight than changing the anchor drug [7]. Expert Caution: Switching regimens can introduce new toxicities (e.g., renal, bone, neuropsychiatric) and should be weighed carefully [3] [7]. | | Lifestyle Intervention | Nutritional counseling and supervised exercise can lead to weight loss and provide additional benefits like improved physical function and reduced inflammation [7]. | | Pharmacologic (Non-ART) | GLP-1 Receptor Agonists: Drugs like semaglutide have shown significant weight loss and reduced liver disease severity in people with HIV [7]. Metformin: A cost-effective option for pre-diabetes that may offer modest weight loss and potential anti-aging benefits, with few HIV drug interactions [7]. |

Experimental & Research Workflows

For researchers designing studies to investigate DTG-associated weight gain, the following workflow outlines key methodological approaches.

G Start Define Research Objective Model Select Experimental Model Start->Model Human Human Clinical Studies Model->Human Animal Animal Models (e.g., Primate) Model->Animal InVitro In Vitro Models (e.g., Human Adipose Stem Cells) Model->InVitro H1 RCT / Cohort Design Human->H1 A1 Intervention Study Animal->A1 V1 Drug Exposure Assay InVitro->V1 H2 Outcomes: - Weight/BMI Change - Body Composition (DEXA) - Metabolic Parameters - Virologic Control H1->H2 Analyze Integrate Data & Conclude H2->Analyze A2 Tissue Analysis: - Adipocyte Size/Fibrosis - Gene/Protein Expression A1->A2 A2->Analyze V2 Outcomes: - Lipid Accumulation - Adipokine Secretion - Gene Expression - Insulin Sensitivity V1->V2 V2->Analyze

Detailed Experimental Protocols

1. Clinical Trial: Evaluating an ARV Change (e.g., ACTG A5391 "DO-IT" Study) This protocol is based on a major randomized controlled trial [8].

  • Objective: To assess whether switching from an INSTI (BIC, DTG, or RAL) + TAF/FTC (or 3TC) to a doravirine (DOR)-based regimen reduces weight or causes weight loss.
  • Population: Adults with HIV, BMI ≥27.5 kg/m², with >10% unintentional weight gain after starting an INSTI+TAF regimen, and virologically suppressed for 48 weeks.
  • Design: Phase 4, open-label, 48-week RCT.
    • Arm 1: Switch to DOR + TAF/FTC (or 3TC)
    • Arm 2: Switch to DOR + TDF/FTC (or 3TC)
    • Arm 3: Continue current INSTI+TAF regimen
  • Primary Endpoint: Change in body weight from baseline to week 48.
  • Key Secondary Endpoints: Changes in body fat distribution (DEXA), fasting metabolic parameters (glucose, lipids), and safety.

2. In Vitro Assessment of Adipocyte Impact [2]

  • Cell Culture: Isolate and culture human adipose-derived stem cells (hASCs) from HIV-negative donors.
  • Differentiation & Exposure: Differentiate hASCs into adipocytes. During differentiation, expose experimental groups to clinically relevant concentrations of DTG, RAL, or other INSTIs. Include a vehicle-only control group.
  • Outcome Measures:
    • Lipid Accumulation: Quantify using Oil Red O staining and spectrophotometry.
    • Gene/Protein Expression: Use qPCR and Western Blot to analyze markers of adipogenesis (e.g., PPARγ, C/EBPα), fibrosis (e.g., collagen types), and insulin signaling.
    • Adipokine Secretion: Measure levels of leptin and adiponectin in the culture supernatant via ELISA.
    • Glucose Uptake: Assess insulin-stimulated glucose uptake to determine insulin resistance.

Key Takeaways for Researchers

  • Focus on Combination Strategies: The evidence suggests that a single approach, like switching ART, is insufficient. Future research should prioritize combinatorial strategies (e.g., lifestyle + pharmacotherapy) [7].
  • Investigate Underlying Mechanisms: Further work is needed to clarify the causal pathways of DTG's metabolic effects, which will inform targeted interventions [1] [2].
  • Consider the Counter-Narrative: Research designs should account for the "return-to-health" phenomenon and the potential weight-suppressing effects of comparator drugs like efavirenz [3].

References

dolutegravir-associated sexual dysfunction management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence & Patient-Reported Outcomes

The table below summarizes key findings from recent studies on dolutegravir and sexual dysfunction.

Study / Source Study Design / Type Key Findings Related to Sexual Dysfunction

| Zakumumpa et al. (2022), Uganda [1] | Qualitative study (16 IDIs, 6 FGDs with 48 patients) | • Decreased libido in men and women. • Erectile dysfunction common in men. • Negative impact on self-esteem, quality of life, and gender relations. • Tolerated as a trade-off for viral suppression. | | PMC (2025) - Sex Differences in Discontinuations [2] | Systematic Review & Meta-Analysis (17 observational studies) | • Women had significantly higher odds of discontinuing this compound due to general side effects compared to men (9.3% vs 7.5%; OR: 1.40). • No sex difference in discontinuations due to neuropsychiatric side effects. | | HIV-Positive Men Review (2011) [3] | Literature Review (54 papers) | Sexual dysfunction in HIV+ men is multifactorial, associated with: • Pharmacological factors (e.g., Protease Inhibitors). • Mental health (e.g., depression). • Hormonal factors (e.g., hypogonadism). | | Aidsmap (2017) - Dosing Report [4] | Clinical Observation (Letter) | For patients experiencing insomnia (a potential contributing factor to sexual health), switching this compound from evening to morning dosing resolved the issue in 75% of cases. |

Experimental Protocols for Investigation

For researchers designing studies to investigate this adverse drug reaction, the following methodologies from the cited literature can serve as a reference.

1. Protocol for Qualitative Patient Experience Studies [1] This design is crucial for capturing the patient-reported outcomes and lived experiences that may be missed in clinical trials.

  • Objective: To explore first-hand patient experiences of sexual dysfunction after transitioning to DTG-based regimens.
  • Study Design: Qualitative exploratory design, employing in-depth interviews (IDIs) and focus group discussions (FGDs).
  • Participant Selection:
    • Population: People Living with HIV (PLHIV) aged ≥18 years.
    • Inclusion Criteria: Sexually active patients who have been on a DTG-based regimen for at least 12 months and self-report "new" sexual dysfunction after the transition.
    • Sampling: Purposive sampling from health facility registers of recorded Adverse Drug Reactions (ADRs).
  • Data Collection:
    • Conduct IDIs and FGDs using semi-structured guides.
    • Explore themes of decreased libido, erectile dysfunction, impact on relationships and self-esteem.
  • Data Analysis: Thematic analysis to identify, analyze, and report patterns (themes) within the data.

2. Protocol for Sex-Disaggregated Analysis of Side Effects [2] This systematic approach is key to uncovering potential disparities in drug tolerability.

  • Objective: To synthesize sex-disaggregated data on discontinuations of DTG due to side effects.
  • Study Design: Systematic review and meta-analysis (following PRISMA guidelines).
  • Search Strategy:
    • Databases: Search databases like Medline, Embase, Web of Science, and Scopus.
    • Keywords: Use terms related to "this compound," "adverse drug reaction," "safety," "tolerability," and "discontinuation."
    • Inclusion Criteria: Randomized controlled trials and observational studies reporting sex-disaggregated discontinuation rates of DTG due to general or neuropsychiatric side effects.
  • Data Extraction & Analysis:
    • Two independent reviewers screen articles and extract data.
    • Primary Outcome: Raw discontinuation rates stratified by sex.
    • Statistical Analysis: Pool data using random-effects models to calculate pooled odds ratios (ORs) for discontinuation in women versus men.

Clinical Management & Troubleshooting Guide

The following workflow outlines a structured approach for clinicians managing patient reports of sexual dysfunction while on this compound. This can also serve as a framework for designing clinical studies.

Start Patient Reports Sexual Dysfunction A Comprehensive Clinical Assessment Start->A B Evaluate for Non-DTG Causes A->B Medical History & Physical Exam C Consider DTG Association A->C Temporal Link to DTG Start & Exclusion of Other Causes D1 Address Underlying Issues (e.g., Treat Depression, Manage Comorbidities) B->D1 D2 Symptom Management & Dosing Adjustment C->D2 First Line End Monitor & Follow-up D1->End D3 Switch ART Regimen D2->D3 If Symptoms Persist D2->End D3->End

Guide to Clinical Management Workflow

  • Comprehensive Clinical Assessment: Rule out other common causes of sexual dysfunction, including psychological factors (e.g., depression, relationship stress), pre-existing medical conditions (e.g., diabetes, hypertension), hormonal imbalances (e.g., hypogonadism), and concomitant medications [3].
  • Evaluate for Non-DTG Causes: This is a critical differential diagnosis step before attributing the dysfunction solely to DTG.
  • Consider DTG Association: A temporal link between the onset of symptoms and the initiation of DTG therapy increases the likelihood of an association [1].
  • Intervention Strategies:
    • Address Underlying Issues: Treat identified contributing factors, such as depression or hypogonadism [3].
    • Symptom Management & Dosing Adjustment: For patients experiencing neuropsychiatric side effects like insomnia that may contribute to sexual health issues, a simple switch of DTG dosing from evening to morning has been shown to alleviate symptoms in a significant number of patients [4].
    • Switch ART Regimen: If symptoms are severe and persistent, switching to an alternative antiretroviral regimen (e.g., a non-INSTI-based regimen) may be necessary [2].

Research Gaps & Future Directions

The current evidence base has several limitations that present opportunities for further research, as outlined below.

Gap1 Lack of Sex-Disaggregated Data Rec1 Mandate sex-disaggregated analysis in clinical trials Gap1->Rec1 Gap2 Unclear Pathophysiology Rec2 Investigate biological mechanisms and signaling pathways Gap2->Rec2 Gap3 Need for Prevalence Studies Rec3 Conduct large-scale epidemiological studies in diverse populations Gap3->Rec3 Gap4 Limited Clinical Management Trials Rec4 Develop and test standardized clinical management protocols Gap4->Rec4

Framework for Future Research on DTG and Sexual Dysfunction

  • Mechanistic Studies: The specific biological mechanisms by which DTG might cause sexual dysfunction are unknown. Research is needed to explore potential impacts on endocrine pathways, neurological function, or vascular health [1] [3].
  • Improved Data Reporting: A significant barrier is the lack of sex-disaggregated data in clinical trials and cohort studies. Future research must prioritize this to better understand risk profiles [2].
  • Epidemiological Evidence: More large-scale, quantitative studies are required to establish the true prevalence of DTG-associated sexual dysfunction across different populations and regions [1].
  • Intervention Research: There is a lack of high-quality evidence from randomized controlled trials (RCTs) to guide management. Studies are needed to validate interventional strategies like dosing changes or treatment switches [4].

References

Technical Support Center: Dolutegravir-Creatinine Elevation via OCT2 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Mechanism & Clinical Significance

Dolutegravir, a widely used HIV integrase strand transfer inhibitor, has been clinically demonstrated to cause reversible elevations in serum creatinine through a specific inhibition of organic cation transporter 2 (OCT2) in the kidneys. This interaction represents a classic example of transporter-mediated drug-interaction rather than true nephrotoxicity. Understanding this mechanism is crucial for researchers studying drug transport, HIV therapeutics, and renal physiology, as it affects both laboratory interpretation and clinical management.

The OCT2 transporter, located on the basolateral membrane of renal proximal tubule cells, facilitates the uptake of creatinine from blood into tubular cells. This compound's inhibition of OCT2 reduces the tubular secretion of creatinine, leading to a transient increase in serum creatinine levels without actual impairment of glomerular filtration rate (GFR). This phenomenon has been consistently observed in clinical studies and requires careful interpretation in both research and clinical settings to avoid misclassification of renal function. The following table summarizes key clinical findings related to this interaction:

Table: Clinical Evidence of this compound's Effect on Creatinine and Renal Function Estimates

Study Population This compound Dosing Effect on Serum Creatinine Effect on eGFR Reference
Healthy subjects (cohort 1) 50 mg once daily Not directly measured ~10% decrease (attributable to OCT2 inhibition) [1]
Healthy subjects (cohort 2) 50 mg twice daily Not directly measured ~14% decrease (attributable to OCT2 inhibition) [1]
Thai population with HIV (n=214) 50 mg once daily (after switch from EFV) Significant increase Mean decrease from 117.0 to 92.4 mL/min/1.73m² (20.8%) [2]
Japanese population with HIV (n=108) 50 mg once daily Significant increase Median decrease from 74 to 66.5 mL/min/1.73m² [2]

Quantitative Data Summary

Pharmacokinetic Interaction Data

This compound's inhibition of OCT2 not only affects creatinine transport but also significantly impacts the pharmacokinetics of other OCT2 substrate drugs. The most extensively studied interaction is with metformin, an oral antihyperglycemic agent and known OCT2 substrate. This interaction demonstrates a clear dose-response relationship, with twice-daily this compound administration producing substantially greater effects than once-daily dosing. The following table quantifies these interactions based on clinical studies:

Table: this compound's Effect on Metformin Pharmacokinetics in Healthy Subjects

Pharmacokinetic Parameter Metformin + DTG 50mg q24h Metformin + DTG 50mg q12h Metformin Alone
AUC(0-τ) Increase +79% +145% Baseline
Cmax Increase +66% +111% Baseline
Half-life (t½) Unchanged Unchanged Unchanged
Time to Return to Baseline Rapid return after DTG discontinuation Rapid return after DTG discontinuation N/A
Inhibition Parameters Across Studies

The reported inhibition constants for this compound against OCT2 show considerable variability across studies, largely dependent on experimental methodologies. Recent research has systematically evaluated factors contributing to this variability to establish optimized experimental conditions. The estimated in vivo inhibition constant (Ki) of this compound for OCT2-mediated metformin transport has been determined through pharmacokinetic modeling of clinical data:

Table: this compound OCT2 Inhibition Parameters

Parameter Type Value Experimental Conditions Source
In vivo Ki (estimated) 0.0890 μM PK modeling of clinical DDI data with metformin [3]
In vitro IC50 (lowest) 0.126 μM 1-minute uptake + 30-minute preincubation [3] [4]
In vitro IC50 Range 0.126-2.12 μM (geometric mean) Variable uptake times and preincubation conditions [4]
Clinical Cmax,u 0.217 μM Maximum unbound plasma concentration [4]

Experimental Protocols

In Vitro OCT2 Inhibition Assay

Purpose: To evaluate the inhibitory potential of investigational drugs on OCT2-mediated transport using a validated cell-based system.

Materials:

  • HEK293 cells stably expressing human OCT2 (HEK293/OCT2)
  • Appropriate mock-transfected control cells
  • Radiolabeled substrates: [14C]creatinine or [3H]MPP+
  • Test compounds (this compound, cimetidine, pyrimethamine as controls)
  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4)

Methodology:

  • Cell Culture: Maintain HEK293/OCT2 and mock cells in appropriate media with selection antibiotics. Culture cells to 80-90% confluence before experimentation.
  • Preincubation Optimization: Preincubate cells with this compound for 30 minutes at 37°C to maximize inhibitory effect detection [3].
  • Uptake Assay:
    • Use short uptake times (1-2 minutes) to minimize the impact of efflux processes on IC50 determination [3].
    • Incubate cells with radiolabeled substrate (e.g., 10 μM creatinine) in the presence or absence of inhibitors.
    • Terminate uptake by rapid washing with ice-cold buffer.
  • Measurement:
    • Quantify cell-associated radioactivity using liquid scintillation counting.
    • Normalize protein content across samples.
  • Data Analysis:
    • Calculate uptake velocity in presence and absence of inhibitors.
    • Determine IC50 values using nonlinear regression analysis.
    • Account for nonspecific uptake using mock-transfected control cells.

Troubleshooting Note: IC50 values show strong time-dependency, with 27-fold higher values observed when uptake time extends from 1 to 30 minutes. Always standardize and report uptake duration [3].

Clinical DDI Study Design

Purpose: To evaluate the effect of this compound on the pharmacokinetics of metformin as a prototype OCT2 substrate drug in healthy volunteers.

Study Design:

  • Type: Open-label, parallel-group, 3-period, fixed-sequence crossover
  • Population: Healthy adult subjects (typical n=15 per cohort)
  • Key Exclusion Criteria: HIV positivity, renal impairment, use of other OCT2 inhibitors

Dosing Protocol:

  • Period 1 (5 days): Metformin 500 mg q12h alone (establish baseline)
  • Period 2 (7 days): Metformin 500 mg q12h + this compound (50 mg q24h or 50 mg q12h)
  • Period 3 (10 days): Metformin 500 mg q12h alone (washout assessment)
  • Administration: All doses taken with moderate-fat meal (~30% fat)

Pharmacokinetic Sampling:

  • Metformin: Pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose on last day of each period
  • This compound: Pre-dose and at 1, 2, 3, 4, 6, 8, and 12 hours post-dose on day 7 of period 2

Endpoint Measurements:

  • Primary: Metformin AUC(0-τ), Cmax, CLr
  • Secondary: this compound concentrations, safety parameters

Troubleshooting & FAQs

Common Experimental Challenges

Issue: Variable IC50 values across laboratories

  • Root Cause: Differences in uptake time and preincubation conditions significantly impact IC50 determination [3].
  • Solution: Standardize uptake time to 1-2 minutes and implement 30-minute preincubation with inhibitor. Include positive controls (cimetidine or pyrimethamine) in each experiment.

Issue: Discrepancy between in vitro IC50 and clinical observations

  • Root Cause: Traditional in vitro conditions may not reflect accumulated inhibition with repeated dosing.
  • Solution: Use physiologically based pharmacokinetic (PBPK) modeling incorporating accumulation parameters. The estimated in vivo Ki for this compound is 0.0890 μM [3].

Issue: Different substrates yield varying inhibition potencies

  • Root Cause: OCT2 inhibition is substrate-dependent, with different compounds showing different kinetic profiles [5].
  • Solution: Test multiple substrates when characterizing novel inhibitors, using creatinine and metformin as reference compounds.
Data Interpretation Guidelines

FAQ: How to distinguish OCT2-mediated creatinine elevation from true nephrotoxicity?

  • Answer: Employ complementary biomarkers such as cystatin C, which is not transported by OCT2. In a Thai cohort, 65% of participants with decreased eGFRcre on this compound had normal kidney function by eGFRcystC [2]. Additionally, OCT2-mediated effects are typically rapid, dose-dependent, and reversible upon drug discontinuation.

FAQ: Why do different tyrosine kinase inhibitors show varying effects on creatinine?

  • Answer: Compounds like crizotinib exhibit multiple mechanisms including both competitive and non-competitive inhibition of OCT2, with preincubation time significantly affecting potency measurements [5]. The inhibitory effect also depends on the specific substrate used in assays.

FAQ: What are the regulatory considerations for OCT2 inhibition?

  • Answer: The ICH-M12 guideline specifically mentions this compound as an in vivo inhibitor of OCT2, recommending clinical DDI evaluations with OCT2 substrates for investigational drugs [4].

FAQ: How should dose adjustments be managed for metformin with this compound coadministration?

  • Answer: Clinical guidelines recommend considering metformin dose adjustments when starting or stopping this compound in patients taking metformin, given the 79-145% increase in metformin exposure observed with coadministration [1]. Close monitoring of glycemic control is advised during these transitions.

Visual Workflows

DOT Script for Mechanism of this compound-Mediated Creatinine Elevation

Diagram 1: Mechanism of this compound-mediated creatinine elevation through OCT2 inhibition at the basolateral membrane of renal tubular cells.

DOT Script for Experimental Workflow: In Vitro OCT2 Inhibition Assay

G Start Begin OCT2 Inhibition Assay CellPrep Culture HEK293/OCT2 cells Maintain with selection antibiotics Start->CellPrep Preincubation Preincubation with inhibitor 30 minutes at 37°C CellPrep->Preincubation Uptake Initiate uptake with substrate (1-2 minutes duration) Include radiolabeled creatinine Preincubation->Uptake Termination Terminate uptake Ice-cold buffer wash Uptake->Termination Measurement Measure cell-associated radioactivity Termination->Measurement Analysis Data analysis Calculate IC50 values Measurement->Analysis Controls Key Controls: - Mock-transfected cells - Reference inhibitors - Multiple substrate concentrations Controls->Uptake Controls->Analysis Notes Critical Parameters: - Standardize uptake time - 30-minute preincubation - Include substrate controls Notes->Preincubation

References

FAQ: What are the major dolutegravir resistance mutations?

Author: Smolecule Technical Support Team. Date: February 2026

The table below lists key integrase strand transfer inhibitor (INSTI) resistance mutations associated with virologic failure (VF) on dolutegravir-based regimens and their reported impact on drug susceptibility and viral fitness [1] [2].

Mutation Impact on DTG Susceptibility (Fold-Change) Impact on Viral Replicative Fitness Notes and Common Pairings
R263K ~2-fold reduction [1] Reduced [2] Most common in INSTI-naive individuals with VF; often selected in vitro [1] [2].
G118R >5-fold to >10-fold reduction [1] [3] Severely impaired [2] Confers high-level resistance; often emerges with other mutations like E138K [1] [3].
N155H Not specified in results Not specified in results A major first-generation INSTI mutation also observed in DTG failure [1].
Q148H/R/K Highest levels of reduction when paired with others [1] Not specified in results Often occurs in combination with G140 and/or E138 mutations [1].
E138K Further reduces efficacy when combined with other mutations [3] Reduced when combined with R263K [2] An accessory mutation that often appears with primary mutations like G118R [3].

FAQ: What is the prevalence and context of DTG resistance?

  • Overall Population Prevalence: In clinical trials, the emergence of this compound resistance was very rare (≤0.1%) in ART-naive adults and children or those who were virologically suppressed when switching to DTG. The prevalence rises to about 1.5% in individuals with prior virologic failure on other regimens [4] [5].
  • Real-World Observations: Cross-sectional studies in real-world settings report a wider range (3.9% to 22.0%) of DTG resistance among non-suppressed individuals where genotypic resistance testing was successful. This highlights that resistance, while overall infrequent, can be more common in specific subgroups with virologic failure [4].
  • Transmitted Resistance: A study of 150 treatment-naive individuals in Brazil found no evidence of transmitted this compound resistance, supporting its reliability as a first-line option [6].

Experimental Guide: How to investigate acquired DTG resistance in a patient

The following workflow, based on a published case report, outlines a protocol for confirming whether observed resistance was transmitted or developed during treatment [3].

Start Patient Case: Suspected Acquired DTG Resistance S1 Sample Collection from Patient & Mother Start->S1 S2 Nucleic Acid Extraction and PCR Amplification S1->S2 S3 Next-Generation Sequencing (e.g., Oxford Nanopore) S2->S3 S4 Bioinformatic Analysis (Variant Calling, Phylogenetics) S3->S4 S5 Interpret Resistance Mutations (e.g., Stanford HIVDB) S4->S5 End Conclusion: Resistance Acquired on Therapy S5->End

Detailed Methodology:

  • Sample Collection: Collect paired blood samples (e.g., in EDTA tubes) from the index patient (the infant or person with suspected resistance) and the suspected transmission source (e.g., the mother). For the index patient, collect a sample during virologic failure. If available, also analyze a stored baseline sample from the patient, such as a Dried Blood Spot (DBS) taken at initial diagnosis, which is crucial for establishing a baseline genotype [3].
  • Target Amplification: Perform PCR to amplify key regions of the HIV-1 genome. The primary target is the pol gene, which should cover the integrase (int) region. Amplifying reverse transcriptase (rt) and protease (pro) can provide additional context on NRTI/NNRTI/PI resistance. For samples with low viral load (e.g., < 1,000 copies/mL), use limiting dilution PCR or nested PCR to amplify shorter gene fragments [3].
  • Library Prep & Sequencing: Prepare sequencing libraries from the amplicons. The cited protocol used the Oxford Nanopore Technologies Native Barcoding Kit and sequenced on R10 Flongle flow cells. This highlights the applicability of long-read, real-time sequencing platforms for this purpose [3].
  • Bioinformatic Analysis:
    • Alignment & Correction: Use a pipeline like Nano-RECall for sequence alignment and error correction of raw nanopore reads [3].
    • Phylogenetic Analysis: Perform a phylogenetic analysis (e.g., Neighbour-Joining tree) to assess the relatedness of sequences from the patient and the mother. High sequence identity (>98%) confirms a transmission link. The absence of resistance mutations in the mother's sequence and the patient's baseline DBS, but their presence in the failure sample, provides strong evidence for acquired resistance [3].
  • Resistance Interpretation: Use the Stanford HIV Drug Resistance Database to interpret the identified mutations and their impact on susceptibility to DTG and other antiretrovirals [3].

Management Guide: How is virologic failure on first-line DTG managed?

National guidelines for managing virologic failure on first-line TLD (Tenofovir/Lamivudine/Dolutegravir) vary significantly, primarily due to the availability of genotypic resistance testing (GRT) [4].

Management Approach Number of Countries (n=46) Key Rationale / Context
Empiric switch to a PI-based regimen without GRT 28 (61%) Most common approach in resource-limited settings where GRT is not readily available [4].
GRT to guide ART selection 14 (30%) Preferred approach when feasible; allows for regimen optimization based on identified mutations [4].
Continuation of TLD without GRT 3 (7%) May be considered with intensified adherence support if resistance is deemed unlikely [4].
Empiric switch with concurrent GRT 1 (2%) A hybrid approach; allows for immediate action while gathering data for potential future adjustment [4].

Risk Factors & Key Considerations for Your Research

When designing studies or troubleshooting resistance, consider these established risk factors for the emergence of DTG resistance [5]:

  • Incomplete Adherence: Variable adherence creates drug exposure during active viral replication, favoring the selection of resistance mutations [5].
  • High Baseline Viral Load & Severe Immunosuppression: These conditions increase viral replication rates and the chance of mutations arising [3].
  • Sub-therapeutic Drug Levels: Can result from poor adherence, drug-drug interactions, or malabsorption (e.g., due to opportunistic infections) [3].
  • Prior Virologic Failure on other ART regimens, especially with underlying NRTI resistance [5].
  • Functional Monotherapy: When DTG is effectively the only active drug in the regimen (e.g., due to resistance to the companion NRTIs), the risk of DTG resistance increases significantly [1] [5].

References

Incidence & Clinical Presentation of DTG-Associated Hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings on DTG-related liver injury from recent studies.

Study / Data Source Study Population & Design Incidence of Liver Injury Primary Pattern of Injury Key Risk Factors Identified
Retrospective Cohort (Ethiopia) [1] 234 HIV patients on DTG-based ART 29.1% (68/234) developed DILI Cholestatic (98.5% of DILI cases) Higher baseline ALP; prior ART experience [1]
FAERS Pharmacovigilance [2] 13,007 reports with DTG as primary suspected drug Disproportional signal for hepatobiliary disorders (ROR=2.45) Hepatic necrosis (high clinical priority in 46-65 age group) Age 46-65 [2]
NIH LiverTox Database [3] Clinical trial and post-marketing data ALT >3x ULN in 2%-5% of patients (similar to comparators) Hepatocellular (in reported cases of acute injury) Underlying hepatitis B or C co-infection [3]

Proposed Mechanisms & Investigative Pathways

The molecular mechanisms of hepatotoxicity for antiretroviral drugs, including protease inhibitors used with DTG, are under investigation. The diagram below synthesizes key pathways from the literature that may contribute to liver injury.

G cluster_0 Dolutegravir / Antiretroviral Therapy DTG This compound (DTG) & Other ARTs ROS Oxidative Stress (ROS Generation) DTG->ROS InflamCyt Inflammatory Response (TNF-α, IL-6, IL-1β) DTG->InflamCyt ERstress ER Stress & Unfolded Protein Response DTG->ERstress GolgiStress Golgi Apparatus Stress DTG->GolgiStress Transporter Inhibition of Bile Transporter Proteins (MRP2, OATP1B3) DTG->Transporter Apoptosis Hepatocyte Apoptosis (BAX/BCL2, Caspase 3/8) ROS->Apoptosis Steatosis Hepatic Steatosis (Fatty Liver) ROS->Steatosis InflamCyt->Apoptosis ERstress->Apoptosis ERstress->Steatosis Cholestasis Cholestatic Injury Transporter->Cholestasis Necrosis Hepatic Necrosis Apoptosis->Necrosis Fibrosis Liver Fibrosis Steatosis->Fibrosis Necrosis->Fibrosis

This diagram integrates pathways described for antiretroviral drugs, including those potentially relevant to DTG, based on current molecular research [4].

Troubleshooting Guide: Monitoring & Management Protocols

FAQ 1: How is DTG-associated liver injury defined and monitored in clinical trials?

A standardized definition of DILI and a consistent monitoring schedule are crucial for assessing causality and incidence in a study cohort.

  • DILI Diagnostic Criteria: A consensus international criteria is recommended. In the Ethiopian cohort study, DILI was defined as serum Alkaline Phosphatase (ALP) ≥ 2 × ULN or Alanine Aminotransferase (ALT) ≥ 5 × ULN [1].
  • Pattern of Injury Classification: The "R-value" is used to classify the pattern of liver injury [1]:
    • R-value = (ALT/ULN) / (ALP/ULN)
    • Hepatocellular: R ≥ 5
    • Mixed: 2 < R < 5
    • Cholestatic: R ≤ 2
  • Baseline and Follow-up Protocol:
    • Baseline Assessment: Obtain ALT, AST, ALP, and total bilirubin before initiating DTG. This is critical for identifying pre-existing conditions and for future causality assessment [1] [3].
    • Regular Monitoring: The NIH LiverTox database recommends periodic monitoring of liver tests. A practical schedule could be at baseline, 1 month, 3 months, 6 months, and every 6-12 months thereafter, or as dictated by the study protocol [3].
FAQ 2: What are the key risk factors to stratify patients in a study cohort?

Identifying at-risk populations allows for targeted monitoring and analysis of safety data.

  • Prior ART Experience: Patients with a history of previous antiretroviral regimens have shown a higher risk of developing DILI on DTG [1].
  • Elevated Baseline ALP: A higher baseline level of ALP was a significant predictor for subsequent DILI in a cohort study [1].
  • Co-infections: The product label for DTG notes that patients with hepatitis B or C coinfection are susceptible to hepatitis flares upon initiation of therapy, potentially due to immune reconstitution syndrome. Extra vigilance is required in this subgroup [3].
  • Age: Pharmacovigilance data has flagged hepatic necrosis as a high-priority concern in patients aged 46-65 [2].
FAQ 3: What is the recommended management protocol for subjects who develop hepatotoxicity?

A predefined management plan ensures patient safety and consistent data collection across study sites.

  • Confirm and Grade the Abnormality: Upon receiving a report of elevated liver enzymes, first confirm the result and calculate the R-value to classify the injury pattern [1].
  • Rule Out Other Causes: Systematically investigate alternative causes, including:
    • Viral hepatitis (A, B, C, E)
    • Other medications (e.g., anti-TB drugs, herbal supplements)
    • Alcohol use
    • Ischemic injury
  • Dose Modification/Discontinuation: The NIH LiverTox guidance recommends that elevations of serum aminotransferase levels above 5 times the ULN should lead to dose interruptions. Permanent discontinuation should be considered if elevations persist or are associated with clinical symptoms or jaundice [3].
  • Switch Antiretroviral Therapy: After discontinuation, switching to another antiretroviral class (e.g., a protease inhibitor-based regimen) is appropriate. Current evidence suggests little cross-sensitivity to hepatic injury among the various HIV integrase inhibitors [5] [3].

Future Research Directions

While DTG remains a cornerstone of HIV treatment, its long-term safety profile warrants continuous investigation [2]. Key research gaps include:

  • Molecular Mechanisms: Further studies are needed to elucidate the precise cellular pathways through which DTG, alone or in combination, induces liver injury [4].
  • Real-World Evidence: More extensive pharmacoepidemiologic studies and analysis of large safety databases (like FAERS) are crucial for identifying rare, delayed, or subgroup-specific adverse events [2].

References

dolutegravir neural tube defects risk mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the current clinical evidence on the DTG-NTD risk signal? The initial risk signal from Botswana has been refined by subsequent data. The initial 2018 Tsepamo study reported a 0.94% risk of NTDs with periconceptional DTG exposure, which was nine-fold higher than with other ART [1]. However, updated data from the same surveillance study showed the risk decreased to 0.30% and later to 0.19%, and the most recent data found no increased risk compared to other antiretrovirals [1] [2]. Crucially, large cohort studies in the United States, where folic acid food fortification is mandatory, have detected no statistically significant increased risk of NTDs with periconceptional DTG exposure [3] [4] [5].

  • FAQ 2: What is the hypothesized molecular mechanism for DTG-associated NTDs? DTG has been identified as a noncompetitive partial antagonist of the folate receptor 1 (FOLR1) [1]. In vitro competitive binding assays showed that DTG at clinical concentrations (3–10μM) reduces the binding of folic acid to FOLR1 by up to 46% in a dose-dependent manner [1]. This folate antagonism is a leading hypothesized mechanism, as folates are critical for the rapid cell division and metabolic processes required for proper neural tube closure during embryogenesis.

  • FAQ 3: What are the primary risk mitigation strategies under investigation? Research focuses on two main strategies:

    • Ensuring Adequate Folate Status: Ameliorating DTG's folate-antagonism through sufficient folate supplementation or dietary fortification [1] [3].
    • Reformulating DTG: Developing long-acting nanoformulations (NDTG) that aim to maintain maternal therapeutic efficacy while reducing fetal drug transfer. A mouse study showed a five-fold lower DTG concentration in embryo brain tissues with NDTG compared to daily oral administration [2].

Summary of Key Evidence on DTG and NTD Risk

The table below summarizes quantitative findings from major studies to facilitate comparison.

Study / Model Population / Setting Key Finding on NTD Risk Implication for Risk Mitigation
Tsepamo Study (Botswana) [1] Human; No mandatory folic acid fortification. Initial signal: 0.94%; Later update: 0.19%; Most recent: No increased risk. Suggests a dynamic risk that may be influenced by external factors like folate status.
US Cohort Study [3] [4] Human; Mandatory folic acid fortification. No significant increased risk (aRR 1.81, 95% CI 0.26–12.89). Folate fortification may be a critical mitigating factor.
Mouse Model (Low Folate) [1] Preclinical; Low folic acid diet (0.3mg/kg). NTDs (exencephaly) present at therapeutic and supratherapeutic DTG exposures. Confirms DTG's teratogenic potential under low folate conditions.
Mouse Model (Normal Folate) [1] Preclinical; Normal folic acid diet (3mg/kg). Recommended folate levels ameliorated developmental defects from DTG exposure. Reinforces the protective role of adequate folate.
Nanoformulation (Mouse) [2] Preclinical; Testing long-acting NDTG. 5-fold lower DTG in embryo brain vs. oral DTG; prevented oxidative stress in brains. Suggests a novel formulation strategy to enhance safety. A potential pharmaceutical strategy to decouple maternal efficacy from fetal toxicity.

Experimental Protocols for Investigation

Protocol 1: Evaluating DTG Teratogenicity in a Mouse Model with Modulated Folate Status

This protocol is adapted from the study that directly tested the interaction between DTG and folate [1].

  • 1. Animal Model & Diet:

    • Use timed-pregnant CD-1 outbred mice.
    • Randomly assign dams to one of two defined diets at the start of gestation:
      • Normal Folate Diet: 3 mg folic acid per kg of diet.
      • Low Folate Diet: 0.3 mg folic acid per kg of diet.
  • 2. Dosing Regimen:

    • Treatment Groups: For each diet group, include:
      • Vehicle control (e.g., water).
      • DTG at a human therapeutic equivalent dose (HED) (e.g., 3.5 mg/L in drinking water).
      • DTG at supratherapeutic doses (e.g., 5X or 10X HED).
    • Dosing Window: Administer treatments from embryonic day E6.5 to E12.5, encompassing the entire period of neural tube closure in mice.
  • 3. Tissue Collection & Analysis:

    • Maternal Samples: At term (E18.5), collect dam blood for:
      • Complete Blood Count (CBC) and blood chemistry panel.
      • Serum folate analysis to confirm dietary modulation.
    • Fetal Inspection: Sacrifice dams and harvest fetuses. Systematically inspect for:
      • Gross malformations (e.g., exencephaly).
      • Internal and skeletal defects via techniques like Alizarin Red/Alcian Blue staining.

Protocol 2: Assessing Efficacy of Long-Acting Nanoformulated DTG (NDTG)

This protocol is based on research into reformulation as a mitigation strategy [2].

  • 1. Nanoparticle Preparation:

    • Prepare NDTG using a high-pressure homogenizer.
    • Formulation: Use a 10:1 (w/w) ratio of DTG to poloxamer 407 (P407), with a starting DTG concentration of 5% (w/v) in endotoxin-free water.
    • Characterization: Use dynamic light scattering (DLS) to determine the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential of the nanoparticles.
  • 2. In Vivo Dosing and Comparison:

    • Animal Model: Use pregnant C3H/HeJ mice.
    • Treatment Groups:
      • Group 1: Daily oral native DTG (5 mg/kg).
      • Group 2: Intramuscular (IM) injection of NDTG (e.g., 45 mg/kg as a single dose or 25 mg/kg split into two doses).
      • Group 3: Vehicle control.
    • Dosing Start: Begin treatment at gestation day (GD) 0.5.
  • 3. Efficacy and Safety Endpoints:

    • Pharmacokinetics (PK): Measure DTG concentrations in maternal plasma and embryo brain tissues to calculate the fetal-to-maternal exposure ratio.
    • Oxidative Stress Biomarker: Perform T1-weighted magnetic resonance imaging (MRI) on live dams at GD 17.5. Significantly lower T1 relaxation times in embryo brains indicate oxidative stress.
    • Proteomic Profiling: Analyze embryo brain tissues to assess pathways related to oxidative stress, mitochondrial function, neurogenesis, and synaptogenesis.

Mechanism and Workflow Visualizations

The diagram below illustrates the two primary risk mitigation pathways and their proposed mechanisms of action based on current research.

architecture cluster_key_mechanism Proposed Mechanism of DTG-Associated NTD Risk cluster_mitigation_strategies Two Investigated Mitigation Strategies DTG DTG FOLR1 Folate Receptor 1 (FOLR1) DTG->FOLR1 Noncompetitive Antagonism Impaired_Uptake Impaired Cellular Folate Uptake FOLR1->Impaired_Uptake Folic_Acid Folic_Acid Folic_Acid->FOLR1 Disrupted_Neurulation Disrupted Neurulation & NTD Risk Impaired_Uptake->Disrupted_Neurulation Mitigation Disrupted_Neurulation->Mitigation Strategy_1 Strategy 1: Ensure Folate Sufficiency Mitigation->Strategy_1 Strategy_2 Strategy 2: Develop Long-Acting Nanoformulations Mitigation->Strategy_2 Exogenous_FA Exogenous Folic Acid (Supplementation/Fortification) Strategy_1->Exogenous_FA NDTG Nanoformulated DTG (NDTG) Strategy_2->NDTG Mech_Outcome Primary Outcome: Reduced NTD Incidence PK_Outcome Primary Outcome: Reduced Fetal Drug Exposure Bypass Bypasses FOLR1 Antagonism Exogenous_FA->Bypass Bypass->Mech_Outcome Altered_PK Altered Pharmacokinetics: Sustained Maternal Release NDTG->Altered_PK Lower_Transfer Lower Transplacental Transfer Altered_PK->Lower_Transfer Lower_Transfer->PK_Outcome

References

Troubleshooting Guide: Dolutegravir Virologic Failure

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions researchers might encounter when studying virologic failure on DTG-based regimens.

Q1: What is the first step when encountering virologic failure in a patient on a DTG-based regimen? The first and most crucial step is to investigate and address potential adherence challenges. Recent evidence suggests that the majority of VF episodes on DTG are linked to incomplete adherence rather than the development of drug resistance. One study continued DTG treatment with adherence counseling for participants with VF and found that 95% achieved viral re-suppression without evidence of emergent resistance after 48 weeks [1]. This supports a strategy of intensive adherence support before considering a regimen switch.

Q2: How do global guidelines recommend managing confirmed virologic failure on first-line TLD? A review of national guidelines in 46 high-HIV-prevalence countries reveals four distinct approaches, highlighting a lack of global consensus [2]. The distribution of these strategies is summarized below [2]:

Approach to VF on First-Line TLD Number of Countries Percentage
Empiric switch to a PI-based regimen without Genotypic Resistance Testing (GRT) 28 61%
GRT to guide ART selection 14 30%
Continuation of TLD without GRT 3 7%
Empiric switch to a PI-based regimen with concurrent GRT 1 2%

Q3: What is the risk of emergent dolutegravir resistance during virologic failure? The risk varies significantly by patient population. Clinical trials found emergent DTG resistance in ≤0.1% of ART-naïve participants or those switching while virally suppressed. However, this risk rose to 1.5% among participants with prior virologic failure on NNRTI-based regimens [2]. Real-world surveillance reports indicate even higher rates, with DTG resistance mutations found in 3.9% to 22.0% of non-suppressed individuals who underwent successful GRT [2].

Q4: Are there effective second-line options after failure of an NNRTI-based regimen that include DTG? Yes, DTG-based regimens are a effective second-line option. The D2EFT trial demonstrated that after NNRTI-based first-line failure, regimens of DTG + boosted darunavir (DRV/r) and DTG + TDF/XTC were both non-inferior to the standard of care (DRV/r + 2NRTIs) at 96 weeks. The DTG + DRV/r combination was particularly effective, showing a significantly lower odds of virologic failure compared to the standard of care [3].

Experimental Protocols for Adherence & Efficacy Research

For researchers designing studies to evaluate DTG-based regimens, here are detailed methodologies from published research.

Protocol 1: Prospective Cohort Study on Adherence, Effectiveness, and Safety [4] This protocol can be adapted for studying DTG in specific populations.

  • Study Population: HIV-infected children and adolescents. The example study enrolled 200 participants, with 85.5% being treatment-experienced [4].
  • Adherence Assessment:
    • Self-Reporting: Use a structured questionnaire with four yes/no questions. Grading: "no" to all questions = high adherence; "yes" to one = moderate; "yes" to two or more = low adherence [4].
    • Pharmacy Refill: Calculate refill adherence percentage: (Number of days dispensed - delay in days for next pickup) / Number of days dispensed * 100. A result of ≥85% is considered good adherence [4].
  • Effectiveness Assessment: Measure viral load (e.g., using Abbott Real-Time HIV-1 assay, detection <50 copies/mL) and CD4+ counts at baseline, 24 weeks, and 48 weeks [4].
  • Safety Assessment: Monitor adverse drug events (ADEs) through spontaneous reporting and track laboratory parameters (Complete Blood Count, ALAT for liver function, serum creatinine for renal function) at week 24 [4].

Protocol 2: Guiding Clinical Management of Virologic Failure The following workflow, designed using Graphviz, outlines a data-driven approach to managing VF on first-line DTG-based therapy, synthesizing evidence from recent studies and guidelines [2] [1].

VFManagement start Confirmed Virologic Failure (VF on DTG-based regimen) step1 Intensive Adherence Counseling & Support start->step1 decision1 Repeat Viral Load (VL) After 3 Months step1->decision1 step2 Continue Current DTG-based Regimen decision1->step2 Yes, VL < 1000 copies/mL step3 Investigate for Drug Resistance decision1->step3 No, VL ≥ 1000 copies/mL decision2 VL Suppressed? step2->decision2 decision2->step3 No end Patient on Effective Second-Line Regimen decision2->end Yes decision3 Genotypic Resistance Testing (GRT) Feasible? step3->decision3 step4a GRT to Guide Selection of Second-Line Regimen decision3->step4a Yes step4b Empiric Switch to a Protease Inhibitor (PI)- based Regimen decision3->step4b No step4a->end step4b->end

Diagram Title: Clinical Management of Virologic Failure on DTG

Future Research Directions

The field is rapidly evolving beyond daily oral tablets. The pipeline includes long-acting injectable and implantable formulations that could fundamentally overcome adherence challenges [5]. Key developments in the research pipeline include [5]:

  • Once-Weekly Oral Combinations: e.g., Islatravir + Lenacapavir.
  • Long-Acting Injectables: Combinations like Cabotegravir-LA + Lenacapavir, dosed every two months or longer, are being investigated.

References

dolutegravir versus efavirenz efficacy safety meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key efficacy and safety outcomes from meta-analyses of clinical trials, providing a quantitative comparison between DTG and EFV.

Outcome Measure DTG-based Regimens EFV-based Regimens Comparative Effect (95% Interval) Certainty of Evidence
Viral Suppression at 96 weeks [1] Superior Baseline OR: 1.94 (1.48 – 2.56) High
Development of Drug Resistance [1] Strongly Protective Baseline OR: 0.13 (0.04 – 0.48) High
Treatment Discontinuation (Any Reason) [1] Lower Higher OR: 0.58 (0.48 – 0.70) High
Adverse Birth Outcomes (Pregnancy) [1] 33.2% 35.0% Not Significant Moderate
Neuropsychiatric AEs [1] Fewer More Supported by evidence Moderate

Key Experimental Data and Findings

Efficacy Outcomes
  • Viral Suppression: A 2020 network meta-analysis (NMA) informed by 68 trials found that DTG significantly improved the odds of viral suppression across all time points compared to EFV, with an odds ratio (OR) of 1.94 at 96 weeks. This analysis formed a key part of the evidence base for the World Health Organization's (WHO) treatment guideline updates [1].
  • Drug Resistance: The same NMA demonstrated that DTG is highly protective against the development of drug resistance, showing a 97% reduction in odds (OR 0.13) compared to EFV-based regimens [1].
  • Real-World Effectiveness: A 2025 meta-analysis of programmatic evidence from low- and middle-income countries confirmed high viral suppression rates with first-line DTG, with on-treatment pooled estimates of 96% at 12 months and 98% at 24 months [2].
Safety and Tolerability Outcomes
  • Treatment Discontinuation: DTG-based regimens led to significantly fewer treatment discontinuations from any cause compared to EFV, with an OR of 0.58 [1].
  • Pregnancy and Birth Outcomes: Initial safety signals regarding neural tube defects (NTDs) with periconception DTG exposure have been re-evaluated. The 2020 WHO evidence update reported adverse birth outcomes in 33.2% of DTG-managed pregnancies versus 35.0% of EFV-managed pregnancies, with no statistically significant difference [1]. Subsequent pharmacovigilance studies have not established a definitive link, and the observed risk has decreased with more data [3].
  • Neuropsychiatric Adverse Events: While DTG is generally well-tolerated, post-marketing safety analyses note associations with neuropsychiatric adverse events (e.g., depression, insomnia). One pharmacovigilance study calculated a Reporting Odds Ratio (ROR) of 1.3 for depression and 1.8 for suicide compared to other antiretrovirals [3].

Methodologies for Key Meta-Analyses

Network Meta-Analysis (NMA) Workflow

The primary comparative data often comes from NMAs, which synthesize evidence from both direct (head-to-head) and indirect comparisons of multiple treatments. The following diagram illustrates a standard NMA workflow for comparing HIV treatments.

Start Define PICO Question: Population, Intervention, Comparator, Outcome SR Systematic Literature Review (Embase, MEDLINE, CENTRAL, Clinical Trial Registries) Start->SR Net Construct Treatment Network SR->Net Stat Bayesian Statistical Analysis (Direct & Indirect Evidence Synthesis) Net->Stat Res Interpret Results & Assess Certainty (GRADE framework) Stat->Res

Key Methodological Details [1] [4]:

  • Systematic Review: Comprehensive searches of databases (e.g., Embase, MEDLINE, CENTRAL) and conference abstracts to identify relevant randomized controlled trials (RCTs).
  • Treatment Network: Includes all guideline-recommended core agents (INSTIs, PIs, NNRTIs) combined with two NRTIs. The network's connectivity allows for indirect comparisons.
  • Statistical Model: Employs Bayesian hierarchical models to calculate odds ratios (ORs) with 95% credible intervals (CrI) for dichotomous outcomes (e.g., viral suppression). Models are typically adjusted for the NRTI backbone.
  • Certainty Assessment: The Grading of Recommendations, Assessment, Development, and Evaluations (GRADE) framework is applied to rate the confidence in the evidence (e.g., High, Moderate).
Pharmacovigilance Study Methodology

For post-marketing safety data, studies often use disproportionality analysis on large databases like the FDA Adverse Event Reporting System (FAERS) [3]:

  • Data Extraction: Reports where DTG is the "primary suspected" drug are selected.
  • Signal Detection: Multiple statistical methods (e.g., Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR)) are used to identify if an adverse event is reported disproportionately more often with DTG than with other drugs in the database.
  • Clinical Prioritization: Identified signals are scored based on report count, strength of association, and seriousness to prioritize clinical relevance.

Key Insights for Professionals

  • Established Superior Efficacy: The consensus from multiple NMAs is that DTG's efficacy profile is superior to that of EFV, particularly regarding viral suppression and a high genetic barrier to resistance [1] [4].
  • Evolving Safety Profile: While DTG's safety is generally favorable, ongoing pharmacovigilance is crucial. Emerging topics of interest include weight gain and neuropsychiatric events, though these are often confounded by multiple factors, including the NRTI backbone and the natural history of HIV [3].
  • Role of Real-World Evidence (RWE): RWE from programmatic settings is increasingly important to confirm that the high efficacy and safety observed in controlled trials translate to diverse, real-world populations [5] [2].

References

Comparative 96-Week Efficacy and Safety of Dolutegravir

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety outcomes from a Bayesian network meta-analysis (NMA) that included 20 studies. This analysis compared dolutegravir (DTG) to other guideline-recommended core agents in treatment-naïve adults with HIV-1, with outcomes adjusted for the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) backbone [1].

Outcome Measure Comparison Core Agent(s) Adjusted Result for DTG (95% CrI) Interpretation

| Virologic Suppression (VS) (HIV-1 RNA <50 c/mL) | Protease Inhibitors (PIs: ATV/r, DRV/r, LPV/r) | Range: +8.7% to +19.9% higher VS (3.1, 30.5) | DTG was superior [1] | | | Efavirenz (EFV) | +6.9% higher VS (1.3, 10.8) | DTG was superior [1] | | | Elvitegravir/c (EVG/c) | +8.2% higher VS (0.2, 17.4) | DTG was superior [1] | | | Rilpivirine (RPV), Raltegravir (RAL), Bictegravir (BIC) | Range: +2.7% to +5.0% higher VS (CrIs included 0) | DTG was non-inferior, with numerically higher VS [1] | | CD4+ Cell Count Increase (Change from baseline, cells/μL) | Efavirenz (EFV) Darunavir/r (DRV/r) Bictegravir (BIC) | +32.6 vs EFV (10.7, 54.7) +25.7 vs DRV/r (3.6, 48.1) +24.7 vs BIC (1.5, 47.7) | DTG led to a significantly greater CD4+ recovery [1] | | Treatment Discontinuations (By week 96) | PI/rs, EFV, RAL, EVG/c | Lower odds of discontinuation | DTG demonstrated better treatment durability [1] | | Any Adverse Event (AE) | Efavirenz (EFV) Atazanavir/r (ATV/r) Lopinavir/r (LPV/r) | Odds Ratio: 0.6 vs EFV (0.3, 0.9) 0.4 vs ATV/r (0.3, 0.6) 0.3 vs LPV/r (0.2, 0.5) | DTG had significantly lower odds of AEs [1] | | Drug-Related AEs (DRAEs) | Efavirenz (EFV) Raltegravir (RAL) Bictegravir (BIC) | OR: 0.3 vs EFV (0.2, 0.4) 1.1 vs RAL (0.8, 1.4) 1.5 vs BIC (1.1, 2.0) | DTG had fewer DRAEs than EFV, similar to RAL, but more than BIC [1] |

Detailed Experimental Protocol of the Key Analysis

The comparative data in the table above is derived from a specific systematic review and network meta-analysis. Here are the methodological details of that study [1]:

  • Objective: To assess the durability of this compound's efficacy and safety compared to other recommended core agents up to 96 weeks in treatment-naïve HIV-1 patients.
  • Search Strategy: A systematic search was conducted in PubMed/MEDLINE, Embase, and Cochrane databases up to July 19, 2019, updating previous work. Additional records were identified from clinical trial registries and manual reference searching.
  • Study Selection:
    • Types of Studies: Phase 3 or 4 Randomized Controlled Trials (RCTs).
    • Population: Treatment-naïve adults or adolescents (≥13 years) with HIV-1 infection.
    • Interventions & Comparators: Compared at least two of the core agents of interest (INSTIs: DTG, BIC, EVG/c, RAL; boosted PIs: ATV/r, DRV/r, LPV/r; NNRTIs: EFV, RPV), all given with two NRTIs.
    • Outcomes: Included virologic suppression (VS), change in CD4+ count, adverse events (AEs), discontinuations, and drug-related AEs at the 96-week timepoint.
  • Statistical Analysis - Network Meta-Analysis (NMA):
    • A Bayesian framework was used, implemented with WinBUGS (version 1.4.3).
    • Analyses were adjusted for the NRTI backbone (grouped as ABC/3TC, TD[A]F/FTC, or "Other").
    • Both fixed-effect (FE) and random-effects (RE) models were evaluated. The model with the better fit, as determined by the Deviance Information Criterion (DIC), was selected for each outcome.
    • Vague prior distributions were used to ensure results were driven by the trial data.
    • Posterior distributions were generated from at least 20,000 simulations after a burn-in period.

The following diagram illustrates the workflow of this systematic review and network meta-analysis:

Key Insights on Specific Populations and Regimens

  • High Viral Load at Baseline: The analysis highlighted that DTG's superiority was particularly pronounced in patients with a baseline viral load (VL) > 100,000 copies/mL, where it achieved significantly higher virologic suppression compared to boosted PIs and RAL [1].
  • Two-Drug Regimens (2DR): A separate 96-week analysis of the GEMINI-1 and GEMINI-2 trials demonstrated that the two-drug regimen This compound + lamivudine (3TC) was non-inferior to a three-drug regimen of This compound + tenofovir disoproxil fumarate/emtricitabine (TDF/FTC), with a lower rate of drug-related adverse events and no emergence of treatment-resistant mutations [2].
  • Considerations for Real-World Use: While the NMA confirms the strong durability of DTG, real-world observational studies and longer-term trials (e.g., 192-week data) have raised attention to a potential for significant weight gain with DTG-based regimens, which is an important factor for clinical management [3] [4].

References

dolutegravir cost-effectiveness analysis HIV treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Effectiveness & Cost-Effectiveness Overview

The table below summarizes key performance and economic data for dolutegravir-based regimens from recent studies.

Aspect Regimen Comparison Key Quantitative Data (Time Frame) Study Details (Location, Type)
Viral Suppression (VS) DTG/3TC vs. various 3-drug regimens [1] 94.0% VS with DTG/3TC vs. 86.9%-91.9% with other regimens (96 weeks) Multicenter prospective cohort (Spain) [1]
DTG-based first-line vs. non-DTG-based [2] Adjusted RR for VS: 1.04 (95% CI: 1.01-1.06) (12 months) Cohort study, 59 clinics (South Africa) [2]
DTG + TDF + 3TC in ART-naive patients [3] VS (<50 copies/mL): 79.8% (3 months), 91.7% (6 months) Longitudinal cohort (Ethiopia) [3]
Treatment Persistence DTG/3TC vs. other regimens [1] Discontinuation due to AEs: 9.8% for DTG/3TC vs. 13.1%-73.8% for others (96 weeks) Multicenter prospective cohort (Spain) [1]
Immunological Response DTG + TDF + 3TC in ART-naive patients [3] Median CD4+ count: 209 (baseline) → 291 (3 months) → 378 cells/μL (6 months) Longitudinal cohort (Ethiopia) [3]

| Incremental Cost-Effectiveness | TLD (TDF+3TC+DTG) vs. TLE (TDF+3TC+EFV) [4] | India: ICER of $130 per YLS China: 0.006 incremental QALYs with $64 savings Sub-Saharan Africa: 83% DALYs averted | Systematic Review of Cost-Effectiveness Analyses [4] |

Experimental & Methodological Protocols

The studies referenced employ rigorous methodologies to generate these findings.

  • Clinical Cohort Studies: Prospective or retrospective designs comparing DTG-based regimens to other standards of care (e.g., efavirenz-based regimens). Key outcomes include viral suppression (HIV RNA < 50 copies/mL), virological failure, CD4+ T-cell count recovery, and treatment discontinuation rates. Statistical analyses often involve intention-to-treat analysis, Poisson regression models to calculate risk ratios (RR), and survival analysis for time-to-event outcomes [1] [2] [3].
  • Cost-Effectiveness Analysis (CEA) Models: These studies use mathematical simulation models to project long-term clinical and economic outcomes.
    • Common Models: The Cost-Effectiveness of Preventing AIDS Complications (CEPAC) International model and individual-based simulation models of HIV transmission are frequently used [4].
    • Key Inputs: Models incorporate data on treatment efficacy, adverse events, regimen switching, drug costs, and healthcare utilization costs.
    • Outcomes Measured: Primary outcomes include incremental cost-effectiveness ratio (ICER), quality-adjusted life years (QALYs) gained, disability-adjusted life years (DALYs) averted, and years of life saved (YLS). A strategy is typically considered cost-effective if its ICER is below a country's willingness-to-pay threshold [4].
    • Time Horizon & Discounting: Analyses often use a lifetime or 20-year time horizon and apply an annual discount rate (typically 3%) for both costs and health outcomes [4].

The logical workflow for a full health technology assessment of a new antiretroviral therapy, integrating these methodologies, is illustrated below.

Start Start: HTA for New ART Step1 Define Comparator (Standard of Care) Start->Step1 Step2 Systematic Literature Review (Gather Efficacy/Safety Data) Step1->Step2 Step3 Select Mathematical Model (e.g., CEPAC, Markov Model) Step2->Step3 Step4 Populate Model with Inputs: - Clinical Efficacy - Adverse Events - Drug & Healthcare Costs Step3->Step4 Step5 Run Simulation Over Time Horizon (e.g., 20 years) Step4->Step5 Step6 Calculate Outcomes: - ICER - QALYs Gained - DALYs Averted Step5->Step6 Step7 Sensitivity Analysis (Test Model Robustness) Step6->Step7 End End: Decision on Cost-Effectiveness Step7->End

Key Insights for Professionals

  • Real-World Performance Matches Trials: The high viral suppression and superior persistence of DTG-based regimens in cohort studies reinforce clinical trial data, supporting their reliability in diverse clinical settings [1].
  • Economic Value is Widespread: DTG's cost-effectiveness is demonstrated across different economic contexts and is driven by its high efficacy, improved adherence, and durability, which reduce long-term costs associated with treatment failure and disease progression [4].
  • Consider Implementation Equity: While clinically and economically effective, real-world data from South Africa indicates that women were less likely to be initiated on or transitioned to DTG than men. Successful roll-out requires focused efforts to ensure equitable access [2].

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

419.12927704 g/mol

Monoisotopic Mass

419.12927704 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

190-193ºC

UNII

DKO1W9H7M1

Drug Indication

Dolutegravir is indicated in combination with other antiretroviral agents for the treatment of patients with HIV-1 infection that comply with the characteristics of being adults or children aged 12 years and older and present at least a weight of 40 kg. The FDA combination therapy approval of dolutegravir and [rilpivirine] is indicated for adults with HIV-1 infections whose virus is currently suppressed (< 50 copies/ml) on a stable regimen for at least six months, without history of treatment failure and no known substitutions associated to resistance to any of the two components of the therapy. Dolutegravir is also available in combination with [lamivudine] and [abacavir] for the treatment of adult and pediatric patients with HIV-1 who weigh ≥10kg.
FDA Label
Tivicay is indicated in combination with other anti-retroviral medicinal products for the treatment of Human Immunodeficiency Virus (HIV) infected adults, adolescents and children of at least 6 years of age or older and weighing at least 14 kg. Tivicay is indicated in combination with other anti-retroviral medicinal products for the treatment of Human Immunodeficiency Virus (HIV) infected adults, adolescents and children of at least 4 weeks of age or older and weighing at least 3 kg.

Livertox Summary

Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

HIV Integrase Inhibitors
The recommended dose of TIVICAY in pediatric patients aged 12 years and older and weighing at least 40 kg is 50 mg administered orally once daily. If efavirenz, fosamprenavir/ritonavir, tipranavir/ritonavir, or rifampin are coadministered, the recommended dose of TIVICAY is 50 mg twice daily. Safety and efficacy of TIVICAY have not been established in pediatric patients younger than 12 years or weighing less than 40 kg, or in pediatric patients who are INSTI-experienced with documented or clinically suspected resistance to other INSTIs (raltegravir, elvitegravir).
TIVICAY (dolutegravir) is indicated in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in adults and children aged 12 years and older and weighing at least 40 kg. The following should be considered prior to initiating treatment with TIVICAY: Poor virologic response was observed in subjects treated with TIVICAY 50 mg twice daily with an integrase strand transfer inhibitor (INSTI)-resistance Q148 substitution plus 2 or more additional INSTI-resistance substitutions, including L74I/M, E138A/D/K/T, G140A/S, Y143H/R, E157Q, G163E/K/Q/R/S, or G193E/R.
Renal clearance of unchanged drug is a minor pathway of elimination for dolutegravir. In a trial comparing 8 subjects with severe renal impairment (CrCl <30 mL/min) with 8 matched healthy controls, AUC, Cmax, and C24 of dolutegravir were decreased by 40%, 23%, and 43%, respectively, compared with those in matched healthy subjects. The cause of this decrease is unknown. Population pharmacokinetic analysis using data from SAILING and VIKING-3 trials indicated that mild and moderate renal impairment had no clinically relevant effect on the exposure of dolutegravir. No dosage adjustment is necessary for treatment-naive or treatment-experienced and INSTI-naive patients with mild, moderate, or severe renal impairment or for INSTI-experienced patients (with certain INSTI-associated resistance substitutions or clinically suspected INSTI resistance) with mild or moderate renal impairment. Caution is warranted for INSTI-experienced patients (with certain INSTI-associated resistance substitutions or clinically suspected INSTI resistance [see Microbiology (12.4)]) with severe renal impairment, as the decrease in dolutegravir concentrations may result in loss of therapeutic effect and development of resistance to TIVICAY or other coadministered antiretroviral agents. Dolutegravir has not been studied in patients requiring dialysis.
Dolutegravir is primarily metabolized and eliminated by the liver. In a trial comparing 8 subjects with moderate hepatic impairment (Child-Pugh Score B) with 8 matched healthy controls, exposure of dolutegravir from a single 50-mg dose was similar between the 2 groups. No dosage adjustment is necessary for patients with mild to moderate hepatic impairment (Child-Pugh Score A or B). The effect of severe hepatic impairment (Child-Pugh Score C) on the pharmacokinetics of dolutegravir has not been studied. Therefore, TIVICAY is not recommended for use in patients with severe hepatic impairment.

Mechanism of Action

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells.
Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.

Absorption Distribution and Excretion

When 50 mg of dolutegravir once daily was orally administered to HIV-1 infected adults, the AUC, Cmax, and Cmin is 53.6 mcg h/mL, 3.67 mcg/mL, and 1.11 mcg/mL, respectively. The peak plasma concentration was observed 2 to 3 hours post-dose. Steady state is achieved within approximately 5 days with average accumulation ratios for AUC, Cmax, and C24h ranging from 1.2 to 1.5. When 50 mg once daily is given to pediatric patients (12 to < 18 years and weighing ≥40 kg) the Cmax, AUC, and C24 is 3.49 mcg/mL, 46 mcg.h/mL, and 0.90 mcg/mL respectively.
When a single oral dose of dolutegravir is given, nearly all complete dose is recovered in a proportion of 53% excreted unchanged in the feces and 31% excreted in urine. The renal eliminated recovered dose consists of ether glucuronide of dolutegravir (18.9%), a metabolite formed by oxidation at the benzylic carbon (3.0%), a hydrolytic N-dealkylation product (3.6%) and unchanged drug (< 1%).
The administration of a dose of 50 mg of dolutegravir presents an apparent volume of distribution of 17.4 L. The median dolutegravir concentration in CSF was 18 ng/mL after 2 weeks of treatment.
The apparent clearance rate of dultegravir is 1.0 L/h.
... After a single oral dose of [14C] dolutegravir, 53% of the total oral dose was excreted unchanged in feces. Thirty-one percent of the total oral dose was excreted in urine, represented by an ether glucuronide of dolutegravir (18.9% of total dose), a metabolite formed by oxidation at the benzylic carbon (3.0% of total dose), and its hydrolytic N-dealkylation product (3.6% of total dose). Renal elimination of unchanged drug was low (<1% of the dose).
Dolutegravir is highly bound (=98.9%) to human plasma proteins based on in vivo data and binding is independent of plasma concentration of dolutegravir. The apparent volume of distribution (Vd/F) following 50-mg once-daily administration is estimated at 17.4 L based on a population pharmacokinetic analysis.
Food increased the extent of absorption and slowed the rate of absorption of dolutegravir. Low-, moderate-, and high-fat meals increased dolutegravir AUC(0-8) by 33%, 41%, and 66%; increased Cmax by 46%, 52%, and 67%; and prolonged Tmax to 3, 4, and 5 hours from 2 hours under fasted conditions, respectively.
Following oral administration of dolutegravir, peak plasma concentrations were observed 2 to 3 hours postdose. With once-daily dosing, pharmacokinetic steady state is achieved within approximately 5 days with average accumulation ratios for AUC, Cmax, and C24 h ranging from 1.2 to 1.5. Dolutegravir plasma concentrations increased in a less than dose-proportional manner above 50 mg. Dolutegravir is a P-glycoprotein substrate in vitro. The absolute bioavailability of dolutegravir has not been established.

Metabolism Metabolites

Dolutegravir is highly metabolized through three main pathways and it forms no long-lived metabolites. The first pathway is defined by the glucuronidation by UGT1A1, the second pathway by carbon oxidation by CYP3A4 and the third pathway is what appears to be a sequential oxidative defluorination and glutathione conjugation. The main metabolite found in blood plasma is the ether glucuronide form (M2) and its chemical properties disrupt its ability to bind metal ions, therefore, it is inactive.
Dolutegravir is primarily metabolized via UGT1A1 with some contribution from CYP3A. ... ether glucuronide of dolutegravir (18.9% of total dose), a metabolite formed by oxidation at the benzylic carbon (3.0% of total dose), and its hydrolytic N-dealkylation product (3.6% of total dose). ...

Associated Chemicals

Dolutegravir sodium; 1051375-19-9

Wikipedia

Dolutegravir
Bentazon

Drug Warnings

The Centers for Disease Control and Prevention recommend that HIV-1-infected mothers in the United States not breastfeed their infants to avoid risking postnatal transmission of HIV-1 infection. Studies in lactating rats and their offspring indicate that dolutegravir was present in rat milk. It is not known whether dolutegravir is excreted in human milk. Because of both the potential for HIV transmission and the potential for adverse reactions in nursing infants, mothers should be instructed not to breastfeed if they are receiving TIVICAY.
Pregnancy Category B. There are no adequate and well-controlled studies in pregnant women. Because animal reproduction studies are not always predictive of human response, and dolutegravir was shown to cross the placenta in animal studies, this drug should be used during pregnancy only if clearly needed.
Dolutegravir (TIVICAY) should not be used with etravirine without coadministration of atazanavir/ritonavir, darunavir/ritonavir, or lopinavir/ritonavir.
Immune reconstitution syndrome has been reported in patients treated with combination antiretroviral therapy, including TIVICAY. During the initial phase of combination antiretroviral treatment, patients whose immune systems respond may develop an inflammatory response to indolent or residual opportunistic infections (such as Mycobacterium avium infection, cytomegalovirus, Pneumocystis jirovecii pneumonia (PCP), or tuberculosis), which may necessitate further evaluation and treatment. Autoimmune disorders (such as Graves' disease, polymyositis, and Guillain-Barre syndrome) have also been reported to occur in the setting of immune reconstitution; however, the time to onset is more variable and can occur many months after initiation of treatment.
For more Drug Warnings (Complete) data for Dolutegravir (8 total), please visit the HSDB record page.

Biological Half Life

The half-life of dolutegravir is 14 hours.
Dolutegravir has a terminal half-life of approximately 14 hours and an apparent clearance (CL/F) of 1.0 L/h based on population pharmacokinetic analyses.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: B. A. Johns et al., World Intellectual Property Organization patent 06116764 (2006 to Shionogi); eidem, United States of America patent 090318421 (2009)

Storage Conditions

Store at 25 °C (77 °F); excursions permitted 15 deg to 30 °C (59 deg to 86 °F)

Interactions

Dolutegravir is metabolized by UGT1A1 with some contribution from CYP3A. Dolutegravir is also a substrate of UGT1A3, UGT1A9, BCRP, and P-gp in vitro. Drugs that induce those enzymes and transporters may decrease dolutegravir plasma concentration and reduce the therapeutic effect of dolutegravir. Coadministration of dolutegravir and other drugs that inhibit these enzymes may increase dolutegravir plasma concentration. Etravirine significantly reduced plasma concentrations of dolutegravir, but the effect of etravirine was mitigated by coadministration of lopinavir/ritonavir or darunavir/ritonavir, and is expected to be mitigated by atazanavir/ritonavir. Darunavir/ritonavir, lopinavir/ritonavir, rilpivirine, tenofovir, boceprevir, telaprevir, prednisone, rifabutin, and omeprazole had no clinically significant effect on the pharmacokinetics of dolutegravir.
Coadministration of TIVICAY with dofetilide is contraindicated due to the potential for increased dofetilide plasma concentrations and the risk for serious and/or life-threatening events

Dates

Last modified: 08-15-2023
1. AIDS. 2010 Nov 13;24(17):2753-5. doi: 10.1097/QAD.0b013e32833f9e36.

In-vitro phenotypic susceptibility of HIV-2 clinical isolates to the integrase
inhibitor S/GSK1349572.

Charpentier C(1), Larrouy L, Collin G, Damond F, Matheron S, Chêne G, Nie T,
Schinazi R, Brun-Vézinet F, Descamps D; French ANRS HIV-2 Cohort (ANRS CO 05
VIH-2).

Author information:
(1)Assistance Publique-Hôpitaux de Paris, Hôpital Bichat-Claude Bernard,
Université Paris-Diderot, France.

In this study of nine clinical isolates obtained from integrase inhibitor-naïve
HIV-2-infected patients, the median EC₅₀ value for the new integrase inhibitor
S/GSK1349572 was 0.8 nM (range 0.2-1.4), and is similar to HIV-1 reference
strains. We found a seven-, 13- and 18-fold increase in EC₅₀ values to
S/GSK1349572 for the HIV-2 double (T97A + Y143C; G140S + Q148R) and triple (G140T
+ Q148R + N155H) mutants, respectively, obtained from two raltegravir-experienced
patients.



2. J Acquir Immune Defic Syndr. 2010 Nov;55(3):365-7. doi:
10.1097/QAI.0b013e3181e67909.

Lack of interaction between the HIV integrase inhibitor S/GSK1349572 and
tenofovir in healthy subjects.

Song I(1), Min SS, Borland J, Lou Y, Chen S, Ishibashi T, Wajima T, Piscitelli
SC.

Author information:
(1)GlaxoSmithKline, Research Triangle Park, NC 27709, USA.

BACKGROUND: The potential for a drug interaction between S/GSK1349572 and
tenofovir disoproxil fumarate (TDF) was evaluated in an open-label, repeat dose,
3-period, drug-drug interaction study in healthy subjects.
METHODS: S/GSK1349572 was administered at 50 mg once daily for 5 days (period 1)
followed by a 6-day washout period. TDF 300 mg once daily was then administered
for 7 days (period 2). The combination of S/GSK1349572 and TDF was then
coadministered for 5 days (period 3). Pharmacokinetic parameters were determined
and compared between periods.
RESULTS: Fifteen subjects completed all periods and follow-up. S/GSK1349572 and
TDF were generally well tolerated with few adverse events reported. No clinically
significant trends in post-dose laboratory abnormalities, vital signs, or
electrocardiogram values were noted. Pharmacokinetic parameters of S/GSK1349572
and tenofovir during combination therapy were similar to those when given alone,
demonstrating no significant drug interaction. S/GSK1349572 geometric least
squares mean ratios (90% confidence interval) for AUC(0-τ), Cmax, and Cτ were
1.01 (0.908, 1.11), 0.969 (0.867, 1.08), and 0.920 (0.816, 1.04), respectively.
Tenofovir geometric least squares mean ratios (90% confidence interval) for
AUC(0-τ), Cmax, and Cτ were 1.12 (1.01, 1.24), 1.09 (0.974, 1.23), and 1.19
(1.04, 1.35), respectively.
CONCLUSION: S/GSK1349572 and TDF can be coadministered without dose adjustment.



3. Antimicrob Agents Chemother. 2010 Jan;54(1):254-8. doi: 10.1128/AAC.00842-09.
Epub 2009 Nov 2.

Pharmacokinetics and safety of S/GSK1349572, a next-generation HIV integrase
inhibitor, in healthy volunteers.

Min S(1), Song I, Borland J, Chen S, Lou Y, Fujiwara T, Piscitelli SC.

Author information:
(1)Infectious Diseases MDC, GlaxoSmithKline, 5 Moore Drive, Research Triangle
Park, NC 27709, USA.

S/GSK1349572 is a novel integrase inhibitor with potent in vitro anti-HIV
activity, an in vitro resistance profile different from those of other integrase
inhibitors, and favorable preclinical safety and pharmacokinetics (PK).
Randomized, double-blind, placebo-controlled single-dose and multiple-dose, dose
escalation studies evaluated the PK, safety, and tolerability of S/GSK1349572 for
healthy subjects. In the single-dose study, two cohorts of 10 subjects each (8
active, 2 receiving placebo) received suspension doses of 2, 5, 10, 25, 50, and
100 mg in an alternating panel design. In the multiple-dose study, three cohorts
of 10 subjects each (8 active, 2 receiving placebo) received suspension doses of
10, 25, and 50 mg once daily for 10 days. A cytochrome P450 3A (CYP3A) substudy
with midazolam was conducted with the 25-mg dose. Laboratory testing, vital
signs, electrocardiograms (ECGs), and PK sampling were performed at regular
intervals. S/GSK1349572 was well tolerated. Most adverse events (AEs) were mild,
with a few moderate AEs reported. Headache was the most common AE. No clinically
significant laboratory trends or ECG changes were noted. PK was linear over the
dosage range studied. The steady-state geometric mean area under the
concentration-time curve over a dosing interval (AUC(0-tau)) and maximum
concentration of the drug in plasma (C(max)) ranged from 16.7 microg.h/ml
(coefficient of variation [CV], 15%) and 1.5 microg/ml (CV, 24%) at a 10-mg dose
to 76.8 microg.h/ml (CV, 19%) and 6.2 microg/ml (CV, 15%) at a 50-mg dose,
respectively. The geometric mean steady-state concentration at the end of the
dosing interval (C(tau)) with a 50-mg dose was 1.6 microg/ml, approximately
25-fold higher than the protein-adjusted 90% inhibitory concentration (0.064
microg/ml). The half-life was approximately 15 h. S/GSK1349572 had no impact on
midazolam exposure, indicating that it does not modulate CYP3A activity. The PK
profile suggests that once-daily, low milligram doses will achieve therapeutic
concentrations.

Explore Compound Types